molecular formula C6H10O4 B12392195 Adipic acid-13C

Adipic acid-13C

Cat. No.: B12392195
M. Wt: 147.13 g/mol
InChI Key: WNLRTRBMVRJNCN-HOSYLAQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adipic acid-13C is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O4

Molecular Weight

147.13 g/mol

IUPAC Name

(113C)hexanedioic acid

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i5+1

InChI Key

WNLRTRBMVRJNCN-HOSYLAQJSA-N

Isomeric SMILES

C(CC[13C](=O)O)CC(=O)O

Canonical SMILES

C(CCC(=O)O)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Adipic Acid-13C6: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for Adipic acid-13C6, a stable isotope-labeled compound used in various research applications. The following sections detail the hazard identification, protective measures, emergency procedures, and toxicological data to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

Adipic acid-13C6 is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, it is crucial to handle it with the care accorded to all laboratory chemicals. The unlabeled form of adipic acid is classified as causing serious eye irritation. Given the structural identity, it is prudent to assume a similar potential for eye irritation with the labeled compound.

Signal Word: Danger (for unlabeled Adipic Acid)

Hazard Statements:

  • Causes serious eye damage (unlabeled Adipic Acid).[1][2][3][4][5]

  • Harmful to aquatic life (unlabeled Adipic Acid).[3][4][5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Adipic acid-13C6 and its unlabeled counterpart is presented below.

PropertyValueSource
Chemical Formula ¹³C₆H₁₀O₄[7]
Molecular Weight 152.10 g/mol [7][8][9]
CAS Number 942037-55-0[7][8][9]
Appearance White crystalline solid/powder[4][10][11]
Melting Point 151 - 153 °C[2]
Boiling Point 337 °C[2]
Flash Point 196 °C[2]
Solubility Soluble in acetone and alcohol. Slightly soluble in water.[4]
pH 3.2 (0.1% solution)[2]

Toxicological Data

The toxicological data for adipic acid is primarily based on studies of the unlabeled compound. Adipic acid exhibits very low acute toxicity.

TestSpeciesRouteValueSource
LD50RatOral5,560 mg/kg[1]
LD50MouseOral1,900 mg/kg[1][6]
LD50RabbitDermal> 7,940 mg/kg[6]
LC50RatInhalation> 7.7 mg/L (4 h)[1]
  • Skin Irritation: Mild to no skin irritation was observed in guinea pigs with a 50% solution in propylene glycol.[12][13]

  • Eye Irritation: Unlabeled adipic acid is a severe eye irritant in rabbits, though effects were reversible.[8] It caused mild conjunctival irritation in washed rabbit eyes.[12][13]

  • Sensitization: It is not considered a skin sensitizer.[12][13]

  • Genotoxicity: Adipic acid is not found to be genetically active in a variety of assay systems.[12][13]

  • Developmental Toxicity: No developmental toxicity was observed in mice, rats, rabbits, or hamsters following oral administration.[12][13]

Experimental Protocols

Detailed experimental protocols for toxicological studies are often proprietary and not fully available in public literature. However, the methodologies generally adhere to established guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

Oral LD50 Test (Rat) - Similar to OECD TG 401: An acute oral toxicity study in rats for adipic acid was conducted in a manner similar to OECD Test Guideline 401.[8] This guideline involves the administration of the test substance in graduated doses to several groups of experimental animals, with one dose level per group. Observations of effects and mortality are made over a period of time, typically 14 days. The LD50 value, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals, is then calculated. Clinical signs at lethal doses for adipic acid included effects on the heart, stomach, and intestines.[8]

Skin Irritation Test (Rabbit) - Based on Draize method and OECD TG 404: Skin irritation studies for adipic acid have been performed on rabbits.[8] These tests are generally based on the principles of the Draize test and OECD Test Guideline 404. The procedure involves the application of the test substance (e.g., 0.5 g) to a small patch of shaved skin on the animal's back. The application site is typically covered with a semi-occlusive dressing for a set period, often 4 hours.[9][10] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[9] The severity of these reactions is scored, and an overall irritation index is determined.[9][10]

Eye Irritation Test (Rabbit) - Draize Test: The potential for eye irritation is commonly assessed using the Draize test in albino rabbits.[3] This method involves instilling a small amount of the test substance (e.g., 0.1 mL) into the conjunctival sac of one eye of the rabbit, with the other eye serving as a control.[3] The eyes are then examined for effects on the cornea, iris, and conjunctiva at specific time points (e.g., 24, 48, and 72 hours). The severity of the observed reactions is scored to provide a quantitative measure of irritation.[3]

Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of Adipic acid-13C6 and ensuring laboratory safety.

  • Handling:

    • Avoid contact with eyes, skin, and clothing.[8]

    • Avoid the formation of dust and aerosols.[8]

    • Use only in areas with adequate exhaust ventilation.[8]

    • Operators should be trained in proper handling procedures.[11]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Keep the container tightly sealed in a cool, dry, and well-ventilated area.[8][11]

    • Recommended storage temperature is 2-8°C.[8]

    • Store away from incompatible materials such as strong oxidizing agents, reducing agents, strong acids, and strong alkalis.[11]

    • Protect from direct sunlight and sources of ignition.[8]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling Adipic acid-13C6:

  • Eye/Face Protection: Safety goggles with side-shields are recommended.[8]

  • Hand Protection: Wear protective gloves.[1][8]

  • Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.[8]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respirator.[8]

Emergency Procedures

In the event of an emergency, follow these first-aid and spill-response measures.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]

  • Skin Contact: Rinse the skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician if irritation develops.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[8]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[8]

Spill and Leak Procedures:

  • Personal Precautions: Use full personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or watercourses.[8]

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of the contaminated material in accordance with local, state, and federal regulations.[8]

Disposal Considerations

Dispose of Adipic acid-13C6 and any contaminated packaging in accordance with all applicable federal, state, and local regulations. Do not dispose of it with household waste or allow it to reach the sewage system.

Visualized Workflows and Relationships

To further aid in the safe handling and risk assessment of Adipic acid-13C6, the following diagrams illustrate key processes.

G General Laboratory Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal a Consult Safety Data Sheet (SDS) b Conduct Risk Assessment a->b c Select & Don Personal Protective Equipment (PPE) b->c d Work in a well-ventilated area (e.g., fume hood) c->d Proceed to handling e Weigh/transfer the chemical carefully d->e f Avoid dust generation e->f g Keep containers closed when not in use f->g h Decontaminate work surfaces g->h End of procedure spill Spill or Exposure Event g->spill i Remove and properly store/dispose of PPE h->i j Dispose of waste according to regulations i->j k Wash hands thoroughly j->k emergency Follow Emergency Procedures (Section 7) spill->emergency

Caption: General workflow for safely handling laboratory chemicals.

G Chemical Risk Assessment Process cluster_feedback Feedback Loop cluster_assessment Core Assessment start Start identify_hazards 1. Identify Hazards (Review SDS, literature) start->identify_hazards assess_exposure 2. Assess Potential Exposure (Inhalation, dermal, ingestion) identify_hazards->assess_exposure evaluate_risks 3. Evaluate Risks (Likelihood & Severity) assess_exposure->evaluate_risks implement_controls 4. Implement Control Measures (PPE, ventilation, procedures) evaluate_risks->implement_controls review_controls 5. Review & Monitor Controls (Are they effective?) implement_controls->review_controls review_controls->implement_controls Adjust if needed end End review_controls->end If adequate

Caption: Logical steps for a chemical risk assessment process.

References

Unlocking Cellular Secrets: A Technical Guide to 13C Labeled Compounds for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

November 21, 2025

Introduction

In the intricate world of cellular biology, understanding the dynamic network of metabolic pathways is paramount to unraveling disease mechanisms and developing effective therapeutics. Stable isotope tracing, utilizing compounds enriched with non-radioactive heavy isotopes like Carbon-13 (¹³C), has emerged as a powerful and indispensable tool for quantitatively mapping metabolic fluxes and elucidating cellular phenotypes. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies for employing ¹³C labeled compounds in metabolic research, with a particular focus on applications in drug discovery and development. By tracing the journey of ¹³C atoms through metabolic networks, researchers can gain unprecedented insights into the biochemical underpinnings of cellular function in both healthy and diseased states.

Core Principles of ¹³C Isotopic Labeling

The fundamental principle of ¹³C metabolic labeling lies in providing cells or organisms with a substrate, such as glucose or glutamine, where one or more ¹²C atoms have been replaced by ¹³C.[1] This "heavy" labeled substrate is then taken up and metabolized, incorporating the ¹³C atoms into a wide array of downstream metabolites. These ¹³C-enriched molecules can be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

The pattern and extent of ¹³C incorporation into different metabolites provide a direct readout of the activity of the metabolic pathways involved. This technique allows for the quantitative measurement of metabolic fluxes—the rates of conversion of metabolites through specific biochemical reactions.[1]

Key Concepts:
  • Isotopologues and Mass Isotopomer Distributions (MIDs): Molecules that differ only in their isotopic composition are called isotopologues. For a metabolite with 'n' carbon atoms, there can be n+1 isotopologues, from M+0 (all ¹²C) to M+n (all ¹³C). The relative abundance of each isotopologue, known as the Mass Isotopomer Distribution (MID), is the primary data obtained from mass spectrometry-based ¹³C tracing experiments.

  • Metabolic Flux Analysis (MFA): ¹³C-MFA is a computational method that uses the measured MIDs of key metabolites, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., glucose uptake and lactate secretion), to calculate the intracellular metabolic fluxes.[1]

  • Steady-State vs. Dynamic Labeling:

    • Steady-State Labeling: Cells are cultured with the ¹³C-labeled substrate for a duration sufficient to achieve isotopic equilibrium in the metabolites of interest. This approach is ideal for determining the relative contributions of different pathways to metabolite production.

    • Dynamic Labeling: The incorporation of the ¹³C label is monitored over a time course. This method provides information about the kinetics of metabolic pathways and can be used to determine absolute flux rates.

Experimental Design and Protocols

A successful ¹³C metabolic tracing experiment hinges on careful experimental design, from the selection of the appropriate tracer to the precise execution of sample collection and analysis.

Tracer Selection

The choice of the ¹³C-labeled substrate is critical and depends on the specific metabolic pathway under investigation.

  • [U-¹³C]-Glucose: Uniformly labeled glucose, where all six carbon atoms are ¹³C, is the most common tracer for studying central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

  • Positionally Labeled Glucose (e.g., [1,2-¹³C₂]-Glucose): These tracers are invaluable for resolving fluxes through specific pathways. For instance, [1,2-¹³C₂]-glucose allows for the precise estimation of fluxes through glycolysis and the PPP.[3]

  • [U-¹³C]-Glutamine: Uniformly labeled glutamine is used to probe glutamine metabolism, which is often reprogrammed in cancer cells to support anaplerosis and biosynthesis.[2][4]

  • Other Tracers: Labeled fatty acids, amino acids, and other substrates can be used to investigate specific metabolic pathways.

experimental_workflow cluster_prep Experimental Preparation cluster_exp Labeling Experiment cluster_sample Sample Processing cluster_analysis Data Acquisition & Analysis Tracer Select 13C Labeled Tracer (e.g., [U-13C]-Glucose) Incubate Incubate with 13C Tracer (Steady-State or Dynamic) Tracer->Incubate Cells Prepare Cell Culture or Animal Model Cells->Incubate Quench Quench Metabolism (e.g., Cold Methanol) Incubate->Quench Extract Extract Metabolites Quench->Extract Analysis Analyze Samples (LC-MS or GC-MS) Extract->Analysis Data Data Processing & Metabolic Flux Analysis Analysis->Data Interpretation Biological Interpretation Data->Interpretation glycolysis_tca cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose (13C6) G6P G6P (13C6) Glucose->G6P F6P F6P (13C6) G6P->F6P TrioseP Triose-P (13C3) F6P->TrioseP Pyruvate Pyruvate (13C3) TrioseP->Pyruvate AcetylCoA Acetyl-CoA (13C2) Pyruvate->AcetylCoA Citrate Citrate (13C2) AcetylCoA->Citrate + Oxaloacetate aKG α-Ketoglutarate (13C2) Citrate->aKG Succinate Succinate (13C2) aKG->Succinate Malate Malate (13C2) Succinate->Malate Malate->Citrate glutamine_anaplerosis cluster_glutaminolysis Glutaminolysis cluster_tca TCA Cycle Glutamine Glutamine (13C5) Glutamate Glutamate (13C5) Glutamine->Glutamate aKG α-Ketoglutarate (13C5) Glutamate->aKG Succinate Succinate (13C4) aKG->Succinate Malate Malate (13C4) Succinate->Malate Citrate Citrate Malate->Citrate

References

The Core Principles of Utilizing Adipic Acid-13C6 as a Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for using Adipic acid-13C6 as a stable isotope tracer in metabolic research. While specific published protocols for Adipic acid-13C6 are not widely available, this document extrapolates from established principles of stable isotope tracing and metabolic flux analysis to provide a robust framework for its application in studying cellular and systemic metabolism.

Introduction to Adipic Acid-13C6 as a Tracer

Adipic acid, a six-carbon dicarboxylic acid, plays a role in various metabolic pathways, including fatty acid oxidation and energy production. The stable isotope-labeled version, Adipic acid-13C6, contains six heavy carbon atoms, making it an ideal tool for tracing the metabolic fate of adipic acid in biological systems. By introducing Adipic acid-13C6, researchers can track the incorporation of its carbon backbone into downstream metabolites, providing insights into the activity of specific metabolic pathways. This is particularly valuable in understanding disease states characterized by altered metabolism, such as inborn errors of metabolism, cancer, and diabetes, as well as in the development of novel therapeutics targeting metabolic pathways.

The core principle of using Adipic acid-13C6 as a tracer lies in the ability to distinguish it and its metabolic products from their naturally abundant (12C) counterparts using mass spectrometry. The mass shift of +6 atomic mass units (amu) allows for precise quantification of the labeled species, enabling the calculation of metabolic flux rates.

Key Applications in Metabolic Research

The use of Adipic acid-13C6 as a tracer can be applied to a variety of research areas:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions (fluxes) through specific pathways.[1][2][3]

  • Fatty Acid Oxidation Studies: Investigating the breakdown of dicarboxylic acids and their contribution to cellular energy production.[4][5]

  • Drug Development: Assessing the effect of therapeutic compounds on specific metabolic pathways.

  • Disease Modeling: Understanding metabolic dysregulation in various diseases.

  • Nutritional Science: Tracing the metabolic fate of dietary components.

Experimental Design and Protocols

A successful tracer study using Adipic acid-13C6 requires careful planning and execution of the experimental protocol. The following sections outline the key steps for both in vitro (cell culture) and in vivo studies.

General Experimental Workflow

The overall workflow for a tracer experiment with Adipic acid-13C6 is as follows:

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer_Prep Prepare Adipic acid-13C6 Solution Administration Administer Adipic acid-13C6 Tracer_Prep->Administration Cell_Prep Prepare Cell Culture or Animal Model Cell_Prep->Administration Incubation Incubate for Defined Time Points Administration->Incubation Sampling Collect Samples (Cells, Media, Tissues, Biofluids) Incubation->Sampling Metabolite_Extraction Extract Metabolites Sampling->Metabolite_Extraction MS_Analysis Analyze by Mass Spectrometry Metabolite_Extraction->MS_Analysis Data_Processing Process and Analyze Data MS_Analysis->Data_Processing

Caption: General workflow for a metabolic tracer study using Adipic acid-13C6.

In Vitro Experimental Protocol (Cell Culture)

This protocol provides a general framework for using Adipic acid-13C6 in cultured cells. Optimization will be required for specific cell lines and experimental questions.

StepProcedureDetails and Considerations
1. Cell Culture Culture cells to the desired confluency in standard growth medium.Ensure cells are in a logarithmic growth phase for optimal metabolic activity.
2. Medium Exchange Replace the standard medium with a labeling medium containing a known concentration of Adipic acid-13C6.The labeling medium should be otherwise identical to the standard growth medium to avoid confounding metabolic effects. The concentration of Adipic acid-13C6 should be optimized to be non-toxic and provide sufficient labeling.
3. Incubation Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).Time points should be chosen to capture the kinetics of tracer incorporation into downstream metabolites.
4. Quenching & Washing Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).Quenching is critical to halt metabolic activity and preserve the isotopic labeling pattern at the time of sampling.
5. Metabolite Extraction Extract metabolites using a suitable solvent system (e.g., 80% methanol).Ensure complete extraction and minimize degradation of metabolites.
6. Sample Preparation Separate the cell extract from the cell debris by centrifugation. Collect both the cell extract and the spent medium for analysis.The spent medium can provide information on the uptake of the tracer and the secretion of labeled metabolites.
7. Analysis Analyze the samples by mass spectrometry (LC-MS or GC-MS).This will allow for the identification and quantification of 13C-labeled metabolites.
In Vivo Experimental Protocol

This protocol outlines a general approach for animal studies. All animal procedures should be performed in accordance with institutional and national guidelines.

StepProcedureDetails and Considerations
1. Animal Acclimatization Acclimate animals to the experimental conditions.Ensure animals are healthy and have stable baseline metabolism.
2. Tracer Administration Administer Adipic acid-13C6 via an appropriate route (e.g., oral gavage, intravenous injection, or intraperitoneal injection).The route of administration will depend on the research question. The dose should be carefully calculated based on the animal's body weight.
3. Sample Collection Collect biological samples (e.g., blood, urine, tissues) at various time points post-administration.The timing of sample collection is crucial for capturing the dynamics of tracer distribution and metabolism.
4. Sample Processing Process the collected samples immediately to preserve metabolite integrity.For tissues, rapid freezing in liquid nitrogen is recommended. Blood should be processed to plasma or serum.
5. Metabolite Extraction Extract metabolites from the processed samples using appropriate protocols.Protocols will vary depending on the sample type.
6. Analysis Analyze the extracts by mass spectrometry to determine the enrichment of 13C in adipic acid and its downstream metabolites.This will provide insights into whole-body metabolism of adipic acid.

Metabolic Pathways and Data Interpretation

The 13C label from Adipic acid-13C6 can be incorporated into various downstream metabolites through central carbon metabolism. Understanding these pathways is crucial for interpreting the mass spectrometry data.

Potential Metabolic Fate of Adipic Acid-13C6

metabolic_pathway Adipic_acid_13C6 Adipic acid-13C6 Adipyl_CoA_13C6 Adipyl-CoA-13C6 Adipic_acid_13C6->Adipyl_CoA_13C6 Beta_Oxidation β-Oxidation Adipyl_CoA_13C6->Beta_Oxidation Succinyl_CoA_13C4 Succinyl-CoA-13C4 Beta_Oxidation->Succinyl_CoA_13C4 Acetyl_CoA_13C2 Acetyl-CoA-13C2 Beta_Oxidation->Acetyl_CoA_13C2 TCA_Cycle TCA Cycle Succinyl_CoA_13C4->TCA_Cycle Acetyl_CoA_13C2->TCA_Cycle Fatty_Acid_Synthesis Labeled Fatty Acids (via Fatty Acid Synthesis) Acetyl_CoA_13C2->Fatty_Acid_Synthesis TCA_Intermediates Labeled TCA Cycle Intermediates TCA_Cycle->TCA_Intermediates Gluconeogenesis Labeled Glucose (via Gluconeogenesis) TCA_Intermediates->Gluconeogenesis Amino_Acid_Synthesis Labeled Amino Acids TCA_Intermediates->Amino_Acid_Synthesis

Caption: Potential metabolic fate of Adipic acid-13C6 in central carbon metabolism.

Data Analysis and Interpretation

Mass spectrometry analysis will yield data on the mass isotopomer distribution (MID) of various metabolites. This information can be used to:

  • Calculate Fractional Enrichment: Determine the percentage of a metabolite pool that is labeled with 13C.

  • Perform Metabolic Flux Analysis (MFA): Use computational models to calculate the rates of metabolic reactions that best explain the observed labeling patterns.[1][2][6]

Table 1: Hypothetical Quantitative Data from an In Vitro Tracer Experiment

MetaboliteTime (hours)Fractional Enrichment (%)
Adipic acid-13C6195.2 ± 3.1
485.7 ± 4.5
870.1 ± 5.2
Succinyl-CoA-13C415.3 ± 0.8
415.8 ± 1.9
825.4 ± 2.7
Citrate-13C212.1 ± 0.4
48.9 ± 1.1
818.2 ± 2.0
Glutamate-13C211.5 ± 0.3
47.2 ± 0.9
815.6 ± 1.8

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions.

Analytical Techniques

Mass spectrometry is the primary analytical technique for detecting and quantifying 13C-labeled metabolites.

Mass Spectrometry Platforms
  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable metabolites. Derivatization is often required.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for analyzing a wide range of metabolites in their native form. High-resolution mass spectrometry is recommended for accurate mass measurements and confident identification of labeled species.

Logical Relationship for Data Acquisition

data_acquisition cluster_sample Sample cluster_separation Separation cluster_detection Detection & Analysis cluster_output Output Biological_Sample Biological Sample (Cell extract, Plasma, etc.) LC_GC Liquid or Gas Chromatography Biological_Sample->LC_GC MS Mass Spectrometer LC_GC->MS Data_System Data System MS->Data_System Mass_Spectra Mass Spectra (m/z vs. Intensity) Data_System->Mass_Spectra Isotopomer_Distribution Isotopomer Distribution Data Mass_Spectra->Isotopomer_Distribution

Caption: Logical workflow for mass spectrometry-based analysis of 13C-labeled metabolites.

Conclusion

Adipic acid-13C6 is a valuable tool for investigating cellular and systemic metabolism. By applying the principles of stable isotope tracing and metabolic flux analysis, researchers can gain detailed insights into the metabolic fate of this dicarboxylic acid and its role in various physiological and pathological processes. While this guide provides a comprehensive framework, it is essential to optimize experimental protocols for specific research questions and model systems. The continued development of analytical technologies and computational modeling will further enhance the power of Adipic acid-13C6 as a tracer in metabolic research.

References

The Carbon-13 Revolution in Adipic Acid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Adipic acid-13C6, a stable isotope-labeled form of the six-carbon dicarboxylic acid, is emerging as a critical tool in scientific research, offering unprecedented precision in metabolic studies and quantitative analysis. This technical guide provides an in-depth overview of the core applications of Adipic acid-13C6 for researchers, scientists, and drug development professionals, complete with experimental protocols, data presentation, and workflow visualizations.

Core Applications in Scientific Research

Adipic acid-13C6 serves two primary functions in scientific research: as a metabolic tracer to elucidate biochemical pathways and as an internal standard for accurate quantification of its unlabeled counterpart.

Metabolic Tracer in Flux Analysis

Stable isotope tracing is a powerful technique to track the metabolic fate of molecules within a biological system. By introducing Adipic acid-13C6, researchers can follow the journey of the 13C-labeled carbon atoms as they are incorporated into various metabolites. This allows for the mapping and quantification of metabolic fluxes, providing insights into cellular metabolism under different physiological and pathological conditions. While specific studies detailing the use of Adipic acid-13C6 as a primary tracer for metabolic flux analysis are still emerging, its potential lies in studying fatty acid oxidation and dicarboxylic acid metabolism.

Internal Standard for Quantitative Analysis

In analytical chemistry, particularly in mass spectrometry-based methods, stable isotope-labeled compounds are the gold standard for internal standards. Adipic acid-13C6 is chemically identical to endogenous adipic acid but has a distinct mass due to the six 13C atoms. This mass difference allows for its clear differentiation in a mass spectrometer. By adding a known amount of Adipic acid-13C6 to a biological sample, it co-elutes with the unlabeled adipic acid and experiences similar ionization and fragmentation. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of endogenous adipic acid levels.

Data Presentation: Properties of Adipic Acid-13C6

For researchers planning experiments, the fundamental properties of Adipic acid-13C6 are crucial.

PropertyValueReference
Chemical Formula ¹³C₆H₁₀O₄[1]
Molecular Weight 152.10 g/mol [1]
CAS Number 942037-55-0[2]
Chemical Purity ≥98%[1]
Isotopic Purity 99%[2]
Synonyms Hexanedioic acid-¹³C₆[1]

Experimental Protocols

Detailed methodologies are essential for reproducible scientific research. Below are protocols for the key applications of Adipic acid-13C6.

Protocol 1: Quantification of Adipic Acid in Human Urine using Adipic acid-13C6 as an Internal Standard by LC-MS/MS

This protocol is adapted from a human biomonitoring study for the plasticizer Di(2-ethylhexyl)adipat (DEHA), where adipic acid is a metabolite.[3]

1. Materials and Reagents:

  • Adipic acid-13C6

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate buffer (1 M, pH 6.0-6.4)

  • β-glucuronidase

  • Formic acid

  • Human urine samples

2. Preparation of Internal Standard Solution:

  • Prepare a stock solution of Adipic acid-13C6 in a suitable organic solvent (e.g., methanol).

  • Prepare a working internal standard solution of 200 µg/L 13C6-adipic acid in water. This can be achieved by preparing a 10-fold diluted solution (0.1 g/L) of the stock solution in methanol and subsequently diluting it with water.[3]

3. Sample Preparation:

  • Dilute urine samples 100-fold with water.

  • Mix 300 µL of the diluted urine with 100 µL of ammonium acetate buffer (1 M, pH = 6.0 – 6.4).

  • Add 30 µL of the 13C6-adipic acid internal standard solution (200 µg/L in water).[3]

  • Add 6 µL of β-glucuronidase (premixed 1:1 with ammonium acetate buffer).

  • Incubate for 3 hours at 37°C for enzymatic deconjugation.

  • Stop the reaction by adding 30 µL of formic acid.

4. LC-MS/MS Analysis:

  • Inject 5 µL of the processed sample into the LC-MS/MS system.

  • Use a suitable liquid chromatography method to separate adipic acid from other urine components.

  • Detect and quantify adipic acid and Adipic acid-13C6 using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The ratio of the peak area of endogenous adipic acid to the peak area of Adipic acid-13C6 is used to calculate the concentration of adipic acid in the original urine sample.

Visualizations of Experimental Workflows

Diagrams are provided to illustrate the logical flow of the described experimental protocols.

Workflow for Quantification of Urinary Adipic Acid cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample dilution 100-fold Dilution with Water urine_sample->dilution add_buffer Add Ammonium Acetate Buffer dilution->add_buffer add_is Spike with Adipic acid-13C6 IS add_buffer->add_is add_enzyme Add β-glucuronidase add_is->add_enzyme incubation Incubate at 37°C (3 hours) add_enzyme->incubation add_acid Add Formic Acid (Stop Reaction) incubation->add_acid lc_msms LC-MS/MS Analysis add_acid->lc_msms data_processing Data Processing (Peak Integration) lc_msms->data_processing quantification Quantification (Analyte/IS Ratio) data_processing->quantification

Figure 1. Workflow for quantifying urinary adipic acid using Adipic acid-13C6 as an internal standard.

Future Directions

The application of Adipic acid-13C6 as a metabolic tracer is a promising area for future research. Studies investigating its absorption, distribution, metabolism, and excretion (ADME) will provide valuable data on dicarboxylic acid handling in the body. Furthermore, using Adipic acid-13C6 in cellular and animal models of metabolic diseases, such as fatty acid oxidation disorders, could reveal novel disease mechanisms and therapeutic targets. As analytical techniques continue to advance in sensitivity and resolution, the utility of Adipic acid-13C6 in elucidating complex biological systems is expected to grow significantly.

References

Understanding mass spectrometry data of Adipic acid-13C6

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide to the mass spectrometry of Adipic acid-¹³C₆, designed for researchers, scientists, and drug development professionals. This document details the compound's properties, expected mass spectrometry data, fragmentation patterns, and its application in quantitative analysis.

Physicochemical Properties of Adipic acid-¹³C₆

Adipic acid-¹³C₆ is the stable isotope-labeled form of adipic acid, where all six carbon atoms are replaced with the ¹³C isotope. This labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays. Its physicochemical properties are summarized below.

PropertyValueReference
Molecular Formula ¹³C₆H₁₀O₄[1]
Molecular Weight 152.10 g/mol [1][2]
Monoisotopic Mass 152.07803781 Da[3]
CAS Number 942037-55-0[1][3]
Synonyms Hexanedioic acid-¹³C₆[1]

Mass Spectrometry Fragmentation Analysis

Under mass spectrometry, particularly with electron ionization (EI) or electrospray ionization (ESI), Adipic acid-¹³C₆ will ionize and subsequently fragment in a predictable manner. The mass-to-charge ratio (m/z) of the molecular ion and its fragments will be shifted by approximately +6 Da compared to its unlabeled counterpart due to the six ¹³C atoms.

While direct fragmentation data for the labeled compound is not extensively published, a reliable fragmentation pattern can be predicted based on the known behavior of unlabeled adipic acid and other dicarboxylic acids.[4][5] The primary molecular ion and expected key fragments are detailed in the table below.

Ion DescriptionProposed FragmentationPredicted m/z
Molecular Ion ([M]⁺˙) Intact ionized molecule152.08
Fragment 1 Loss of a water molecule ([M-H₂O]⁺˙)134.07
Fragment 2 Loss of a labeled carboxyl radical ([M-¹³COOH]⁺)106.06
Fragment 3 Loss of water and labeled carbon monoxide ([M-H₂O-¹³CO]⁺˙)105.06

The proposed fragmentation pathway begins with the molecular ion at m/z 152, which can then undergo several fragmentation routes, including the neutral loss of water (H₂O) or the loss of a labeled carboxyl group.

G M Adipic acid-13C6 [M]+• m/z = 152 F1 [M-H2O]+• m/z = 134 M->F1 - H2O F2 [M-13COOH]+• m/z = 106 M->F2 - •13COOH F3 [M-H2O-13CO]+• m/z = 105 F1->F3 - 13CO

Caption: Proposed fragmentation pathway of Adipic acid-13C6.

Experimental Protocol for Quantitative Analysis

Adipic acid-¹³C₆ is primarily used as an internal standard for the precise quantification of unlabeled adipic acid in complex matrices. Below is a representative protocol for a quantitative workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Sample and Standard Preparation

  • Stock Solutions: Prepare a 1 mg/mL stock solution of Adipic acid-¹³C₆ (Internal Standard, IS) and unlabeled adipic acid (Analyte) in a suitable solvent like methanol or acetonitrile.

  • Calibration Standards: Create a series of calibration standards by serial dilution of the analyte stock solution. Spike each standard with a fixed concentration of the IS.

  • Sample Preparation: To the biological or environmental sample (e.g., plasma, urine, water), add the same fixed concentration of the IS as used in the calibration standards.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and IS from the sample matrix.

  • Final Sample: Evaporate the solvent from the extracted sample and reconstitute in the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Conditions

ParameterRecommended Setting
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5-10 minutes
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) Precursor Ion (e.g., m/z 145) → Product Ion
MRM Transition (IS) Precursor Ion (e.g., m/z 151) → Product Ion

Note: Specific MRM transitions must be optimized experimentally based on the fragmentation of both the analyte and the internal standard.

The following diagram illustrates the general workflow for using Adipic acid-¹³C₆ in a quantitative assay.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological or Environmental Sample spike Spike with Adipic acid-13C6 (Internal Std.) sample->spike extract Extraction of Analytes spike->extract cleanup Sample Cleanup (e.g., SPE, filtration) extract->cleanup lc Reverse-Phase Liquid Chromatography cleanup->lc ms Tandem Mass Spectrometry (e.g., ESI, MRM mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte / Internal Std.) integrate->ratio quant Quantification using Calibration Curve ratio->quant

Caption: Quantitative analysis workflow using Adipic acid-13C6.

Conclusion

Adipic acid-¹³C₆ is a critical tool for accurate and precise quantification in mass spectrometry. Its predictable mass shift and fragmentation behavior, coupled with its chemical identity to the native analyte, allow it to effectively correct for variability during sample preparation and analysis. Understanding its mass spectrometric properties is essential for developing robust analytical methods in clinical diagnostics, metabolic research, and environmental testing.

References

Adipic Acid-13C6: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of Commercial Availability, and Applications in Mass Spectrometry and Metabolic Flux Analysis

This technical guide provides a comprehensive overview of Adipic acid-13C6, a stable isotope-labeled compound essential for a range of applications in research and drug development. This document details its commercial availability, key specifications, and provides insights into its use as an internal standard in quantitative mass spectrometry and as a tracer in metabolic flux analysis.

Commercial Availability and Supplier Specifications

Adipic acid-13C6 is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The following tables summarize the key quantitative data from prominent vendors to facilitate comparison and procurement.

Table 1: Commercial Suppliers of Adipic Acid-13C6

SupplierWebsite
Cambridge Isotope Laboratories, Inc.--INVALID-LINK--
Eurisotop--INVALID-LINK--
LGC Standards--INVALID-LINK--
MedChemExpress--INVALID-LINK--
Sigma-Aldrich (Merck)--INVALID-LINK--
ChemScene--INVALID-LINK--

Table 2: Product Specifications of Adipic Acid-13C6

SupplierCatalog Number (Example)Isotopic EnrichmentChemical PurityAvailable Pack Sizes
Cambridge Isotope Laboratories, Inc.CLM-472399 atom % 13C[1]≥98%[1]0.1 g, Bulk inquiries welcome[1]
EurisotopCLM-4723-0.199%[2]98%[2]0.1 g[2]
LGC StandardsTRC-A223502-10MGNot SpecifiedNot Specified10 mg, 100 mg[3]
MedChemExpressHY-W017522S1Not Specified≥98%1 mg, 5 mg
Sigma-Aldrich (Merck)608157≥99 atom % 13C[4]≥98% (CP)[4]Custom packaging available[4]
ChemSceneCS-0541885Not Specified≥98%[5]1 mg, 5 mg, 10 mg, 50 mg[5]

Table 3: Physicochemical Properties of Adipic Acid-13C6

PropertyValue
Labeled CAS Number 942037-55-0[1][2]
Unlabeled CAS Number 124-04-9[1][2]
Molecular Formula ¹³C₆H₁₀O₄[4]
Molecular Weight 152.10 g/mol [4]
Appearance White to off-white solid/crystals
Synonyms Hexanedioic acid-¹³C₆, 1,6-Hexanedioic acid-¹³C₆, 1,4-Butanedicarboxylic acid-¹³C₆[1]

Core Applications in Research and Development

Adipic acid-13C6 serves as a critical tool in two primary analytical domains: as an internal standard for quantitative analysis and as a tracer for metabolic flux studies.[6]

Internal Standard for Quantitative Mass Spectrometry

In quantitative mass spectrometry (LC-MS, GC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. Adipic acid-13C6 is an ideal internal standard for the quantification of unlabeled adipic acid and structurally related dicarboxylic acids. Its key advantages include:

  • Co-elution with the Analyte: It shares identical chromatographic behavior with the unlabeled analyte, ensuring that any variations during sample preparation and analysis affect both compounds equally.

  • Similar Ionization Efficiency: It exhibits the same ionization efficiency as the analyte, minimizing matrix effects.

  • Distinct Mass-to-Charge Ratio (m/z): The 6-dalton mass difference allows for clear differentiation from the unlabeled analyte in the mass spectrometer.

The general workflow for using Adipic acid-13C6 as an internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification sample Biological Sample (e.g., Plasma, Urine) spike Spike with known amount of Adipic acid-13C6 sample->spike extract Extraction of Analytes spike->extract derivatize Derivatization (for GC-MS) extract->derivatize lcms LC-MS or GC-MS Analysis derivatize->lcms detect Detection of Analyte and Internal Standard lcms->detect ratio Calculate Peak Area Ratio (Analyte / IS) detect->ratio concentration Determine Analyte Concentration ratio->concentration curve Calibration Curve curve->concentration

Figure 1. Workflow for using Adipic acid-13C6 as an internal standard.
Tracer for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique to investigate the rates of metabolic reactions in biological systems. By introducing a ¹³C-labeled substrate, such as Adipic acid-13C6, into a cell culture or organism, researchers can trace the incorporation of the ¹³C atoms into various downstream metabolites. This provides quantitative insights into the activity of metabolic pathways. While glucose and glutamine are more common tracers, labeled dicarboxylic acids like adipic acid can be used to probe specific pathways, such as fatty acid oxidation or the metabolism of certain xenobiotics.

The general workflow for a metabolic flux experiment is outlined below.

G cluster_culture Cell Culture cluster_sampling Sampling and Quenching cluster_analysis Analysis cluster_modeling Modeling cells Cell Culture at Steady State labeling Introduce Adipic acid-13C6 containing medium cells->labeling harvest Harvest Cells at Time Points labeling->harvest quench Quench Metabolism (e.g., with cold methanol) harvest->quench extract Extract Metabolites quench->extract ms_analysis GC-MS or LC-MS Analysis extract->ms_analysis isotopomer Determine Mass Isotopomer Distributions ms_analysis->isotopomer flux_calc Metabolic Flux Calculation isotopomer->flux_calc interpretation Biological Interpretation flux_calc->interpretation

Figure 2. General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Experimental Protocols

The following sections provide generalized experimental protocols for the two primary applications of Adipic acid-13C6. These should be adapted based on the specific experimental context, instrumentation, and analyte of interest.

Protocol for Quantification of Adipic Acid in Human Plasma using LC-MS/MS with Adipic acid-13C6 as an Internal Standard

1. Preparation of Stock Solutions:

  • Adipic Acid Standard Stock: Prepare a 1 mg/mL stock solution of unlabeled adipic acid in methanol.

  • Internal Standard Stock: Prepare a 1 mg/mL stock solution of Adipic acid-13C6 in methanol.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the adipic acid stock solution. Prepare a working internal standard solution by diluting the Adipic acid-13C6 stock to a suitable concentration (e.g., 1 µg/mL).

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the working internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM).

    • Adipic Acid Transition: m/z 145 -> m/z 127
    • Adipic acid-13C6 Transition: m/z 151 -> m/z 133

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of adipic acid in the plasma samples from the calibration curve.

Protocol for a ¹³C-Metabolic Flux Analysis Study in Cultured Cells

1. Cell Culture and Labeling:

  • Culture cells to a desired confluency in standard medium.

  • Replace the standard medium with a medium containing a known concentration of Adipic acid-13C6 as a tracer.

  • Incubate the cells for a time course determined by the expected turnover rate of the metabolic pathways of interest.

2. Quenching and Metabolite Extraction:

  • Rapidly aspirate the labeling medium.

  • Quench metabolic activity by adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell suspension.

  • Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.

  • Dry the metabolite extract under vacuum or nitrogen.

3. Sample Derivatization (for GC-MS):

  • Derivatize the dried metabolite extract to increase volatility. A common method is silylation using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

4. GC-MS Analysis:

  • Analyze the derivatized samples on a GC-MS system.

  • Acquire full scan data to identify metabolites and their mass isotopomer distributions.

5. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Use specialized software (e.g., INCA, Metran) to fit the mass isotopomer distribution data to a metabolic network model.

  • The software will then calculate the metabolic flux values for the reactions in the model.

Conclusion

Adipic acid-13C6 is a versatile and indispensable tool for researchers, scientists, and drug development professionals. Its commercial availability from multiple suppliers with high isotopic and chemical purity ensures its suitability for demanding applications. Whether used as an internal standard to ensure the accuracy of quantitative bioanalysis or as a tracer to elucidate the complexities of metabolic pathways, Adipic acid-13C6 provides a reliable means to obtain high-quality data. The experimental workflows and protocols outlined in this guide serve as a foundation for the successful implementation of this valuable research tool.

References

Methodological & Application

Application Note: Using Adipic Acid-¹³C₆ for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] By introducing a stable isotope-labeled substrate, such as Adipic Acid-¹³C₆, researchers can trace the path of the carbon atoms through various metabolic pathways.[2] Adipic acid, a six-carbon dicarboxylic acid, serves as a unique tracer for probing fatty acid oxidation (FAO) and its connections to central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle.[3][4] Its fully labeled ¹³C backbone allows for precise tracking of its metabolic fate. This document provides a detailed overview of the application of Adipic Acid-¹³C₆ in MFA, including experimental protocols and data interpretation guidelines for researchers in metabolic engineering and drug development.

Core Applications

  • Probing Fatty Acid Oxidation (FAO): Adipic Acid-¹³C₆ is an excellent substrate for investigating the flux through β-oxidation pathways. Its metabolism mirrors aspects of medium-chain fatty acid degradation.[4]

  • TCA Cycle Dynamics: The catabolism of adipic acid produces key TCA cycle intermediates, allowing for the quantification of anaplerotic and cataplerotic fluxes.[5][6]

  • Disease Modeling: Studying adipic acid metabolism is relevant for certain metabolic disorders where dicarboxylic acids accumulate, providing insight into disease pathophysiology.

  • Bioengineering and Bioproduction: In metabolic engineering, understanding the pathways for adipic acid synthesis or degradation is crucial for optimizing microbial production of this valuable platform chemical.[7][8][9]

Metabolic Pathway of Adipic Acid-¹³C₆

Adipic Acid-¹³C₆ enters the cell and is transported to the mitochondria where it is activated to Adipyl-CoA. It then undergoes a process analogous to β-oxidation. Each round of oxidation removes two labeled carbons, producing one molecule of Acetyl-CoA-¹³C₂. This process is repeated, ultimately yielding Succinyl-CoA-¹³C₄. Both Acetyl-CoA-¹³C₂ and Succinyl-CoA-¹³C₄ enter the TCA cycle, and the ¹³C labels are distributed throughout the cycle's intermediates. By measuring the mass isotopomer distribution (MID) of these intermediates, the relative pathway fluxes can be calculated.

metabolic_pathway Metabolism of Adipic Acid-¹³C₆ and Entry into the TCA Cycle cluster_oxidation Mitochondrial β-Oxidation Analogue cluster_tca TCA Cycle AA Adipic Acid-¹³C₆ ACoA Adipyl-CoA-¹³C₆ AA->ACoA Activation BKCoA β-Ketoadipyl-CoA-¹³C₆ ACoA->BKCoA Oxidation 1 SCoA Succinyl-CoA-¹³C₄ BKCoA->SCoA Thiolysis AceCoA Acetyl-CoA-¹³C₂ BKCoA->AceCoA Suc Succinate-¹³C₄ SCoA->Suc Conversion Cit Citrate-¹³C₂/¹³C₆ AceCoA->Cit Condensation with OAA AKG α-Ketoglutarate-¹³C₂/¹³C₄ Cit->AKG AKG->Suc Fum Fumarate-¹³C₄ Suc->Fum Mal Malate-¹³C₄ Fum->Mal OAA Oxaloacetate-¹³C₂ Mal->OAA OAA->Cit

Caption: Metabolic fate of Adipic Acid-¹³C₆ into the TCA cycle.

Experimental Workflow and Protocols

A typical MFA experiment involves several key stages, from cell culture to data analysis.[1] The success of the experiment relies on careful execution at each step to ensure metabolic and isotopic steady state.

experimental_workflow General Workflow for ¹³C-MFA A 1. Cell Culture Grow cells to mid-log phase to ensure metabolic steady state. B 2. Tracer Introduction Switch to medium containing Adipic Acid-¹³C₆. A->B C 3. Isotopic Labeling Incubate for a defined period to achieve isotopic steady state. B->C D 4. Rapid Quenching Harvest cells and rapidly quench metabolism (e.g., with cold methanol). C->D E 5. Metabolite Extraction Extract polar metabolites using a suitable solvent system (e.g., Chloroform/Methanol/Water). D->E F 6. Sample Analysis (LC-MS/GC-MS) Analyze extracts to determine mass isotopomer distributions (MIDs). E->F G 7. Data Processing & Flux Calculation Correct for natural isotope abundance and use software (e.g., INCA) to estimate fluxes. F->G

Caption: Standardized workflow for ¹³C-Metabolic Flux Analysis.

Protocol 1: Cell Culture and Isotope Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes). Culture cells in a standard, defined medium until they reach a metabolic steady state, typically at mid-logarithmic growth phase.[10]

  • Tracer Medium Preparation: Prepare the labeling medium by supplementing a base medium (lacking unlabeled adipic acid or other fatty acids) with a known concentration of Adipic Acid-¹³C₆. The final concentration should be sufficient to induce significant labeling without causing toxicity (typically in the range of 100 µM to 1 mM, requires optimization).

  • Isotopic Labeling: Remove the standard medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Immediately add the pre-warmed Adipic Acid-¹³C₆ labeling medium.

  • Incubation: Incubate the cells for a duration sufficient to reach isotopic steady state. This time varies significantly between cell lines and metabolic pathways but is often in the range of 6 to 24 hours. A time-course experiment is recommended to determine the optimal labeling period.

Protocol 2: Metabolite Quenching and Extraction

Rapid quenching is critical to halt enzymatic activity and preserve the in vivo metabolic state.[11]

  • Quenching: Aspirate the labeling medium. Immediately add ice-cold quenching solution (e.g., 80% Methanol) to the culture vessel.

  • Cell Lysis and Scraping: Place the vessel on dry ice for 5-10 minutes to freeze-lyse the cells. Then, scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

  • Extraction: Perform a liquid-liquid extraction to separate polar metabolites from lipids and proteins. A common method is the modified Folch extraction using a chloroform/methanol/water solvent system.[11]

  • Sample Preparation for MS: After extraction, the polar metabolite fraction is collected, dried under nitrogen gas, and derivatized if required for GC-MS analysis. For LC-MS analysis, the dried extract is typically reconstituted in a suitable solvent.[11]

Protocol 3: Mass Spectrometry and Data Analysis
  • MS Analysis: Analyze the prepared samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopomer distributions (MIDs) of key metabolites (e.g., TCA cycle intermediates, amino acids).[10][11]

  • Data Correction: The raw MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes.[10]

  • Flux Calculation: Use computational MFA software (e.g., INCA, METRAN) to estimate intracellular fluxes.[10] This software fits the experimentally measured MIDs to a metabolic network model, providing flux values for the reactions in the network.[12]

Data Presentation and Interpretation

The primary output of an MFA experiment is a flux map, which is often presented in tabular form. The data below is an illustrative example of expected labeling patterns and calculated flux ratios in a hypothetical experiment comparing a control cell line to one with inhibited fatty acid oxidation. The values represent the percentage of the metabolite pool containing a specific number of ¹³C atoms (M+n).

Table 1: Illustrative Mass Isotopomer Distributions (MIDs) of TCA Intermediates

MetaboliteIsotopomerControl Cells (% Labeled)FAO-Inhibited Cells (% Labeled)
Citrate M+235.28.1
M+410.515.3
M+65.10.5
Succinate M+455.820.4
Malate M+212.125.6
M+448.918.7

Interpretation:

  • M+6 Citrate: Derived from the condensation of Acetyl-CoA-¹³C₂ and Oxaloacetate-¹³C₄ (which itself is derived from Succinyl-CoA-¹³C₄), indicating full engagement of the adipic acid tracer. Its sharp decrease in the inhibited cells suggests a block in adipic acid catabolism.

  • M+4 Succinate: Primarily derived from Succinyl-CoA-¹³C₄. The high enrichment in control cells confirms the direct flux from adipic acid.

  • M+2 Citrate: Derived from Acetyl-CoA-¹³C₂ condensing with unlabeled oxaloacetate. The high level in control cells shows significant flux through β-oxidation.

Table 2: Illustrative Calculated Relative Fluxes (Normalized to Citrate Synthase)

Metabolic Flux RatioControl CellsFAO-Inhibited Cells
Adipate → Acetyl-CoA0.450.05
Adipate → Succinyl-CoA0.500.06
Glycolysis → Pyruvate0.300.85
Anaplerosis (Pyruvate → OAA)0.150.40

Interpretation: These calculated flux ratios quantitatively demonstrate the metabolic shift. In control cells, adipic acid is a major contributor to the TCA cycle. When FAO is inhibited, the cells reroute their metabolism, becoming more reliant on glycolysis and anaplerotic reactions to maintain TCA cycle function, a common feature of metabolic reprogramming.

References

Application Notes and Protocols for Adipic Acid-¹³C₆ Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used in metabolomics to trace the metabolic fate of molecules within biological systems.[1] Adipic acid, a six-carbon dicarboxylic acid, is not only an important industrial chemical but also a metabolite observed in certain physiological and pathological states.[2][3] Understanding its uptake and metabolism in mammalian cells can provide insights into fatty acid oxidation and related metabolic pathways. The use of uniformly labeled Adipic acid-¹³C₆ allows for the precise tracking of its carbon backbone through various metabolic transformations using mass spectrometry-based platforms.[4][5]

These application notes provide a detailed protocol for utilizing Adipic acid-¹³C₆ in cell culture to study its metabolic incorporation. The protocol covers cell culture preparation, labeling conditions, metabolite extraction, and analysis, and is intended for researchers in cell biology, metabolomics, and drug development.

Putative Metabolic Pathway of Adipic Acid in Mammalian Cells

In mammalian cells, dicarboxylic acids are primarily metabolized in peroxisomes through a β-oxidation process.[6][7][8] This pathway sequentially shortens the carbon chain, producing acetyl-CoA and shorter-chain dicarboxylic acids. For adipic acid (C6), the proposed pathway involves its activation to Adipoyl-CoA, followed by β-oxidation to yield Succinyl-CoA (a C4 dicarboxylic acid intermediate of the TCA cycle) and Acetyl-CoA. These products can then enter the mitochondrial tricarboxylic acid (TCA) cycle for energy production or be utilized in various biosynthetic pathways.

Adipic_Acid_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Adipic_acid_13C6 Adipic acid-¹³C₆ Adipoyl_CoA_13C6 Adipoyl-CoA-¹³C₆ Adipic_acid_13C6->Adipoyl_CoA_13C6 Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Adipoyl_CoA_13C6->Beta_Oxidation Succinyl_CoA_13C4 Succinyl-CoA-¹³C₄ Beta_Oxidation->Succinyl_CoA_13C4 Acetyl_CoA_13C2 Acetyl-CoA-¹³C₂ Beta_Oxidation->Acetyl_CoA_13C2 Succinyl_CoA_13C4_mito Succinyl-CoA-¹³C₄ Succinyl_CoA_13C4->Succinyl_CoA_13C4_mito Transport Acetyl_CoA_13C2_mito Acetyl-CoA-¹³C₂ Acetyl_CoA_13C2->Acetyl_CoA_13C2_mito Transport TCA_Cycle TCA Cycle Labeled_TCA_Intermediates Labeled TCA Intermediates TCA_Cycle->Labeled_TCA_Intermediates Succinyl_CoA_13C4_mito->TCA_Cycle Acetyl_CoA_13C2_mito->TCA_Cycle Cell_Labeling_Workflow Seed_Cells 1. Seed cells and allow to adhere overnight Prepare_Medium 2. Prepare Adipic acid-¹³C₆ labeling medium Aspirate_and_Wash 3. Aspirate old medium and wash with PBS Seed_Cells->Aspirate_and_Wash Add_Labeling_Medium 4. Add labeling medium to cells Aspirate_and_Wash->Add_Labeling_Medium Incubate 5. Incubate for desired time period (e.g., 4-24h) Add_Labeling_Medium->Incubate Metabolite_Extraction 6. Proceed to metabolite extraction Incubate->Metabolite_Extraction

References

Application Note: Sample Preparation for the Analysis of Adipic Acid-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Adipic acid-¹³C₆ is a stable, isotopically labeled internal standard used for the accurate quantification of endogenous adipic acid in biological matrices. Adipic acid is a dicarboxylic acid that can be a biomarker for certain metabolic disorders and environmental exposures. Accurate analysis is crucial and highly dependent on the sample preparation technique employed to remove interferences and concentrate the analyte. This document provides detailed protocols for common sample preparation techniques for adipic acid-¹³C₆ analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Sample Preparation Techniques

The choice of sample preparation method depends on the sample matrix (e.g., urine, plasma, water), the analytical instrument (LC-MS/MS or GC-MS), and the desired sensitivity. The most common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. For GC-MS analysis, a subsequent derivatization step is typically required to increase the volatility of the polar adipic acid.[1]

Logical Workflow for Sample Preparation

The following diagram illustrates the general workflow from sample collection to analysis, outlining the different preparation paths.

G cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Matrix (Urine, Plasma, etc.) Spike Spike with Adipic Acid-¹³C₆ IS Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Cleaner Extract LLE Liquid-Liquid Extraction (LLE) Spike->LLE Cost Effective PPT Protein Precipitation (Plasma/Serum) Spike->PPT Fast (High Protein Matrix) Evap Evaporation & Reconstitution SPE->Evap LLE->Evap PPT->Evap LCMS LC-MS/MS Analysis GCMS GC-MS Analysis Deriv Derivatization (for GC-MS) Deriv->GCMS Evap->LCMS Evap->Deriv

Caption: General workflow for Adipic acid-¹³C₆ sample preparation.

Quantitative Performance of Preparation Techniques

The efficiency of a sample preparation technique is evaluated by its recovery, limit of detection (LOD), and limit of quantification (LOQ). The table below summarizes performance data from various studies on dicarboxylic acids in relevant matrices.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Reference MatrixAnalytical MethodCitation
Recovery 83% - 109%-Human UrineLC-MS/MS[2]
Recovery 86% - 134%-Aerosol ExtractsCapillary Electrophoresis[3][4]
Mean Recovery 84.1%77.4%Human UrineGC-MS[5]
LOD 0.01 - 1.0 ng/mL-Human UrineLC-MS/MS[2]
LOD -1 µg/LWaterGC-FID[6]
LLOQ 2.5 ng/mL-Human UrineLC-MS/MS[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly effective method for cleaning up complex samples like urine and plasma, providing high recovery and reducing matrix effects.[7][8] Polymeric sorbents like Oasis HLB or silica-based C18 are commonly used.[2][3]

Objective: To extract adipic acid from a liquid biological sample (e.g., urine).

Materials:

  • SPE Cartridges (e.g., Oasis HLB, 3 cc, 30 mg)

  • SPE Vacuum Manifold

  • Methanol (LC-MS grade)

  • Deionized Water

  • 0.1 M Hydrochloric Acid (HCl)

  • Elution Solvent (e.g., Methanol or Acetonitrile)

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

Methodology:

  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature.

    • Vortex and centrifuge the sample at ~10,000 rpm for 10-15 minutes to pellet solids.[7]

    • Take a 0.2 mL aliquot of the supernatant.[2]

    • Spike with Adipic acid-¹³C₆ internal standard.

    • Acidify the sample to a pH of ~1 by adding 0.1 M HCl to ensure the carboxylic acid is in its neutral form.[6]

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the sorbent by passing 1 mL of Methanol.

    • Equilibrate the sorbent by passing 1 mL of deionized water. Do not let the cartridge run dry.[4]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.

    • Perform a second wash with 1 mL of a 5% Methanol in water solution to remove less polar interferences.[4]

    • Dry the cartridge under high vacuum for 5-10 minutes.

  • Elution:

    • Place collection tubes inside the manifold.

    • Elute the analyte by passing 1 mL of Methanol through the cartridge.[4]

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 2% acetonitrile/water) for LC-MS/MS analysis.[9]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic, cost-effective technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[5] Ethyl acetate is a common solvent for extracting dicarboxylic acids.[10]

Objective: To extract adipic acid from an aqueous sample.

Materials:

  • Ethyl Acetate (GC or LC-MS grade)

  • 6 M Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • 1.5 mL microcentrifuge tubes or 10 mL glass test tubes

  • Vortex Mixer

  • Centrifuge

  • Nitrogen Evaporator

Methodology:

  • Sample Pre-treatment:

    • Take a 1 mL aliquot of the sample (e.g., urine) in a glass test tube.

    • Spike with Adipic acid-¹³C₆ internal standard.

    • Add 1 g of NaCl to facilitate phase separation.[5]

    • Acidify the sample by adding 6 M HCl dropwise until the pH is ~1.[5]

  • Extraction:

    • Add 3 mL of ethyl acetate to the tube.

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step (steps 2.1-2.3) on the remaining aqueous layer with a fresh 3 mL of ethyl acetate to improve recovery.[5]

    • Combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extract to dryness under a stream of nitrogen.

    • For LC-MS analysis, reconstitute in a suitable mobile phase.

    • For GC-MS analysis, proceed directly to derivatization.

Derivatization for GC-MS Analysis

GC analysis of polar compounds like adipic acid is challenging due to their low volatility and tendency to produce broad, tailing peaks.[1] Derivatization replaces the active hydrogen atoms of the carboxylic acid groups, making the molecule more volatile and thermally stable.[11]

Protocol 3: Silylation

Silylation is a common and effective derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (HMDS) are frequently used.[6][11]

Objective: To prepare a volatile trimethylsilyl (TMS) derivative of adipic acid for GC-MS analysis.

Materials:

  • Dried sample extract from SPE or LLE.

  • Silylating reagent (e.g., BSTFA with 1% TMCS, or HMDS).[6]

  • A suitable solvent (e.g., Pyridine or Acetonitrile).

  • Heating block or oven.

  • GC vials with inserts.

Methodology:

  • Ensure the sample extract is completely dry, as silylating reagents are moisture-sensitive.

  • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70-75°C for 45-60 minutes to ensure the reaction goes to completion.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Derivatization and Analysis Workflow

The diagram below shows the chemical logic of preparing adipic acid for GC-MS analysis.

G cluster_process Derivatization Process Adipic Adipic Acid-¹³C₆ (Polar, Non-volatile) Deriv TMS-Adipic Acid-¹³C₆ (Non-polar, Volatile) Adipic->Deriv  + Reagent Silylating Reagent (e.g., BSTFA) GCMS GC-MS Injection & Analysis Deriv->GCMS Suitable for GC

Caption: Silylation converts polar adipic acid into a volatile derivative.

References

Application Notes and Protocols for In Vivo Adipic Acid-13C6 Infusion Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stable isotope tracing is a powerful technique used to investigate metabolic pathways in vivo.[1][2][3] By introducing a non-radioactive, heavy-isotope-labeled substrate, such as Adipic Acid-13C6, into a biological system, researchers can track the metabolic fate of the compound and its contribution to various metabolic pathways.[4][5] This allows for the quantitative analysis of metabolic fluxes, providing a dynamic view of cellular metabolism that is not achievable with simple metabolite concentration measurements.[2][6]

These application notes provide a generalized protocol for in vivo studies using Adipic Acid-13C6 infusion. The methodologies described are based on established principles of stable isotope tracing studies, as a specific, standardized protocol for Adipic Acid-13C6 is not widely documented.[1][3][4] The protocol covers tracer preparation, animal handling, infusion procedures, sample collection, and analytical methods, along with examples of data presentation and pathway visualization.

Experimental Protocols

Tracer Preparation

The successful delivery of the stable isotope tracer is critical for in vivo studies.[3]

  • Materials:

    • Adipic acid-13C6

    • Sterile phosphate-buffered saline (PBS), pH 7.4

    • Sterile filters (0.22 µm)

  • Procedure:

    • Accurately weigh the desired amount of Adipic acid-13C6.

    • Dissolve the tracer in sterile PBS to the desired final concentration. The concentration will depend on the planned infusion rate and the animal model.

    • Ensure complete dissolution. Gentle warming or sonication may be required.

    • Sterilize the tracer solution by passing it through a 0.22 µm filter into a sterile container.

    • Store the prepared tracer solution at 4°C for short-term use or at -20°C for long-term storage.

Animal Preparation and Acclimatization

Proper animal handling is essential to minimize stress and ensure reproducible results.

  • Acclimatization: House the animals (e.g., mice, rats) in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Fasting: To reduce the background levels of endogenous metabolites, animals may be fasted for a short period (e.g., 3-6 hours) before the infusion.[7] The fasting duration should be optimized based on the specific research question and animal model.[7]

  • Catheter Implantation: For continuous infusion studies, implant a catheter into a suitable blood vessel (e.g., jugular vein) 2-3 days prior to the experiment to allow for recovery from surgery.

Adipic Acid-13C6 Infusion Protocol

The choice of tracer delivery method depends on the experimental goals.[3] A bolus injection provides a rapid introduction of the tracer, while continuous infusion is used to achieve a metabolic steady state.[7][8]

  • Bolus Injection:

    • Administer a single, precise dose of the Adipic acid-13C6 solution via intraperitoneal (IP) or intravenous (IV) injection.[7]

    • A typical dose for a mouse model might be in the range of 2.5-4 mg/g of body weight.[7]

  • Continuous Infusion:

    • Place the catheterized animal in a metabolic cage that allows for free movement.

    • Connect the catheter to an infusion pump.

    • Infuse the Adipic acid-13C6 solution at a constant rate for a predetermined duration (e.g., 90-120 minutes) to allow for the tracer to reach isotopic steady state.

Sample Collection

The timing of sample collection is crucial for capturing the dynamics of tracer incorporation.[3]

  • Blood Sampling:

    • Collect baseline blood samples before the infusion begins.

    • Collect subsequent blood samples at multiple time points during and after the infusion (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Place blood samples in tubes containing an anticoagulant (e.g., EDTA) and immediately place them on ice.

    • Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

  • Tissue Sampling:

    • At the end of the infusion period, euthanize the animal according to approved protocols.

    • Rapidly dissect the tissues of interest (e.g., liver, kidney, adipose tissue).

    • Freeze the tissues immediately in liquid nitrogen to quench metabolic activity.

    • Store the frozen tissue samples at -80°C until metabolite extraction.

Metabolite Extraction
  • Plasma:

    • Thaw the plasma samples on ice.

    • Add a cold extraction solvent (e.g., 80% methanol) to the plasma.

    • Vortex the mixture and incubate at -20°C to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the metabolites.

  • Tissues:

    • Weigh the frozen tissue samples.

    • Homogenize the tissues in a cold extraction solvent.

    • Follow a similar protein precipitation and centrifugation procedure as for plasma to obtain the metabolite extract.

Analytical Methodology
  • Mass Spectrometry (MS):

    • Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

    • These techniques will separate the metabolites and measure the mass-to-charge ratio, allowing for the detection and quantification of 13C-labeled isotopologues.[4]

  • Data Analysis:

    • The raw data from the MS analysis is processed to determine the isotopic enrichment of metabolites.

    • This involves correcting for the natural abundance of 13C and calculating the percentage of the metabolite pool that has been labeled with 13C from the adipic acid tracer.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Isotopic Enrichment of Key Metabolites in Plasma Over Time

Time (minutes)Adipic Acid-13C6 Enrichment (%)Downstream Metabolite A-13Cx Enrichment (%)Downstream Metabolite B-13Cx Enrichment (%)
00.00.00.0
1585.2 ± 5.15.3 ± 0.82.1 ± 0.4
3092.6 ± 4.315.8 ± 2.18.9 ± 1.2
6095.1 ± 3.935.2 ± 4.522.7 ± 3.1
9094.8 ± 4.248.9 ± 5.335.4 ± 4.0
12095.3 ± 3.852.1 ± 5.040.2 ± 4.6

Data are presented as mean ± standard deviation.

Table 2: Isotopic Enrichment of Metabolites in Different Tissues at 120 Minutes

TissueAdipic Acid-13C6 Enrichment (%)Downstream Metabolite A-13Cx Enrichment (%)Downstream Metabolite B-13Cx Enrichment (%)
Liver78.4 ± 6.260.1 ± 7.345.8 ± 5.9
Kidney85.1 ± 5.955.3 ± 6.842.1 ± 5.2
Adipose Tissue65.9 ± 8.130.7 ± 4.915.3 ± 2.8

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis tracer_prep Tracer Preparation (Adipic Acid-13C6 Solution) infusion In Vivo Infusion (Bolus or Continuous) tracer_prep->infusion animal_prep Animal Preparation (Acclimatization, Fasting, Catheterization) animal_prep->infusion sampling Sample Collection (Blood and Tissues) infusion->sampling extraction Metabolite Extraction sampling->extraction ms_analysis LC-MS / GC-MS Analysis extraction->ms_analysis data_analysis Data Analysis (Isotopic Enrichment) ms_analysis->data_analysis

Caption: Experimental workflow for in vivo Adipic Acid-13C6 infusion studies.

metabolic_pathway adipic_acid Adipic Acid-13C6 beta_ox Beta-Oxidation adipic_acid->beta_ox acetyl_coa Acetyl-CoA-13C2 beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca fatty_acids Fatty Acid Synthesis acetyl_coa->fatty_acids citrate Citrate-13C2 tca->citrate glutamate Glutamate-13C2 tca->glutamate palmitate Palmitate-13Cx fatty_acids->palmitate

Caption: Hypothetical metabolic fate of Adipic Acid-13C6.

References

Quantifying Fatty Acid Metabolism with Adipic Acid-¹³C₆: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis and signaling. Dysregulation of fatty acid oxidation pathways is implicated in a multitude of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Stable isotope tracers are powerful tools for elucidating the dynamics of metabolic pathways in vivo and in vitro. Adipic acid-¹³C₆ is a stable isotope-labeled C6 dicarboxylic acid that serves as a valuable tracer for investigating specific pathways of fatty acid metabolism, particularly ω-oxidation and subsequent peroxisomal β-oxidation.

Under conditions of high lipid load or impaired mitochondrial β-oxidation, the ω-oxidation pathway is upregulated, leading to the formation of dicarboxylic acids from monocarboxylic fatty acids.[1][2][3][4][5] These dicarboxylic acids, including adipic acid, are then chain-shortened in the peroxisomes. Therefore, tracing the metabolic fate of Adipic acid-¹³C₆ provides a unique window into the activity of this alternative fatty acid oxidation pathway.

This document provides detailed application notes and protocols for the use of Adipic acid-¹³C₆ in quantifying fatty acid metabolism, with a focus on its role as a tracer for ω-oxidation and peroxisomal β-oxidation.

Application Notes

Principle of the Assay

The core principle of this application is the introduction of Adipic acid-¹³C₆ into a biological system (cell culture or animal model) and the subsequent measurement of its metabolic products using mass spectrometry. Adipic acid-¹³C₆, once taken up by cells, will enter the peroxisomal β-oxidation pathway. Each round of β-oxidation will cleave a two-carbon acetyl-CoA unit from the dicarboxylic acid. By quantifying the rate of Adipic acid-¹³C₆ disappearance and the appearance of its chain-shortened dicarboxylic acid metabolites, the flux through the peroxisomal β-oxidation pathway can be determined.

Key Applications

  • Assessing ω-oxidation and Peroxisomal β-oxidation Flux: Directly measure the catabolic rate of a key dicarboxylic acid, providing insights into the activity of this alternative fatty acid oxidation pathway.

  • Investigating Metabolic Bottlenecks: In models of metabolic disease (e.g., mitochondrial fatty acid oxidation disorders), Adipic acid-¹³C₆ can be used to quantify the compensatory upregulation of the ω-oxidation pathway.

  • Drug Discovery and Development: Evaluate the effect of therapeutic compounds on peroxisomal β-oxidation.

  • Internal Standard for Quantitation: Adipic acid-¹³C₆ can be used as an internal standard for the accurate quantification of endogenous adipic acid and other dicarboxylic acids in biological samples by isotope dilution mass spectrometry.[6]

Experimental Considerations

  • Choice of Model System: The protocol can be adapted for various model systems, including primary cell cultures (e.g., hepatocytes, adipocytes), immortalized cell lines, and in vivo studies in animal models.

  • Tracer Concentration: The concentration of Adipic acid-¹³C₆ should be optimized to be detectable without perturbing the endogenous metabolic pathways.

  • Time Course: A time-course experiment is recommended to determine the linear range of tracer incorporation and metabolism.

  • Analytical Method: Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the sensitive and specific detection of Adipic acid-¹³C₆ and its metabolites. Gas chromatography-mass spectrometry (GC-MS) can also be used following derivatization.

Experimental Protocols

I. In Vitro Cell Culture Protocol for Measuring Peroxisomal β-oxidation

This protocol describes the use of Adipic acid-¹³C₆ to measure the rate of peroxisomal β-oxidation in cultured cells.

Materials:

  • Adipic acid-¹³C₆ (purity ≥98%)

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium appropriate for the cell type

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Internal standards for LC-MS analysis (e.g., deuterated dicarboxylic acids)

  • 6-well or 12-well cell culture plates

  • LC-MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates at a density that allows for logarithmic growth during the experiment. Culture cells until they reach the desired confluency (typically 70-80%).

  • Preparation of Tracer-Containing Medium:

    • Prepare a stock solution of Adipic acid-¹³C₆ in a suitable solvent (e.g., sterile water or ethanol).

    • Complex the Adipic acid-¹³C₆ with fatty acid-free BSA. A typical molar ratio is 2:1 (adipic acid:BSA).

    • Spike the cell culture medium with the Adipic acid-¹³C₆-BSA complex to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

  • Labeling Experiment:

    • Remove the existing culture medium from the cells and wash once with sterile PBS.

    • Add the pre-warmed tracer-containing medium to the cells.

    • Incubate the cells for a defined period (e.g., 0, 2, 4, 8, 12, 24 hours). A time-course experiment is crucial to determine the kinetics of tracer uptake and metabolism.

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice.

    • Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing the extracted metabolites) to a new tube.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

    • Add an internal standard mix for quality control and quantification.

    • Centrifuge the reconstituted sample to remove any remaining particulate matter before transferring to an autosampler vial.

  • LC-MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with a suitable liquid chromatography system.

    • Use a C18 reversed-phase column for the separation of dicarboxylic acids.

    • Monitor the mass-to-charge ratio (m/z) for Adipic acid-¹³C₆ and its expected unlabeled and ¹³C-labeled metabolites.

II. In Vivo Animal Protocol for Assessing Dicarboxylic Acid Metabolism

This protocol outlines a procedure for administering Adipic acid-¹³C₆ to a rodent model to trace its metabolism in vivo.

Materials:

  • Adipic acid-¹³C₆

  • Experimental animals (e.g., mice or rats)

  • Sterile saline solution

  • Vehicle for administration (e.g., sterile saline, corn oil)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue collection and snap-freezing supplies (e.g., liquid nitrogen)

  • Metabolite extraction reagents (as in the in vitro protocol)

  • LC-MS system

Procedure:

  • Animal Acclimation and Fasting: Acclimate animals to the experimental conditions. For studies on fatty acid oxidation, an overnight fast (12-16 hours) is typically employed to induce fatty acid utilization.

  • Tracer Administration:

    • Prepare a sterile solution of Adipic acid-¹³C₆ in the chosen vehicle.

    • Administer the tracer to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion). The dose should be determined based on preliminary studies (e.g., 10-50 mg/kg body weight).

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) into EDTA-coated tubes.

    • At the final time point, euthanize the animals according to approved protocols.

    • Rapidly collect tissues of interest (e.g., liver, kidney, heart, adipose tissue) and snap-freeze them in liquid nitrogen. Store samples at -80°C until analysis.

  • Sample Processing:

    • Plasma: Separate plasma from whole blood by centrifugation. Precipitate proteins and extract metabolites using a cold organic solvent (e.g., 80% methanol).

    • Tissues: Homogenize the frozen tissue in a cold solvent mixture (e.g., methanol:water) to extract metabolites.

  • LC-MS Analysis: Prepare and analyze the plasma and tissue extracts as described in the in vitro protocol.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between different experimental conditions.

Table 1: Hypothetical In Vitro Quantification of Adipic Acid-¹³C₆ Metabolism in Hepatocytes

Time (hours)Adipic Acid-¹³C₆ (nmol/mg protein)Succinic Acid-¹³C₄ (nmol/mg protein)Acetyl-CoA-¹³C₂ (relative abundance)
05.2 ± 0.40.1 ± 0.020.01 ± 0.005
24.1 ± 0.30.8 ± 0.10.5 ± 0.08
43.2 ± 0.21.5 ± 0.21.2 ± 0.15
81.8 ± 0.22.6 ± 0.32.1 ± 0.2
120.9 ± 0.13.1 ± 0.42.5 ± 0.3
240.3 ± 0.053.5 ± 0.42.6 ± 0.3

Table 2: Hypothetical In Vivo Distribution of Adipic Acid-¹³C₆ and its Metabolites in Mice (2 hours post-administration)

TissueAdipic Acid-¹³C₆ (nmol/g tissue)Succinic Acid-¹³C₄ (nmol/g tissue)
Liver15.6 ± 2.18.2 ± 1.1
Kidney25.3 ± 3.512.5 ± 1.8
Heart5.1 ± 0.72.3 ± 0.4
Plasma8.9 ± 1.2 (nmol/mL)4.1 ± 0.6 (nmol/mL)

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key pathways and experimental workflows.

FattyAcid_Omega_Oxidation cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Long-chain Fatty Acid Long-chain Fatty Acid ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Long-chain Fatty Acid->ω-Hydroxy Fatty Acid Cytochrome P450 Long-chain Dicarboxylic Acid Long-chain Dicarboxylic Acid ω-Oxo Fatty Acid ω-Oxo Fatty Acid ω-Hydroxy Fatty Acid->ω-Oxo Fatty Acid ADH ω-Oxo Fatty Acid->Long-chain Dicarboxylic Acid ALDH Medium-chain Dicarboxylic Acid Medium-chain Dicarboxylic Acid Long-chain Dicarboxylic Acid->Medium-chain Dicarboxylic Acid β-oxidation Adipic Acid Adipic Acid Medium-chain Dicarboxylic Acid->Adipic Acid β-oxidation Succinic Acid Succinic Acid Adipic Acid->Succinic Acid β-oxidation Acetyl-CoA Acetyl-CoA Succinic Acid->Acetyl-CoA β-oxidation

Caption: Fatty Acid ω-Oxidation and Peroxisomal β-Oxidation Pathway.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo A Cell Culture B Add Adipic Acid-¹³C₆ A->B C Time-course Incubation B->C D Metabolite Extraction C->D I LC-MS Analysis D->I E Animal Model F Administer Adipic Acid-¹³C₆ E->F G Blood/Tissue Collection F->G H Metabolite Extraction G->H H->I J Data Analysis & Quantification I->J Tracer_Metabolism Adipic_Acid_13C6 Adipic Acid-¹³C₆ (m+6) Succinic_Acid_13C4 Succinic Acid-¹³C₄ (m+4) Adipic_Acid_13C6->Succinic_Acid_13C4 1 round of β-oxidation Acetyl_CoA_13C2 Acetyl-CoA-¹³C₂ (m+2) Succinic_Acid_13C4->Acetyl_CoA_13C2 1 round of β-oxidation TCA_Cycle TCA Cycle Acetyl_CoA_13C2->TCA_Cycle

References

Application Note: Tracing the Krebs Cycle using Adipic Acid-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a central metabolic hub essential for cellular energy production and biosynthesis. Understanding the flux through this cycle is critical in various fields, including cancer biology, metabolic disorders, and drug development. Stable isotope tracers are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes. Adipic acid, a six-carbon dicarboxylic acid, can be metabolized in mammalian cells through a combination of ω- and β-oxidation to yield key Krebs cycle intermediates. This application note describes the use of uniformly labeled Adipic Acid-¹³C₆ as a tracer to investigate Krebs cycle metabolism.

Adipic acid is first activated to Adipyl-CoA. Subsequently, it undergoes β-oxidation, yielding Acetyl-CoA and Succinyl-CoA. The fully labeled Adipic Acid-¹³C₆ will thus introduce labeled carbons into the Krebs cycle as [¹³C₂]-Acetyl-CoA and [¹³C₄]-Succinyl-CoA. By tracing the incorporation of these ¹³C atoms into downstream Krebs cycle intermediates, researchers can gain insights into the contributions of adipic acid to mitochondrial metabolism and overall cellular bioenergetics. This can be particularly relevant in disease states where fatty acid oxidation is altered or in the development of drugs that target cellular metabolism.

Metabolic Pathway of Adipic Acid to the Krebs Cycle

The metabolic entry of adipic acid into the Krebs cycle is a two-stage process involving initial activation and subsequent mitochondrial β-oxidation.

  • ω-Oxidation: In vertebrates, the metabolism of adipic acid can be initiated by ω-oxidation in the smooth endoplasmic reticulum of the liver and kidney cells. This process hydroxylates the ω-carbon, which is then oxidized to a carboxylic acid, forming a dicarboxylic acid.

  • β-Oxidation: The resulting dicarboxylic acid can then be transported into the mitochondria and undergo β-oxidation. For adipic acid, this process will yield one molecule of acetyl-CoA and one molecule of succinyl-CoA.

When using Adipic Acid-¹³C₆ as a tracer, the resulting intermediates will be fully labeled:

  • [¹³C₂]-Acetyl-CoA: Enters the Krebs cycle by condensing with oxaloacetate to form citrate.

  • [¹³C₄]-Succinyl-CoA: Directly enters the Krebs cycle.

The incorporation of these labeled precursors will lead to specific mass isotopologue distributions in the downstream Krebs cycle intermediates, which can be quantified using mass spectrometry.

cluster_Cytosol Cytosol / ER cluster_Mitochondria Mitochondria Adipic Acid-13C6 Adipic Acid-13C6 Adipyl-CoA-13C6 Adipyl-CoA-13C6 Adipic Acid-13C6->Adipyl-CoA-13C6 Acyl-CoA Synthetase Beta-Oxidation Beta-Oxidation Adipyl-CoA-13C6->Beta-Oxidation Acetyl-CoA-13C2 Acetyl-CoA-13C2 Beta-Oxidation->Acetyl-CoA-13C2 Succinyl-CoA-13C4 Succinyl-CoA-13C4 Beta-Oxidation->Succinyl-CoA-13C4 Krebs Cycle Krebs Cycle Acetyl-CoA-13C2->Krebs Cycle Succinyl-CoA-13C4->Krebs Cycle

Figure 1. Metabolic entry of Adipic Acid-¹³C₆ into the Krebs cycle.

Experimental Workflow

A typical workflow for tracing the Krebs cycle with Adipic Acid-¹³C₆ involves several key steps from cell culture to data analysis.

Cell_Culture 1. Cell Culture (e.g., cancer cell line, primary hepatocytes) Labeling 2. Labeling Incubate cells with Adipic Acid-13C6 Cell_Culture->Labeling Quenching 3. Quenching & Harvesting Rapidly halt metabolism and collect cells Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., with cold methanol/water/chloroform) Quenching->Extraction Analysis 5. LC-MS/MS or GC-MS Analysis Separate and detect labeled metabolites Extraction->Analysis Data_Processing 6. Data Processing & Analysis Quantify mass isotopologues and determine flux Analysis->Data_Processing

Figure 2. Experimental workflow for Adipic Acid-¹³C₆ tracing.

Detailed Experimental Protocol

This protocol provides a general framework for a stable isotope tracing experiment using Adipic Acid-¹³C₆ in cultured mammalian cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium and supplements

  • Adipic Acid-¹³C₆ (uniformly labeled)

  • Phosphate-buffered saline (PBS), ice-cold

  • Metabolite extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)

  • Cell scrapers

  • Centrifuge tubes

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).

  • Labeling Medium Preparation: Prepare the cell culture medium containing Adipic Acid-¹³C₆ at a final concentration typically ranging from 50 to 500 µM. The optimal concentration should be determined empirically to ensure sufficient labeling without causing toxicity.

  • Isotope Labeling: a. Aspirate the standard culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add the pre-warmed labeling medium to the cells. d. Incubate the cells for a specific duration to allow for the incorporation of the tracer. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time required to reach isotopic steady-state.

  • Metabolite Quenching and Extraction: a. At the end of the labeling period, rapidly aspirate the labeling medium. b. Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer. c. Add a sufficient volume of pre-chilled (-80°C) extraction solvent to the cells to quench metabolic activity and lyse the cells. d. Scrape the cells in the extraction solvent and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the tubes at -20°C for at least 30 minutes to facilitate protein precipitation. f. Centrifuge the samples at maximum speed for 10-15 minutes at 4°C. g. Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube for analysis.

  • Sample Analysis by Mass Spectrometry: a. Analyze the extracted metabolites using a suitable LC-MS/MS or GC-MS method optimized for the detection and quantification of Krebs cycle intermediates. b. Monitor the mass isotopologue distributions (MIDs) for key Krebs cycle metabolites such as citrate, α-ketoglutarate, succinate, fumarate, and malate.

Data Presentation and Interpretation

The primary data output from this experiment is the mass isotopologue distribution (MID) for each measured Krebs cycle intermediate. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

Table 1: Illustrative Mass Isotopologue Distribution (%) in Krebs Cycle Intermediates after 24h Labeling with Adipic Acid-¹³C₆

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Citrate60.55.215.8 2.110.3 1.15.0
α-Ketoglutarate65.24.88.512.5 6.03.0-
Succinate55.13.55.92.533.0 --
Fumarate58.94.16.22.828.0 --
Malate62.34.57.13.123.0 --

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell type, experimental conditions, and the relative activity of different metabolic pathways.

Interpretation of Labeling Patterns:

  • M+2 Citrate: Primarily derived from the condensation of [¹³C₂]-Acetyl-CoA with unlabeled oxaloacetate.

  • M+4 Succinate, Fumarate, and Malate: Primarily derived from [¹³C₄]-Succinyl-CoA that has entered the Krebs cycle.

  • M+4 Citrate: Can be formed after one turn of the cycle, where [¹³C₂]-Acetyl-CoA condenses with M+2 oxaloacetate (derived from M+4 malate).

  • M+3 α-Ketoglutarate: Can be generated from M+5 citrate, which arises from the condensation of [¹³C₂]-Acetyl-CoA and M+3 oxaloacetate in subsequent turns of the cycle.

By analyzing these labeling patterns, researchers can quantify the contribution of adipic acid to the Krebs cycle pool sizes and fluxes. This information can be invaluable for understanding the metabolic reprogramming in various diseases and for evaluating the mechanism of action of drugs that target cellular metabolism.

Application Notes and Protocols for Adipic Acid-13C6 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of Adipic acid-13C6, a stable isotope-labeled internal standard and metabolic tracer, in the field of drug metabolism and pharmacokinetics (DMPK). Detailed protocols for its application in quantitative analysis and metabolic flux studies are outlined to facilitate its integration into drug development workflows.

Introduction to Adipic Acid-13C6

Adipic acid-13C6 is a non-radioactive, stable isotope-labeled analog of adipic acid, a naturally occurring dicarboxylic acid. Its key feature is the replacement of the six carbon atoms with the heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tool in mass spectrometry-based bioanalysis, where it can be distinguished from its endogenous, unlabeled counterpart by its higher mass. This property allows for its use as an internal standard for the accurate quantification of adipic acid and other structurally related drug metabolites. Furthermore, its metabolic fate can be traced to elucidate the activity of specific metabolic pathways, particularly those involved in fatty acid oxidation.

Applications in Drug Metabolism

The primary applications of Adipic acid-13C6 in drug metabolism studies are twofold:

  • Internal Standard for Quantitative Bioanalysis: In drug development, it is crucial to accurately measure the concentration of drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates. Adipic acid-13C6 serves as an ideal internal standard for the quantification of dicarboxylic acid metabolites that may be formed from the metabolic breakdown of drug candidates.[1] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1][2] This co-elution and similar ionization response allow for the correction of matrix effects and variations in sample processing, leading to highly accurate and precise quantification.[2][3]

  • Metabolic Tracer for Fatty Acid Oxidation (FAO) Studies: Adipic acid is a known intermediate in the omega-oxidation pathway of fatty acids and can be further metabolized via beta-oxidation.[4] By introducing Adipic acid-13C6 into a biological system (in vitro or in vivo), researchers can trace the incorporation of the 13C label into downstream metabolites of the tricarboxylic acid (TCA) cycle and other related pathways.[5] This stable isotope tracing, also known as metabolic flux analysis, provides a dynamic view of cellular metabolism and can reveal how a drug candidate may alter fatty acid metabolism, a critical aspect of drug-induced toxicity and efficacy.[6]

Quantitative Analysis using Adipic Acid-13C6 as an Internal Standard

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for correcting analytical variability.[7]

LC-MS/MS Method Validation Parameters

While specific validation data for every analyte will vary, the following table summarizes typical acceptance criteria for a validated LC-MS/MS method using Adipic acid-13C6 as an internal standard for a dicarboxylic acid metabolite.

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Calibration Range e.g., 1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Normalized by the internal standard
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Experimental Protocol: Quantification of a Dicarboxylic Acid Metabolite

This protocol outlines the general steps for quantifying a dicarboxylic acid drug metabolite in human plasma using Adipic acid-13C6 as an internal standard.

1. Materials:

  • Human plasma (with anticoagulant)

  • Adipic acid-13C6 (internal standard stock solution)

  • Analyte (dicarboxylic acid metabolite) reference standard

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation: a. Thaw plasma samples and reference standards on ice. b. Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte reference standard into blank plasma. c. To 50 µL of plasma sample, calibrator, or QC, add 10 µL of Adipic acid-13C6 internal standard solution (concentration to be optimized, e.g., 100 ng/mL). d. Precipitate proteins by adding 200 µL of cold ACN containing 0.1% FA. e. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes. f. Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
  • Mobile Phase A: 0.1% FA in water
  • Mobile Phase B: 0.1% FA in ACN
  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes)
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Mass Spectrometry (MS):
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Analyte: [M-H]⁻ → fragment ion (e.g., for adipic acid: m/z 145 → 127)
  • Adipic acid-13C6: [M-H]⁻ → fragment ion (e.g., m/z 151 → 133)
  • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

4. Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the peak area ratio (Analyte Area / Internal Standard Area). c. Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. d. Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Metabolic Flux Analysis using Adipic Acid-13C6 as a Tracer

Tracing the metabolic fate of Adipic acid-13C6 can provide insights into the impact of a drug on fatty acid oxidation.

Experimental Protocol: In Vitro Fatty Acid Oxidation Assay

This protocol describes how to use Adipic acid-13C6 to assess changes in fatty acid oxidation in cultured cells (e.g., hepatocytes) upon treatment with a drug candidate.

1. Materials:

  • Cultured cells (e.g., HepG2)

  • Cell culture medium

  • Adipic acid-13C6

  • Drug candidate

  • Phosphate-buffered saline (PBS)

  • Cold methanol (-80°C)

  • LC-HRMS (e.g., Q-TOF or Orbitrap)

2. Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to ~80% confluency. b. Replace the culture medium with fresh medium containing either the drug candidate at the desired concentration or vehicle control. c. After a pre-incubation period (e.g., 24 hours), replace the medium with fresh medium containing the drug/vehicle and Adipic acid-13C6 (e.g., 100 µM). d. Incubate for a defined period (e.g., 6 hours) to allow for the metabolism of the tracer.

3. Metabolite Extraction: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol (-80°C) to each well. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

4. LC-HRMS Analysis: a. Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% ACN). b. Analyze the samples using an LC-HRMS system. c. The LC method can be similar to the one described for quantitative analysis. d. The HRMS should be operated in full scan mode to detect all 13C-labeled isotopologues of downstream metabolites.

5. Data Analysis: a. Identify and integrate the peak areas for the different isotopologues (M+0, M+2, M+4, M+6) of TCA cycle intermediates (e.g., succinate, malate, citrate). Adipic acid-13C6 (a C6 dicarboxylic acid) can be metabolized to acetyl-CoA (a C2 unit), which then enters the TCA cycle. b. Calculate the fractional contribution of Adipic acid-13C6 to each metabolite pool by determining the percentage of the labeled isotopologues relative to the total pool of that metabolite. c. Compare the fractional contributions between the drug-treated and vehicle-treated groups to assess the effect of the drug on fatty acid oxidation.

Visualizing Metabolic Pathways and Workflows

Adipic Acid Metabolism via Beta-Oxidation

The following diagram illustrates the entry of adipic acid into the beta-oxidation spiral, leading to the production of acetyl-CoA, which then enters the TCA cycle.

Adipic_Acid_Beta_Oxidation Adipic_Acid Adipic Acid Adipyl_CoA Adipyl-CoA Adipic_Acid->Adipyl_CoA Beta_Oxidation β-Oxidation Spiral Adipyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Beta_Oxidation->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolic fate of adipic acid via beta-oxidation.

Experimental Workflow for Stable Isotope Tracing

This diagram outlines the key steps in a typical stable isotope tracing experiment using Adipic acid-13C6.

Stable_Isotope_Tracing_Workflow cluster_experiment In Vitro / In Vivo Experiment cluster_analysis Sample Processing & Analysis cluster_interpretation Data Interpretation Cell_Culture Cell Culture / Animal Model Drug_Treatment Drug / Vehicle Treatment Cell_Culture->Drug_Treatment Tracer_Incubation Incubation with Adipic Acid-13C6 Sample_Collection Sample Collection (Cells, Plasma, Tissue) Tracer_Incubation->Sample_Collection Drug_Treatment->Tracer_Incubation Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS or LC-HRMS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing & Isotopologue Analysis LC_MS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis Pathway_Mapping Pathway Activity Mapping Flux_Analysis->Pathway_Mapping Biological_Insight Biological Interpretation Pathway_Mapping->Biological_Insight

Caption: Workflow for stable isotope tracing experiment.

Logical Relationship for Internal Standard Quantification

This diagram illustrates the principle of using a stable isotope-labeled internal standard for quantification.

Internal_Standard_Quantification cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Preparation cluster_detection LC-MS/MS Detection cluster_calculation Quantification Analyte Analyte (Unknown Amount) Extraction Extraction & Cleanup Analyte->Extraction IS Adipic Acid-13C6 (Known Amount) IS->Extraction MS_Response Mass Spec Response Extraction->MS_Response Area_Ratio Peak Area Ratio (Analyte / IS) MS_Response->Area_Ratio Concentration Analyte Concentration Area_Ratio->Concentration

Caption: Principle of internal standard quantification.

References

Application Note: Quantitative Analysis of Adipic Acid-13C6 Incorporation Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in metabolic studies, pathway analysis, and stable isotope tracing.

Abstract This application note provides a detailed protocol for the quantitative analysis of Adipic acid-13C6 incorporation in biological systems using Gas Chromatography-Mass Spectrometry (GC-MS). Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify flux.[1][2][3][4] Adipic acid, a six-carbon dicarboxylic acid, is a significant industrial chemical and a metabolite that can be studied in various biological contexts.[5][6] By introducing a fully labeled 13C version (Adipic acid-13C6), researchers can trace the fate of its carbon backbone through metabolic networks. This document outlines the complete workflow, including cell culture labeling, metabolite extraction, sample derivatization for GC-MS analysis, and data interpretation for quantifying isotopic enrichment.

Principle of the Method The methodology is based on the principles of stable isotope-resolved metabolomics (SIRM).[7]

  • Labeling : Biological systems (e.g., cell cultures) are incubated with media containing Adipic acid-13C6, which serves as a tracer.

  • Incorporation : As cells metabolize the labeled adipic acid, the 13C atoms are incorporated into downstream metabolites.

  • Extraction & Derivatization : Metabolites are extracted from the cells. Because adipic acid is a polar, non-volatile compound, it must be chemically modified (derivatized) to increase its volatility for GC analysis.[8] Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[8][9]

  • GC-MS Analysis : The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects the molecules. The MS can distinguish between the unlabeled (M+0) adipic acid and its 13C-labeled isotopologue (M+6) based on their difference in mass.

  • Quantification : By analyzing the mass spectra, the relative abundance of each isotopologue can be determined, providing a quantitative measure of Adipic acid-13C6 incorporation and metabolism.[10]

Visualized Experimental Workflow

G Experimental Workflow for Adipic Acid-13C6 Tracing cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation A 1. Cell Culture & Labeling (Incubation with Adipic acid-13C6) B 2. Metabolic Quenching (e.g., Cold Methanol) A->B C 3. Metabolite Extraction (e.g., Solvent Extraction) B->C D 4. Derivatization (Silylation, e.g., with BSTFA) C->D Cell Extract E 5. GC-MS Analysis D->E F 6. Mass Spectra Acquisition E->F G 7. Isotopologue Analysis (Determine M+0 to M+6 distribution) F->G H 8. Data Correction & Quantification (Natural Abundance Correction) G->H I 9. Metabolic Flux Interpretation H->I

Caption: Workflow for analyzing Adipic acid-13C6 incorporation.

Detailed Experimental Protocol

1. Cell Culture and Labeling

This protocol is a general guideline and should be adapted for specific cell lines and experimental conditions.

  • Materials :

    • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

    • Fetal Bovine Serum (FBS)

    • Adipic acid-13C6 (Cambridge Isotope Laboratories or equivalent)

    • 6-well cell culture plates

  • Procedure :

    • Seed cells in 6-well plates at a desired density (e.g., 7.5 x 10^5 cells/well) and allow them to adhere overnight.[7]

    • Prepare the labeling medium by supplementing the base medium with Adipic acid-13C6 to the final desired concentration (e.g., 1 mM).

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared Adipic acid-13C6 labeling medium to the cells.

    • Incubate the cells for a specific time course (e.g., 1, 3, 6, 24 hours) to allow for the uptake and metabolism of the labeled substrate.[7]

2. Metabolite Extraction

  • Materials :

    • Ice-cold 80% Methanol (-80°C)

    • Cell scraper

    • Microcentrifuge tubes

  • Procedure :

    • To quench metabolic activity, quickly aspirate the labeling medium.

    • Immediately place the culture plate on dry ice and add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, which contains the metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until derivatization.

3. Sample Derivatization (Silylation)

  • Materials :

    • Pyridine

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • GC vials with inserts

  • Procedure :

    • Re-suspend the dried metabolite extract in 50 µL of pyridine.

    • Add 50 µL of BSTFA + 1% TMCS to the sample.[11]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 70°C for 60 minutes to ensure complete derivatization.

    • After cooling to room temperature, transfer the sample to a GC vial with an insert for analysis.

4. GC-MS Analysis

  • Instrumentation : A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Suggested GC-MS Parameters :

    • GC Column : DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Injection Volume : 1 µL.

    • Injector Temperature : 250°C.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program :

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Parameters :

      • Ion Source Temperature : 230°C.

      • Ionization Mode : Electron Ionization (EI) at 70 eV.

      • Acquisition Mode : Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

      • Key Ions for Adipic Acid (di-TMS derivative) : The fragmentation of derivatized adipic acid will produce characteristic ions. The molecular ion may be weak or absent. Key fragments should be identified using a standard. For quantification, monitor the ion clusters for unlabeled (M+0) and labeled (M+6) forms.

Data Presentation and Analysis

1. Identification of Adipic Acid The derivatized adipic acid peak is identified by comparing its retention time and mass spectrum with a known standard. The mass spectrum of the di-TMS derivative of adipic acid will show characteristic fragments.

2. Quantification of Isotopic Enrichment The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Adipic acid-13C6 has a mass that is 6 Daltons heavier than its unlabeled counterpart. By analyzing the ion chromatograms for the characteristic fragments of both the light (M+0) and heavy (M+6) forms, their respective peak areas can be determined.

Table 1: Illustrative GC-MS Data for Adipic Acid-13C6 Incorporation

Time Point (hours) Peak Area (M+0) Unlabeled Adipic Acid Peak Area (M+6) Labeled Adipic Acid Total Peak Area (M+0 + M+6) % 13C Incorporation [(M+6) / Total] x 100
0 1,500,000 0 1,500,000 0.0%
1 1,250,000 280,000 1,530,000 18.3%
6 700,000 850,000 1,550,000 54.8%

| 24 | 200,000 | 1,400,000 | 1,600,000 | 87.5% |

Note: Data is for illustrative purposes only.

3. Correction for Natural Abundance For precise metabolic flux analysis, the measured isotopologue distribution must be corrected for the natural abundance of isotopes (e.g., 13C, 29Si, 18O) present in the molecule and the derivatizing agent. This can be done using established algorithms or software packages.[11]

Metabolic Pathway Context

Adipic acid can be involved in various metabolic routes. In engineered microbes, it can be produced via pathways like the reverse adipate degradation pathway.[12] In mammalian systems, dicarboxylic acids can be metabolized through pathways related to fatty acid oxidation.[1] Tracing Adipic acid-13C6 can help elucidate its connection to central carbon metabolism, such as the TCA cycle.

G Potential Metabolic Fate of Adipic Acid-13C6 Adipic_13C6 Adipic acid-13C6 (M+6) BetaOx β-oxidation-like process Adipic_13C6->BetaOx SuccinylCoA_13C Succinyl-CoA-13C4 (M+4) BetaOx->SuccinylCoA_13C cleavage AcetylCoA_13C Acetyl-CoA-13C2 (M+2) BetaOx->AcetylCoA_13C cleavage TCA TCA Cycle SuccinylCoA_13C->TCA Citrate_13C Citrate-13C (M+2 or M+4) AcetylCoA_13C->Citrate_13C alternative entry Malate_13C Malate-13C4 (M+4) TCA->Malate_13C from Succinyl-CoA OAA_13C Oxaloacetate-13C4 (M+4) Malate_13C->OAA_13C OAA_13C->Citrate_13C AcetylCoA_unlabeled Acetyl-CoA (unlabeled) AcetylCoA_unlabeled->Citrate_13C

Caption: Hypothetical pathway of Adipic acid-13C6 metabolism.

References

Troubleshooting & Optimization

Troubleshooting low incorporation of Adipic acid-13C6 in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation of Adipic acid-13C6 in cellular experiments.

Troubleshooting Guide: Low Incorporation of Adipic Acid-13C6

Low incorporation of Adipic acid-13C6 can arise from various factors, from experimental setup to cellular metabolism. This guide provides a structured approach to identify and resolve common issues.

Key Experimental Parameters and Potential Solutions

Potential Issue Possible Cause Recommended Action Expected Outcome
Suboptimal Labeling Conditions Inappropriate concentration of Adipic acid-13C6.Titrate Adipic acid-13C6 concentration (e.g., 10 µM, 50 µM, 100 µM) to determine the optimal level for your cell line without inducing toxicity.Increased incorporation of the label without adverse effects on cell viability.
Insufficient incubation time.Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal labeling duration for achieving detectable incorporation.Identification of the time point at which incorporation reaches a plateau or is sufficient for detection.
Cell Culture Conditions High cell density.Seed cells at a lower density to ensure that a majority are in a proliferative state during the labeling period, as this can influence nutrient uptake.Enhanced uptake and metabolism of Adipic acid-13C6 due to increased metabolic activity in proliferating cells.
Suboptimal media pH.Ensure the cell culture medium is buffered to a physiological pH (7.2-7.4). Acidic conditions may protonate the carboxylic acid groups, potentially affecting transport across the cell membrane.Improved cellular uptake by maintaining the optimal ionization state of adipic acid for transport.
Competition for Uptake and Metabolism High glucose concentration in the media.Reduce the glucose concentration in the culture medium during the labeling period, as dicarboxylic acids can compete with glucose for cellular uptake.Increased uptake of Adipic acid-13C6 due to reduced competition from glucose.
Presence of other fatty acids in the serum.Use dialyzed or charcoal-stripped fetal bovine serum (FBS) to minimize the concentration of unlabeled fatty acids that can compete with Adipic acid-13C6 for uptake and metabolism.Higher proportional incorporation of the labeled adipic acid into metabolic pathways.
Cellular Metabolism Low expression or activity of fatty acid transporters.Select a cell line known to have high expression of fatty acid transporters (e.g., members of the SLC27A/FATP or SLC22A families) or consider transiently overexpressing a relevant transporter.Enhanced transport of Adipic acid-13C6 into the cell, leading to higher intracellular concentrations available for metabolism.
Impaired β-oxidation.Ensure that the cell line used has functional peroxisomal and mitochondrial β-oxidation pathways, as these are the primary routes for dicarboxylic acid metabolism.Efficient metabolic processing of intracellular Adipic acid-13C6, leading to its incorporation into downstream metabolites.

Experimental Protocols

Protocol for Adipic acid-13C6 Labeling in Adherent Mammalian Cells

This protocol provides a general framework for labeling adherent mammalian cells with Adipic acid-13C6. Optimization may be required for specific cell lines and experimental goals.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Adipic acid-13C6 (sterile stock solution, e.g., 10 mM in DMSO or ethanol)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 6-well or 12-well cell culture plates

  • Ice-cold methanol (80%)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well or 12-well plates at a density that will result in approximately 70-80% confluency at the time of labeling.

    • Allow cells to adhere and grow overnight in a complete cell culture medium.

  • Preparation of Labeling Medium:

    • On the day of the experiment, prepare the labeling medium by supplementing the basal medium with Adipic acid-13C6 to the desired final concentration (e.g., 50 µM). The medium can be supplemented with dialyzed or charcoal-stripped FBS to reduce competition from unlabeled fatty acids.

  • Labeling:

    • Aspirate the complete medium from the cell culture plates.

    • Wash the cells once with sterile PBS.

    • Add the prepared labeling medium to each well.

    • Incubate the cells for the desired labeling period (e.g., 12-24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Metabolism Quenching and Cell Harvesting:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular label.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

    • Scrape the cells and transfer the cell suspension to pre-chilled microcentrifuge tubes.

  • Metabolite Extraction:

    • Vortex the cell suspension vigorously.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the extracted metabolites for subsequent analysis (e.g., LC-MS).

Visualizations

Troubleshooting_Workflow Troubleshooting Low Adipic Acid-13C6 Incorporation start Low Adipic Acid-13C6 Incorporation Detected check_conditions Review Labeling & Cell Culture Conditions start->check_conditions optimize_labeling Optimize Labeling Parameters (Concentration, Duration) check_conditions->optimize_labeling Suboptimal parameters? optimize_culture Optimize Cell Culture (Density, Media pH) check_conditions->optimize_culture Suboptimal parameters? check_competition Investigate Nutrient Competition optimize_labeling->check_competition No improvement successful_incorporation Successful Incorporation optimize_labeling->successful_incorporation Improved optimize_culture->check_competition No improvement optimize_culture->successful_incorporation Improved reduce_glucose Reduce Media Glucose check_competition->reduce_glucose High glucose? use_dialyzed_serum Use Dialyzed/Stripped Serum check_competition->use_dialyzed_serum High serum fatty acids? assess_metabolism Assess Cellular Metabolism reduce_glucose->assess_metabolism No improvement reduce_glucose->successful_incorporation Improved use_dialyzed_serum->assess_metabolism No improvement use_dialyzed_serum->successful_incorporation Improved transporter_expression Evaluate Fatty Acid Transporter Expression assess_metabolism->transporter_expression Uptake issue? beta_oxidation_function Confirm β-Oxidation Pathway Functionality assess_metabolism->beta_oxidation_function Metabolic block? transporter_expression->successful_incorporation Improved beta_oxidation_function->successful_incorporation Improved

Caption: A workflow diagram for troubleshooting low Adipic acid-13C6 incorporation.

Adipic_Acid_Metabolism Simplified Adipic Acid Metabolism Pathway adipic_acid_ext Extracellular Adipic acid-13C6 transporter Fatty Acid Transporter (e.g., FATP, SLC22A) adipic_acid_ext->transporter adipic_acid_int Intracellular Adipic acid-13C6 transporter->adipic_acid_int peroxisome Peroxisomal β-oxidation adipic_acid_int->peroxisome mitochondria Mitochondrial β-oxidation adipic_acid_int->mitochondria acetyl_coa Acetyl-CoA-13C2 peroxisome->acetyl_coa succinyl_coa Succinyl-CoA-13C4 peroxisome->succinyl_coa mitochondria->acetyl_coa mitochondria->succinyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle succinyl_coa->tca_cycle downstream Incorporation into Downstream Metabolites tca_cycle->downstream

Caption: A simplified diagram of Adipic acid-13C6 cellular uptake and metabolism.

Frequently Asked Questions (FAQs)

Q1: What is Adipic acid-13C6 and how is it used in cell culture experiments?

A1: Adipic acid-13C6 is a stable isotope-labeled form of adipic acid, a six-carbon dicarboxylic acid. In cell culture, it is used as a metabolic tracer to study fatty acid uptake, transport, and metabolism. By tracking the incorporation of the 13C label into various downstream metabolites, researchers can elucidate metabolic pathways and fluxes.

Q2: My cells are not growing well in the presence of Adipic acid-13C6. What could be the reason?

A2: While adipic acid generally has low toxicity, high concentrations can be detrimental to some cell lines. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of Adipic acid-13C6 for your specific cells. Additionally, ensure that the solvent used to dissolve the labeled adipic acid (e.g., DMSO, ethanol) is at a final concentration that is not harmful to the cells.

Q3: How can I confirm that the Adipic acid-13C6 is being taken up by the cells?

A3: The most direct way to confirm uptake is to measure the intracellular concentration of Adipic acid-13C6 using a sensitive analytical technique like liquid chromatography-mass spectrometry (LC-MS). You can analyze the cell lysate after a short incubation period with the labeled compound.

Q4: What are the primary metabolic pathways for adipic acid in mammalian cells?

A4: Adipic acid, being a dicarboxylic acid, is primarily metabolized through peroxisomal and mitochondrial β-oxidation. This process shortens the carbon chain, yielding acetyl-CoA and succinyl-CoA, which can then enter the TCA cycle and other metabolic pathways.

Q5: Can the type of serum I use in my culture medium affect the incorporation of Adipic acid-13C6?

A5: Yes, the type of serum can have a significant impact. Standard fetal bovine serum (FBS) contains various unlabeled fatty acids that can compete with Adipic acid-13C6 for cellular uptake and subsequent metabolism. Using dialyzed or charcoal-stripped FBS, which have reduced levels of small molecules like fatty acids, can help to increase the relative incorporation of the labeled tracer.

Q6: Does the pH of the culture medium matter for Adipic acid-13C6 uptake?

A6: The pH of the culture medium can influence the charge state of adipic acid's carboxylic acid groups, which may in turn affect its transport across the cell membrane. Maintaining a physiological pH (around 7.4) is recommended for optimal cellular function and nutrient transport. Significant deviations from this pH could potentially alter uptake efficiency.

Q7: How do I prepare my samples for LC-MS analysis after labeling with Adipic acid-13C6?

A7: After quenching metabolism and harvesting the cells, a metabolite extraction is necessary. A common method involves using a cold solvent mixture, such as 80% methanol. After extraction and pelleting of cellular debris, the supernatant containing the metabolites can be dried down and reconstituted in a solvent compatible with your LC-MS method. It is crucial to include appropriate standards and controls for accurate quantification and to account for any matrix effects.

Technical Support Center: Optimizing Adipic Acid-13C6 Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Adipic acid-13C6 in stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

1. What is Adipic acid-13C6 and what is its primary application in research?

Adipic acid-13C6 is a stable isotope-labeled form of adipic acid, where all six carbon atoms are replaced with the heavy isotope, carbon-13. This labeling results in a mass shift of +6 atomic mass units compared to the unlabeled form. Its primary application is as a tracer in metabolic studies to investigate the uptake and metabolism of adipic acid and related dicarboxylic acids within cells or organisms. By using techniques like mass spectrometry, researchers can track the incorporation of the 13C atoms into various downstream metabolites.

2. What is the expected metabolic fate of Adipic acid-13C6 in mammalian cells?

Adipic acid, a medium-chain dicarboxylic acid, is expected to be metabolized primarily through peroxisomal beta-oxidation. This process shortens the carbon chain in a stepwise manner. The final product of adipic acid beta-oxidation is succinyl-CoA, which can then enter the Krebs cycle (TCA cycle) for energy production or be used in other biosynthetic pathways. Therefore, one can expect to see 13C label incorporation into TCA cycle intermediates and related metabolites.

3. How does Adipic acid-13C6 enter the cell?

The exact transport mechanism for adipic acid into all cell types has not been fully elucidated. However, the transport of fatty acids and dicarboxylic acids across the cell membrane can occur through a combination of passive diffusion and protein-mediated transport.[1][2][3][4] The efficiency of uptake can be cell-type dependent and may be influenced by the concentration of adipic acid and the expression of specific fatty acid transport proteins.

4. What are the general steps in an Adipic acid-13C6 labeling experiment?

A typical workflow involves:

  • Cell Culture: Growing cells to the desired confluency.

  • Labeling: Replacing the standard culture medium with a medium containing a known concentration of Adipic acid-13C6.

  • Incubation: Incubating the cells for a specific duration to allow for the uptake and metabolism of the labeled adipic acid.

  • Metabolite Extraction: Quenching the metabolism and extracting the intracellular metabolites.

  • Sample Analysis: Analyzing the extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify labeled metabolites.

  • Data Analysis: Determining the extent of 13C incorporation and interpreting the labeling patterns to understand metabolic fluxes.

Troubleshooting Guides

Issue 1: Low or No Incorporation of 13C Label from Adipic acid-13C6

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor Solubility of Adipic acid-13C6 Adipic acid has limited solubility in aqueous media. Prepare a concentrated stock solution in a compatible organic solvent like DMSO or ethanol before diluting it into the culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.5% v/v).
Insufficient Incubation Time The uptake and metabolism of adipic acid may be slow in your cell type. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration.
Low Cellular Uptake The cell line you are using may have low expression of the necessary fatty acid transporters. If possible, try a different cell line known to have active fatty acid metabolism. You can also try to transiently overexpress known fatty acid transport proteins.
Sub-optimal Concentration of Adipic acid-13C6 The concentration of the tracer may be too low. Perform a dose-response experiment with a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to find the optimal concentration that provides good labeling without causing toxicity.
Metabolic Pathway Inactivity The cells may not have an active pathway for dicarboxylic acid metabolism. Ensure your cell model is appropriate for studying this pathway. You can use a positive control, such as a cell line known to metabolize dicarboxylic acids, if available.
Issue 2: High Cell Death or Signs of Toxicity

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High Concentration of Adipic acid-13C6 Although generally considered to have low toxicity, high concentrations of adipic acid can be detrimental to some cell lines. Reduce the concentration of Adipic acid-13C6 in your labeling medium. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at different concentrations to determine the non-toxic range for your specific cells.
Solvent Toxicity If you are using a solvent like DMSO to dissolve the Adipic acid-13C6, ensure the final concentration in the culture medium is well below the toxic threshold for your cells (usually below 0.5% v/v). Run a vehicle control (medium with the solvent but without Adipic acid-13C6) to assess solvent toxicity.
Mitochondrial Dysfunction High levels of fatty acids can sometimes lead to mitochondrial stress.[5][6][7] If you suspect this, consider reducing the tracer concentration and incubation time. You can also assess mitochondrial health using specific assays.

Experimental Protocols

Protocol 1: Determination of Optimal Adipic acid-13C6 Concentration
  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in approximately 70-80% confluency on the day of the experiment.

  • Stock Solution Preparation: Prepare a 100 mM stock solution of Adipic acid-13C6 in sterile DMSO.

  • Labeling Media Preparation: Prepare a series of labeling media with different concentrations of Adipic acid-13C6 (e.g., 0, 10, 25, 50, 100, 200 µM) by diluting the stock solution into your standard cell culture medium. Ensure the final DMSO concentration is constant across all conditions, including the 0 µM control.

  • Labeling: Remove the standard medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling media to the respective wells.

  • Incubation: Incubate the cells for a standard duration (e.g., 24 hours) under normal cell culture conditions.

  • Cell Viability Assessment: After incubation, assess cell viability using a preferred method (e.g., MTT assay, trypan blue staining).

  • Metabolite Extraction and Analysis: For parallel wells, perform metabolite extraction and LC-MS analysis to determine the level of 13C incorporation at each concentration.

  • Data Analysis: Plot cell viability and 13C incorporation against the Adipic acid-13C6 concentration to determine the optimal concentration that gives significant labeling without compromising cell health.

Protocol 2: Adipic acid-13C6 Stable Isotope Tracing Experiment
  • Cell Culture: Grow cells to 80-90% confluency in your standard culture vessel.

  • Labeling: Replace the standard medium with pre-warmed labeling medium containing the optimized concentration of Adipic acid-13C6.

  • Incubation: Incubate for the desired period as determined from time-course experiments.

  • Metabolite Quenching and Extraction:

    • Place the culture plate on dry ice.

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add a suitable ice-cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system. Use a method optimized for the separation and detection of organic acids.

  • Data Analysis: Process the raw data to identify metabolites and their isotopologues. Correct for the natural abundance of 13C. Calculate the fractional enrichment of 13C in downstream metabolites.

Data Presentation

Table 1: Example of Dose-Response Data for Adipic acid-13C6 Optimization

Adipic acid-13C6 (µM)Cell Viability (%)Fractional Enrichment of Succinate-M+4 (%)
01000
1098 ± 35 ± 1
2595 ± 412 ± 2
5092 ± 525 ± 3
10085 ± 640 ± 4
20070 ± 855 ± 5

Data are presented as mean ± standard deviation for n=3 replicates. This is example data and should be replaced with experimental results.

Table 2: Example of Fractional Enrichment of TCA Cycle Intermediates

MetaboliteMass IsotopomerFractional Enrichment (%)
SuccinateM+440 ± 4
FumarateM+435 ± 3
MalateM+430 ± 3
CitrateM+415 ± 2
GlutamateM+410 ± 1

Data are presented as mean ± standard deviation for n=3 replicates from cells labeled with 100 µM Adipic acid-13C6 for 24 hours. This is example data and should be replaced with experimental results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Seeding & Growth C 3. Prepare Labeling Medium A->C B 2. Prepare Adipic acid-13C6 Stock B->C D 4. Start Labeling C->D E 5. Incubate for Optimal Time D->E F 6. Quench & Extract Metabolites E->F G 7. Sample Preparation for MS F->G H 8. LC-MS Analysis G->H I 9. Data Processing & Interpretation H->I

Caption: Experimental workflow for Adipic acid-13C6 labeling.

adipic_acid_metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_tca_cycle adipate Adipic acid-13C6 adipyl_coa Adipyl-CoA-13C6 adipate->adipyl_coa beta_ox1 Beta-oxidation Cycle 1 adipyl_coa->beta_ox1 glutaryl_coa Glutaryl-CoA-13C4 + Acetyl-CoA-13C2 beta_ox1->glutaryl_coa beta_ox2 Beta-oxidation Cycle 2 glutaryl_coa->beta_ox2 succinyl_coa Succinyl-CoA-13C4 beta_ox2->succinyl_coa tca TCA Cycle succinyl_coa->tca succinate Succinate-13C4 fumarate Fumarate-13C4 succinate->fumarate malate Malate-13C4 fumarate->malate citrate Citrate-13C4 malate->citrate ...

Caption: Metabolism of Adipic acid-13C6 via beta-oxidation.

References

Improving signal-to-noise ratio for Adipic acid-13C6 in MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Adipic acid-13C6 analysis. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to optimize the signal-to-noise (S/N) ratio for Adipic acid-13C6 in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise (S/N) ratio for Adipic acid-13C6?

A low S/N ratio is a frequent challenge in mass spectrometry and can stem from two primary issues: either the signal for Adipic acid-13C6 is too low, or the background noise is too high.

Common causes for low signal include:

  • Inefficient Ionization: Adipic acid, as a dicarboxylic acid, can be challenging to ionize efficiently. Its ionization is highly dependent on mobile phase pH and source conditions.

  • Matrix Effects: This is a major cause, especially in complex biological matrices like plasma or urine. Co-eluting endogenous substances can suppress the ionization of Adipic acid-13C6, leading to a weaker signal.[1][2][3]

  • Suboptimal Sample Preparation: Incomplete extraction, high salt concentrations from buffers, or the presence of particulates can significantly degrade signal quality and contaminate the instrument.[4][5]

  • Poor Chromatography: Broad, tailing, or split peaks result in a lower peak height relative to the baseline noise, thus reducing the S/N ratio.[6]

  • Incorrect MS Parameters: Non-optimized ion source parameters, incorrect precursor/product ion selection, or insufficient collision energy can all lead to poor signal intensity.[6][7]

Common causes for high noise include:

  • Contaminated Solvents or Reagents: Using non-LC-MS grade solvents, water, or additives is a primary source of chemical noise.[5]

  • System Contamination: Contaminants from previous samples, pump seals, or solvent lines can leach into the system, elevating the baseline.[6][8]

  • Unstable Electrospray: An inconsistent or unstable spray in the ESI source generates significant electronic noise.[9]

  • Co-eluting Interferences: Matrix components that are not resolved chromatographically from Adipic acid-13C6 can contribute to the background noise at that specific retention time.

Q2: Which ionization mode and polarity are best for Adipic acid-13C6 analysis?

Given its two carboxylic acid functional groups, Adipic acid-13C6 is most effectively analyzed in negative ion mode using electrospray ionization (ESI). In this mode, it readily loses protons to form the [M-H]⁻ or [M-2H]²⁻ ions. ESI is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI), but it is often more sensitive for this class of compounds.[3]

Q3: How can I minimize matrix effects when analyzing biological samples like plasma or urine?

Matrix effects occur when co-eluting compounds interfere with the ionization of the target analyte.[1] Strategies to mitigate this include:

  • Improved Sample Cleanup: Employ more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[10][11]

  • Optimized Chromatographic Separation: Adjust the LC method (gradient, column chemistry) to chromatographically resolve Adipic acid-13C6 from the bulk of the matrix components.[1][12]

  • Sample Dilution: A simple but effective method is to dilute the sample extract. This reduces the concentration of interfering compounds, though it also dilutes the analyte.[11]

  • Use of a Co-eluting Internal Standard: As Adipic acid-13C6 is a stable isotope-labeled internal standard (SIL-IS), it should co-elute with the unlabeled adipic acid. This co-elution helps to compensate for signal suppression or enhancement, as both the analyte and the IS are affected similarly.[1]

Q4: Should I consider chemical derivatization for Adipic acid-13C6?

Yes, derivatization can be a powerful strategy. While Adipic acid can be analyzed directly, derivatizing its carboxylic acid groups can significantly improve its chromatographic behavior and ionization efficiency, especially in positive ion mode.[13][14] Esterification (e.g., forming butyl esters) is a common method that can increase hydrophobicity, leading to better retention on reversed-phase columns and enhanced signal in positive ESI mode.[13]

Troubleshooting Guide

A low S/N ratio requires a systematic approach to identify the root cause. The following workflow can guide your troubleshooting efforts.

G cluster_0 Systematic Troubleshooting for Low S/N Ratio start Problem: Low S/N for Adipic acid-13C6 check_ms 1. Evaluate MS Performance (Standard in Solvent) start->check_ms ms_ok MS OK? check_ms->ms_ok check_lc 2. Evaluate LC Performance (Peak Shape, Retention) lc_ok LC OK? check_lc->lc_ok check_sample 3. Evaluate Sample Matrix (Post-Extraction Spike) sample_ok Matrix Effects Minimal? check_sample->sample_ok ms_ok->check_lc Yes sol_ms Optimize Source Parameters (Gas, Temp, Voltage) Tune & Calibrate MS ms_ok->sol_ms No lc_ok->check_sample Yes sol_lc Optimize LC Method (Gradient, Column) Check for Leaks/Plugs lc_ok->sol_lc No sol_sample Improve Sample Prep (SPE, LLE, Dilution) Consider Derivatization sample_ok->sol_sample No end_node S/N Ratio Improved sample_ok->end_node Yes sol_ms->check_ms sol_lc->check_lc sol_sample->check_sample

Caption: A logical workflow for troubleshooting low S/N ratio issues.

Quantitative Data & Key Parameters

Optimizing your method requires a good starting point. The tables below summarize common issues and typical starting parameters for an LC-MS/MS analysis of Adipic acid.

Table 1: Troubleshooting Summary - Low Signal vs. High Noise

Symptom Potential Cause Recommended Action
Low Signal Intensity Inefficient ionizationOptimize MS source parameters (gases, temperature, voltage). Adjust mobile phase pH with volatile additives (e.g., formic acid for positive mode, ammonium acetate for negative mode).[12][15]
Ion suppression from matrixImprove sample cleanup (SPE, LLE) or dilute the sample extract.[10][11]
Poor chromatographic peak shapeCheck for column degradation, ensure proper fittings to minimize dead volume, and optimize the LC gradient.[5][6]
High Background Noise Contaminated solvents/reagentsUse only high-purity, LC-MS grade solvents and freshly prepared mobile phases.
System contaminationFlush the entire LC-MS system with a strong solvent wash (e.g., isopropanol, acetonitrile, water).
Unstable electrosprayCheck for clogs in the sample capillary, ensure proper gas flows, and visually inspect the spray.[9]

Table 2: Typical Starting LC-MS/MS Parameters for Adipic Acid Analysis

Parameter Category Parameter Recommended Starting Value / Condition
Liquid Chromatography ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, <3 µm)
Mobile Phase A0.1% Formic Acid in Water or 5 mM Ammonium Acetate in Water
Mobile Phase BAcetonitrile or Methanol
Flow Rate0.2 - 0.4 mL/min
Column Temperature30 - 40 °C
Injection Volume2 - 10 µL
Mass Spectrometry Ionization ModeElectrospray Ionization (ESI), Negative Polarity
Precursor Ion (Q1)For Adipic acid-13C6: m/z 151.1 (as [M-H]⁻)
Product Ion (Q3)To be determined by infusion; likely fragments involve loss of H₂O or CO₂.
Source Temperature350 - 450 °C
Nebulizer Gas (N₂)Instrument-specific; typically 30-50 psi
Drying Gas (N₂)Instrument-specific; typically 8-12 L/min
Capillary Voltage-2.5 to -4.0 kV

Note: These are starting points and require empirical optimization for your specific instrument and application.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Adipic Acid from a Biological Matrix

This protocol provides a general method for extracting dicarboxylic acids from a liquid sample like plasma or urine.[13]

  • Sample Preparation: Aliquot 100 µL of the sample (e.g., plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the Adipic acid-13C6 internal standard solution to the sample.

  • Acidification: Add 10 µL of an acid (e.g., 3% phosphoric acid) to protonate the carboxylic acid groups. Vortex briefly.

  • Extraction: Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough partitioning of the analyte into the organic layer.

  • Centrifugation: Centrifuge at >10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A / 5% Mobile Phase B). Vortex, and transfer to an autosampler vial for LC-MS analysis.

G cluster_0 Sample Preparation Decision Tree start Start: Complex Biological Matrix check_complexity Matrix Complexity? start->check_complexity ppt Protein Precipitation (PPT) (e.g., Acetonitrile) - Fast, non-selective check_complexity->ppt Low lle Liquid-Liquid Extraction (LLE) (e.g., MTBE) - More selective than PPT check_complexity->lle Medium spe Solid-Phase Extraction (SPE) - Highly selective - Best for removing interferences check_complexity->spe High

Caption: Decision tree for selecting a sample preparation method.

Protocol 2: General LC-MS/MS Method Setup and Optimization

This protocol outlines the steps for setting up and optimizing your instrument for the analysis.[16]

  • System Preparation:

    • Install the appropriate analytical column (e.g., C18).

    • Prepare fresh mobile phases using LC-MS grade solvents and additives.

    • Thoroughly purge the LC pumps to remove air bubbles and old solvent.

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

  • MS Optimization (Direct Infusion):

    • Prepare a solution of Adipic acid-13C6 (e.g., 1 µg/mL) in a solvent mixture that mimics the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid or 5 mM ammonium acetate).

    • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 200 µL/min).

    • In negative ion mode, find the precursor mass for the [M-H]⁻ ion (m/z 151.1).

    • Perform a product ion scan to identify the most stable and intense fragment ions.

    • Optimize the collision energy (CE) for the most intense precursor-to-product ion transition (this will be your quantitation transition). Select a second fragment as a qualifier transition.

    • While infusing, optimize source parameters (nebulizer gas, drying gas flow and temperature, capillary voltage) to maximize the signal intensity of the chosen transition.[15]

  • LC Method Development:

    • Inject the prepared standard onto the LC-MS system.

    • Adjust the gradient profile to ensure Adipic acid-13C6 is well-retained and elutes as a sharp, symmetrical peak. The goal is to retain it away from the solvent front where most matrix interferences elute.[12]

  • Sequence Setup and Analysis:

    • Create a sequence including solvent blanks, calibration standards, quality control (QC) samples, and unknown samples.

    • Run the sequence and process the data. The S/N ratio should be calculated as the peak height of the analyte divided by the standard deviation of the noise in a signal-free region near the peak.

References

Correcting for natural isotope abundance in Adipic acid-13C6 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adipic acid-13C6. The focus is on the critical step of correcting for natural isotope abundance to ensure accurate data interpretation in metabolic tracer studies.

Frequently Asked Questions (FAQs)

Q1: What is natural isotopic abundance, and why is it crucial to correct for it in Adipic acid-13C6 experiments?

A: Natural isotopic abundance refers to the existence of elements as a mixture of stable isotopes in nature. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C. In experiments using Adipic acid-13C6 as a tracer, the goal is to track the six ¹³C atoms from the adipic acid molecule as they are incorporated into various metabolites. However, mass spectrometers measure the total ¹³C content in a molecule, which includes both the ¹³C from the tracer and the naturally occurring ¹³C in other carbon atoms within the metabolite and any derivatizing agents. Correcting for this natural abundance is essential to distinguish the experimentally introduced label from the background, ensuring accurate quantification of metabolic fluxes and pathway activities.

Q2: How does Adipic acid-13C6 serve as a tracer in metabolic research and drug development?

A: Adipic acid-13C6 is used as a stable isotope tracer to investigate various metabolic pathways.[1] Once introduced into a biological system, the ¹³C-labeled backbone of adipic acid can be metabolized, and the labeled carbons can be incorporated into downstream metabolites. By tracking the distribution of these ¹³C atoms, researchers can elucidate pathways related to dicarboxylic acid metabolism, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle. In drug development, it can be used to understand a drug's metabolism and distribution by tracing its metabolic fate.[2]

Q3: What is a Mass Isotopomer Distribution (MID), and how is it used in these experiments?

A: A Mass Isotopomer Distribution (MID) describes the fractional abundance of all mass isotopologues of a molecule. Isotopologues are molecules that have the same chemical formula but differ in their isotopic composition. For a given metabolite, the MID is a vector representing the relative abundances of the M+0 (monoisotopic), M+1, M+2, etc., isotopologues. The sum of all fractional abundances in an MID is equal to 1 (or 100%). Analyzing the changes in MIDs of metabolites after introducing Adipic acid-13C6 allows for the quantification of its contribution to different metabolic pools.

Q4: What are the common derivatization methods for adipic acid for GC-MS analysis, and how do they affect the natural abundance correction?

A: Due to its low volatility, adipic acid is typically derivatized before GC-MS analysis. Common methods include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This is a critical consideration for natural abundance correction because these derivatizing agents introduce additional atoms (carbon, hydrogen, silicon, and sometimes oxygen) that have their own natural isotopic abundances. The elemental formula used for the correction matrix must include the atoms from the derivatizing agent to be accurate.

Troubleshooting Guide

Problem 1: After correction, my unlabeled control sample shows significant M+1 and M+2 peaks instead of being close to 100% M+0.

  • Possible Cause 1: Incorrect Elemental Formula. The elemental formula used to generate the correction matrix is inaccurate. This is a common error, especially when derivatization is used.

    • Solution: Double-check the chemical formula of the analyzed fragment, ensuring it includes all atoms from the native metabolite AND the derivatizing agent. For example, for di-TMS-derivatized adipic acid (C₁₂H₂₆O₄Si₂), you must account for all 12 carbons, 26 hydrogens, 4 oxygens, and 2 silicons.

  • Possible Cause 2: Inaccurate Isotope Abundance Values. The natural isotope abundance values used in your correction algorithm are incorrect.

    • Solution: Use the most up-to-date and widely accepted values for natural isotopic abundances. Refer to the table provided below for recommended values.

  • Possible Cause 3: Background Interference. Co-eluting compounds or high background noise in the mass spectrometer can interfere with the accurate measurement of isotopologue peak intensities.

    • Solution: Review your chromatographic separation to ensure the peak of interest is well-resolved. Re-evaluate your peak integration and background subtraction methods in your data processing software.

Problem 2: The calculated fractional enrichment in my labeled samples appears to be negative or exceeds 100% after correction.

  • Possible Cause 1: Over-correction due to Low Signal-to-Noise Ratio. Low intensity peaks are more susceptible to noise, which can lead to inaccurate measurements and, consequently, erroneous corrections.

    • Solution: Ensure your analytical method is optimized to provide a strong signal for the metabolite of interest. If the signal is inherently low, consider increasing the amount of sample injected or using a more sensitive instrument.

  • Possible Cause 2: Underestimation of a Mass Isotopologue Peak. If a specific isotopologue peak is systematically underestimated by the peak integration algorithm, the correction may overcompensate, leading to unrealistic values.

    • Solution: Manually inspect the raw mass spectra for the peaks of interest to ensure proper peak picking and integration. Look for signs of peak splitting or distortion that could affect accurate area measurement.

Problem 3: The corrected ¹³C enrichment in my labeled samples seems unexpectedly low.

  • Possible Cause 1: Tracer Impurity. The Adipic acid-13C6 tracer may not be 100% pure, containing some unlabeled (all ¹²C) adipic acid.

    • Solution: The purity of the tracer should be accounted for in the correction algorithm. Most advanced correction software allows you to input the isotopic purity of the tracer.

  • Possible Cause 2: Metabolic Dilution. The labeled adipic acid is being diluted by a large pre-existing unlabeled pool of the same or related metabolites within the biological system.

    • Solution: This is a biological phenomenon rather than a technical error. It reflects the metabolic state of the system under investigation. Consider this when interpreting your results.

Data Presentation

Table 1: Natural Isotopic Abundance of Relevant Elements
ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H0.0115
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Silicon²⁸Si92.2297
²⁹Si4.6832
³⁰Si3.0872
Table 2: Theoretical Mass Isotopomer Distribution (MID) of Unlabeled Di-TMS Adipic Acid

The following table shows the calculated MID for the molecular ion of unlabeled di-trimethylsilyl (di-TMS) adipic acid. The elemental formula is C₁₂H₂₆O₄Si₂. This demonstrates the significant contribution of naturally occurring heavy isotopes to the mass spectrum even in an unlabeled compound.

Mass IsotopologueTheoretical Fractional Abundance
M+00.8003
M+10.1484
M+20.0435
M+30.0065
M+40.0011
M+50.0002

Experimental Protocols

Protocol: Correcting Mass Isotopomer Distributions for Natural Isotope Abundance

This protocol outlines the general steps for correcting raw mass spectrometry data for natural isotopic abundance using a matrix-based approach.

  • Sample Preparation and MS Analysis:

    • Culture cells or prepare your biological system with both unlabeled media and media containing Adipic acid-13C6.

    • Harvest and extract metabolites at designated time points.

    • Derivatize the metabolites for GC-MS analysis (e.g., using a silylating agent like BSTFA with 1% TMCS).

    • Analyze the samples using a mass spectrometer to obtain the raw mass isotopomer distributions for adipic acid and other metabolites of interest. Collect data for both unlabeled (natural abundance) and labeled samples.

  • Data Extraction:

    • For each metabolite, extract the ion intensities or peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) from the raw MS data.

    • Normalize these values to obtain the measured Mass Isotopomer Distribution (MID) by dividing the intensity of each isotopologue by the sum of all isotopologue intensities.

  • Correction Using a Matrix-Based Method:

    • Determine the Elemental Formula: Identify the complete elemental formula for the metabolite fragment being analyzed, including atoms from the derivatizing agent. For example, the molecular ion of di-TMS adipic acid is C₁₂H₂₆O₄Si₂.

    • Construct the Correction Matrix: Use a computational tool (e.g., software like IsoCor, or a custom script in Python or R) to generate a correction matrix. This matrix is constructed based on the elemental formula and the known natural abundances of all constituent isotopes (from Table 1).

    • Apply the Correction: The measured MID is corrected by multiplying it by the inverse of the correction matrix. The result is the corrected MID, which represents the distribution of the ¹³C label from the tracer.

  • Validation:

    • As a crucial quality control step, apply the correction to the data from your unlabeled control sample. The corrected MID for the unlabeled sample should show close to 100% for the M+0 isotopologue and near-zero values for all other isotopologues.

Mandatory Visualization

Experimental_Workflow cluster_experiment Experimental Phase cluster_data Data Processing & Analysis cell_culture Cell Culture with Adipic Acid-13C6 metabolite_extraction Metabolite Extraction cell_culture->metabolite_extraction derivatization Derivatization (e.g., TMS) metabolite_extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis raw_data Raw Mass Spectra (M+0, M+1, M+2...) gcms_analysis->raw_data mid_calculation Calculate Measured MID raw_data->mid_calculation correction Natural Abundance Correction mid_calculation->correction corrected_mid Corrected MID correction->corrected_mid flux_analysis Metabolic Flux Analysis corrected_mid->flux_analysis

Caption: Workflow for Adipic acid-13C6 tracer experiments.

Correction_Logic measured_mid Measured MID (Tracer + Natural Abundance) corrected_mid Corrected MID (Tracer Contribution Only) measured_mid->corrected_mid Apply Inverse of Correction Matrix correction_matrix Correction Matrix (Based on Elemental Formula & Natural Abundances) correction_matrix->corrected_mid

Caption: Logic of the natural abundance correction process.

References

Adipic acid-13C6 stability issues in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Adipic acid-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability of Adipic acid-13C6 in experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Adipic acid-13C6?

A1: Adipic acid-13C6 is a stable compound and should be stored at room temperature in a dry environment, protected from light and moisture.[1] For long-term storage, especially when dissolved in a solvent, it is advisable to store the solution at -20°C or -80°C.[2]

Q2: Is Adipic acid-13C6 susceptible to degradation under acidic or basic conditions?

A2: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis. The rate of degradation is influenced by the pH and temperature of the solution. Adipic acid has pKa values of 4.41 and 5.41.[3]

Q3: Can Adipic acid-13C6 degrade at high temperatures?

A3: Yes, Adipic acid-13C6 can undergo thermal degradation at elevated temperatures. The primary thermal degradation pathway is ketonic decarboxylation, which results in the formation of cyclopentanone-13C5 and carbon dioxide-13C.[4][5] This process is more significant at temperatures approaching and exceeding its melting point (152-154°C).[6]

Q4: How stable is Adipic acid-13C6 in common organic solvents?

A4: Adipic acid-13C6 is soluble in organic solvents such as methanol, ethanol, and acetone.[6] While generally stable in these solvents at room temperature, the stability can be affected by the purity of the solvent, presence of contaminants (e.g., water, peroxides), and storage conditions (temperature and light exposure). For experimental use, it is recommended to use freshly prepared solutions.

Q5: Is there a risk of isotopic exchange (loss of 13C label)?

A5: The carbon-13 isotopes in Adipic acid-13C6 are covalently bonded within the carbon backbone and are therefore not susceptible to exchange under typical experimental conditions. The risk of losing the 13C label is negligible.

Q6: What are the potential degradation products of Adipic acid-13C6 I should be aware of?

A6: The primary degradation products depend on the stress conditions:

  • Thermal stress: Cyclopentanone-13C5 and Carbon Dioxide-13C.

  • Oxidative stress: Shorter-chain dicarboxylic acids (e.g., succinic acid-13C4, glutaric acid-13C5) and other oxidation products.[7]

  • Forced oxidation with sulfite: Can lead to a variety of degradation products through a free-radical mechanism.[8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in Mass Spectrometry (MS) analysis. Degradation of Adipic acid-13C6.1. Verify the storage conditions of your stock and working solutions. 2. Prepare fresh solutions using high-purity solvents. 3. Analyze a fresh standard of Adipic acid-13C6 to confirm its integrity. 4. Consider potential degradation pathways (thermal, oxidative) and look for expected mass shifts of degradation products (e.g., cyclopentanone-13C5).
Low recovery of Adipic acid-13C6 in my sample. Adsorption to surfaces or degradation.1. Ensure all labware is thoroughly clean. 2. Consider using silanized glassware to minimize adsorption. 3. Evaluate the pH and temperature of your experimental conditions to minimize degradation. 4. Perform a stability study under your specific experimental conditions (see Experimental Protocols section).
Inconsistent results between experimental replicates. Instability of Adipic acid-13C6 in the experimental matrix or solvent.1. Assess the stability of Adipic acid-13C6 in your specific biological matrix or solvent system over the time course of your experiment. 2. Prepare fresh working solutions for each experiment. 3. Ensure consistent timing between sample preparation and analysis.

Quantitative Data on Adipic Acid-13C6 Stability

The following table provides illustrative data on the stability of Adipic acid-13C6 under various stress conditions. These values are intended as a general guide. Actual degradation rates will depend on the specific experimental parameters.

Condition Parameter Duration Temperature Adipic acid-13C6 Remaining (%) Major Degradation Product(s)
Acidic 0.1 M HCl24 hours60°C~95%Minor hydrolysis products
Basic 0.1 M NaOH24 hours60°C~92%Minor hydrolysis products
Oxidative 3% H₂O₂24 hoursRoom Temp~85%Oxidized shorter-chain dicarboxylic acids
Thermal Solid State8 hours160°C~90%Cyclopentanone-13C5
Photolytic Solution (in Methanol)48 hoursRoom Temp>98%Negligible degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of Adipic acid-13C6

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of Adipic acid-13C6 under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of Adipic acid-13C6 in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (in solution): Incubate the stock solution at 60°C for 48 hours.

    • Thermal Degradation (solid state): Place a known amount of solid Adipic acid-13C6 in an oven at 160°C for 8 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a validated stability-indicating analytical method, such as LC-MS or NMR.

  • Data Evaluation: Calculate the percentage of Adipic acid-13C6 remaining and identify and quantify any degradation products.

Protocol 2: Analytical Method for Stability Assessment by LC-MS

This protocol describes a general LC-MS method for the separation and quantification of Adipic acid-13C6 and its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Mode: Full scan and/or Selected Ion Monitoring (SIM).

    • Monitored Ions:

      • Adipic acid-13C6: m/z 151.1 (for [M-H]⁻)

      • Cyclopentanone-13C5: Monitor for its corresponding ion in positive mode if necessary.

      • Succinic acid-13C4: m/z 121.0 (for [M-H]⁻)

      • Glutaric acid-13C5: m/z 135.1 (for [M-H]⁻)

Visualizations

G Troubleshooting Workflow for Adipic Acid-13C6 Instability start Unexpected Experimental Results (e.g., extra peaks, low recovery) check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage fresh_solution Prepare Fresh Solutions with High-Purity Solvents check_storage->fresh_solution Incorrect analyze_standard Analyze Fresh Standard of Adipic Acid-13C6 check_storage->analyze_standard Correct fresh_solution->analyze_standard standard_ok Standard is Pure? analyze_standard->standard_ok investigate_source Investigate Source of Labeled Compound standard_ok->investigate_source No check_conditions Evaluate Experimental Conditions (pH, Temp, Matrix) standard_ok->check_conditions Yes end Problem Resolved investigate_source->end perform_stability Conduct Forced Degradation Study (See Protocol 1) check_conditions->perform_stability Potential Issue check_conditions->end No Issue identify_degradants Identify and Quantify Degradation Products perform_stability->identify_degradants optimize_protocol Optimize Experimental Protocol to Minimize Degradation identify_degradants->optimize_protocol optimize_protocol->end

Caption: Troubleshooting workflow for unexpected results.

G Potential Degradation Pathways of Adipic Acid-13C6 adipic_acid Adipic Acid-13C6 thermal_stress Thermal Stress (>150°C) adipic_acid->thermal_stress oxidative_stress Oxidative Stress (e.g., H₂O₂) adipic_acid->oxidative_stress cyclopentanone Cyclopentanone-13C5 + 13CO₂ thermal_stress->cyclopentanone Ketonic Decarboxylation shorter_acids Shorter-chain Dicarboxylic Acids (e.g., Succinic-13C4, Glutaric-13C5) oxidative_stress->shorter_acids Oxidation

Caption: Degradation pathways of Adipic Acid-13C6.

References

Minimizing matrix effects in Adipic acid-13C6 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Adipic acid-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects and ensure accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of Adipic acid-13C6?

A: The "matrix" refers to all components in a sample other than the analyte of interest (Adipic acid-13C6).[1] These components can include proteins, lipids, salts, and other endogenous molecules.[1] Matrix effects occur when these components interfere with the ionization of Adipic acid-13C6 in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2] This interference can significantly impact the accuracy, sensitivity, and reproducibility of your quantitative analysis.[1][2] Ion suppression, a common type of matrix effect, reduces the analyte signal due to competition for ionization from co-eluting matrix components.[1]

Q2: I am using Adipic acid-13C6 as a stable isotope-labeled (SIL) internal standard. Isn't that supposed to eliminate matrix effects?

A: Using a SIL internal standard like Adipic acid-13C6 is a highly effective strategy to compensate for matrix effects. The underlying principle is that the SIL-IS will behave almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization, thus experiencing the same degree of ion suppression or enhancement.[3] However, it may not completely eliminate the problem. Factors that can reduce the effectiveness of a SIL-IS include:

  • Chromatographic Separation: In some cases, the labeled and unlabeled compounds may not co-elute perfectly, leading to different degrees of ion suppression for the analyte and the internal standard.[4]

  • Purity of the Internal Standard: The presence of unlabeled adipic acid in your Adipic acid-13C6 standard can lead to inaccurate quantification.[4]

  • High Degree of Matrix Effects: Under conditions of severe ion suppression, the analyte-to-internal standard ratio may not remain constant, affecting the reliability of the method.[4]

Q3: What are the most common sources of matrix effects in biological samples?

A: In biological matrices such as plasma, serum, or urine, the most common sources of matrix effects are:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression and fouling the mass spectrometer source.

  • Proteins: High concentrations of proteins can interfere with the ionization process.

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can suppress the signal.[5]

  • Metabolites: Endogenous metabolites with similar chemical properties to adipic acid can co-elute and cause interference.[3]

Q4: How can I assess the extent of matrix effects in my assay?

A: There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of Adipic acid-13C6 is infused into the mass spectrometer after the analytical column.[2][3][6] A blank matrix extract is then injected.[2] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.[2][6]

  • Post-Extraction Spike Method: This is a quantitative assessment.[3][6] You compare the response of Adipic acid-13C6 in a neat solution to its response when spiked into a blank matrix extract at the same concentration.[6] The ratio of these responses indicates the degree of ion suppression or enhancement.[1]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in Adipic acid-13C6 quantification.

This is often a primary indicator of uncompensated matrix effects.

Troubleshooting Workflow

start Start: Poor Reproducibility assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effects Present? assess_me->me_present optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes end_bad Re-evaluate Method me_present->end_bad No (Check other parameters) optimize_lc Optimize Chromatography optimize_sp->optimize_lc matrix_match Implement Matrix-Matched Calibration optimize_lc->matrix_match end_good End: Improved Reproducibility matrix_match->end_good

Caption: Troubleshooting workflow for poor reproducibility.

Recommended Actions:
  • Assess Matrix Effects: First, confirm that matrix effects are the root cause using the methods described in Q4 .

  • Optimize Sample Preparation: If significant matrix effects are present, improving your sample cleanup is the most effective solution.[3] Refer to the "Comparison of Sample Preparation Techniques" table below to choose the most appropriate method.

  • Optimize Chromatography: Adjust your HPLC/UPLC method to better separate Adipic acid-13C6 from interfering matrix components.[1] This can involve changing the mobile phase, gradient profile, or analytical column.

  • Matrix-Matched Calibration: If matrix effects cannot be eliminated, prepare your calibration standards in a blank matrix that is as close as possible to your actual samples.[1]

Issue 2: The peak for Adipic acid-13C6 and the unlabeled adipic acid are separating.

This is known as the "isotope effect" and can compromise the ability of the internal standard to compensate for matrix effects.

Recommended Actions:
  • Adjust Chromatographic Conditions:

    • Decrease the organic content of the mobile phase: This can sometimes reduce the separation.

    • Modify the gradient: A shallower gradient may help the two peaks co-elute.

    • Try a different column chemistry: A column with different selectivity may not resolve the labeled and unlabeled compounds.

  • Ensure Integration Windows are Appropriate: If a slight separation is unavoidable, ensure that your peak integration software is correctly integrating both peaks and that the response ratio is calculated consistently.

Experimental Protocols & Data

Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical for minimizing matrix effects. Below is a summary of common techniques and their effectiveness.

Technique Principle Effectiveness in Reducing Matrix Effects Analyte Recovery Complexity & Cost
Protein Precipitation (PPT) Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[3]Least effective; significant ion suppression often remains, especially from phospholipids.[7]HighSimple, fast, and inexpensive.[3]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases.[3]More effective than PPT; provides cleaner extracts.[7]Can be low, especially for polar analytes.[7]Moderate complexity and cost.
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while matrix components are washed away.[1][3]Highly effective, especially with mixed-mode sorbents that can remove a wider range of interferences.[7]Generally high and reproducible.Higher complexity and cost, but can be automated.
Detailed Methodologies

1. Protein Precipitation (PPT) Protocol

start Sample + Adipic acid-13C6 add_precipitant Add Cold Acetonitrile (e.g., 3:1 ratio) start->add_precipitant vortex Vortex to Mix add_precipitant->vortex centrifuge Centrifuge (e.g., 10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Workflow for Protein Precipitation.

  • To 100 µL of your sample (e.g., plasma), add the Adipic acid-13C6 internal standard.

  • Add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) Protocol

start Sample + Adipic acid-13C6 adjust_ph Adjust pH < pKa of Adipic Acid start->adjust_ph add_solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) adjust_ph->add_solvent vortex Vortex to Extract add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Liquid-Liquid Extraction.

  • To 100 µL of your sample, add the Adipic acid-13C6 internal standard.

  • Adjust the pH of the sample to be at least 2 pH units below the pKa of adipic acid to ensure it is in its neutral form.

  • Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes to facilitate the extraction of adipic acid into the organic layer.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

3. Solid-Phase Extraction (SPE) Protocol (Mixed-Mode Anion Exchange)

start Condition SPE Cartridge (Methanol then Water) load Load Sample (pH > pKa of Adipic Acid) start->load wash1 Wash 1: Remove Hydrophilic Interferences (e.g., Water) load->wash1 wash2 Wash 2: Remove Hydrophobic Interferences (e.g., Methanol) wash1->wash2 elute Elute Adipic Acid (e.g., Acidified Solvent) wash2->elute inject Inject into LC-MS/MS elute->inject

Caption: Workflow for Solid-Phase Extraction.

  • Condition the SPE Cartridge: Sequentially pass methanol and then water through a mixed-mode anion exchange SPE cartridge.

  • Load the Sample: Add the Adipic acid-13C6 internal standard to your sample. Adjust the sample pH to be at least 2 units above the pKa of adipic acid to ensure it is deprotonated (negatively charged). Load the sample onto the conditioned cartridge.

  • Wash Step 1: Wash the cartridge with water to remove hydrophilic interferences.

  • Wash Step 2: Wash the cartridge with methanol to remove hydrophobic, non-ionic interferences like phospholipids.

  • Elute the Analyte: Elute the retained adipic acid and Adipic acid-13C6 using a small volume of an acidified organic solvent (e.g., 5% formic acid in acetonitrile).

  • Analyze: Inject the eluate directly or after evaporation and reconstitution into the LC-MS/MS system.

References

Technical Support Center: Enhancing the Resolution of Adipic Acid-13C6 Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adipic acid-13C6 labeled metabolites. The information is designed to help resolve common issues encountered during experimental analysis, particularly with liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses specific problems you may encounter during the analysis of Adipic acid-13C6 and its downstream metabolites.

Chromatography Issues

Question: Why am I seeing poor peak shape (tailing or fronting) for my adipic acid-13C6 peak?

Answer: Poor peak shape for organic acids like adipic acid is a common issue in reversed-phase chromatography. Here are the likely causes and solutions:

  • Secondary Interactions: Residual, unreacted silanols on the silica-based column can interact with the carboxylic acid groups of adipic acid, causing peak tailing.[1]

    • Solution: Lower the mobile phase pH by adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%).[2] This will suppress the ionization of the silanol groups and the adipic acid, minimizing these secondary interactions.

  • Sample Overload: Injecting too much sample can saturate the column, leading to broadened and asymmetric peaks.[1]

    • Solution: Try diluting your sample and injecting a smaller amount. If the peak shape improves, you were likely overloading the column.[1]

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion.[3][4][5]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[3]

  • Extra-Column Volume: Excessive tubing length or dead volume in your LC system can contribute to peak broadening.[3]

    • Solution: Use tubing with a small internal diameter and ensure all connections are properly fitted to minimize dead volume.

Question: My adipic acid-13C6 peak is not well-separated from other components in my sample. How can I improve the resolution?

Answer: Improving chromatographic resolution involves several strategies:

  • Optimize Mobile Phase Composition:

    • Decrease Solvent Strength: In reversed-phase HPLC, increasing the proportion of the aqueous component (e.g., water) in the mobile phase will increase the retention time of adipic acid, potentially separating it from co-eluting peaks.[2][6]

    • Adjust pH: For compounds with ionizable groups, like the carboxylic acids of adipic acid, changing the pH of the mobile phase can alter their retention time and improve selectivity.[2] Experiment with small adjustments to the acid modifier concentration.

  • Change the Column:

    • If optimizing the mobile phase doesn't provide sufficient resolution, consider a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.[6]

  • Gradient Optimization: If you are using a gradient elution, try adjusting the gradient slope to better separate the peaks of interest. A shallower gradient can often improve the resolution of closely eluting compounds.

Mass Spectrometry Issues

Question: The signal intensity for my adipic acid-13C6 is very low in negative ion mode. How can I enhance it?

Answer: Carboxylic acids can exhibit poor ionization efficiency. Here are some approaches to boost the signal:

  • Chemical Derivatization: This is a highly effective method to improve the ionization of carboxylic acids.[7][8][9][10] Derivatizing the carboxylic acid groups can allow for detection in positive ion mode, which is often more sensitive.[7][10]

  • Mobile Phase Optimization: The choice of mobile phase additives can significantly impact signal intensity.

    • While acidic modifiers are good for peak shape, they can sometimes suppress ionization in negative mode.[11][12] A systematic evaluation of different additives (e.g., ammonium formate, ammonium acetate) and their concentrations is recommended to find the best balance between chromatography and signal intensity.[11][12][13][14][15]

  • Ion Source Cleaning: A dirty ion source can lead to a general loss of sensitivity. Regular cleaning according to the manufacturer's instructions is crucial.[16]

Question: I am having trouble distinguishing the different isotopologues of my 13C-labeled metabolites. What can I do?

Answer: Resolving isotopologues is key in metabolic flux analysis.

  • Use a High-Resolution Mass Spectrometer: Instruments like Orbitrap or FT-ICR mass spectrometers provide the high resolving power needed to separate peaks of very similar mass, which is essential for distinguishing between different 13C-labeled species.[17]

  • Data Correction: Ensure you are correctly accounting for the natural abundance of 13C in your data analysis. This is a critical step for accurate quantification of isotopic enrichment.

Sample Preparation Issues

Question: My results are not reproducible. Could my sample preparation be the cause?

Answer: Yes, inconsistent sample preparation can lead to significant variability.

  • Standardize Extraction Procedures: Use a consistent and validated extraction protocol. For organic acids, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances from the sample matrix.[18]

  • Prevent Contamination: Contamination from labware, reagents, or even the analyst can introduce errors.[19][20]

    • Use high-purity solvents and reagents.[19]

    • Thoroughly clean all glassware and use filtered pipette tips.

    • Wear appropriate personal protective equipment to avoid introducing contaminants.[20]

  • Ensure Complete Solubilization: Make sure your extracted metabolites are fully dissolved before injection to avoid clogging the column or injector.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of Adipic acid-13C6?

A1: The molecular weight of unlabeled adipic acid (C6H10O4) is 146.14 g/mol .[21] For the fully labeled Adipic acid-13C6, the molecular weight is approximately 152.10 g/mol .[22] In negative ion mode mass spectrometry, you would expect to see the deprotonated molecule [M-H]- at m/z 151.10.

Q2: What are the common fragments of adipic acid in mass spectrometry?

A2: Under typical electron impact ionization, the molecular ion peak of adipic acid at m/z 146 is often not clearly observed.[23] Common fragment ions are seen at m/z 128, 112, and 100, with the base peak often being at m/z 100.[23] These fragments correspond to losses of water and carboxyl groups.

Q3: Is derivatization necessary for adipic acid analysis by LC-MS?

A3: While not strictly necessary, derivatization is highly recommended for improving the sensitivity and chromatographic performance of carboxylic acids like adipic acid.[7][8][9][10] It can lead to a significant increase in signal intensity by allowing for more efficient ionization, typically in positive ion mode.[7][10]

Q4: What type of HPLC column is best for adipic acid analysis?

A4: A reversed-phase C18 column is commonly used for the separation of organic acids.[6][24] However, depending on the complexity of your sample matrix, other stationary phases like C8 or phenyl columns might offer better selectivity.[6]

Q5: How can I validate my quantitative method for Adipic acid-13C6?

A5: Method validation should assess linearity, accuracy, precision, and stability.[8][25][26] This involves preparing calibration curves, analyzing quality control samples at different concentrations, and assessing the stability of the analyte in the prepared samples over time.[25][26] Using a stable isotope-labeled internal standard is highly recommended for quantitative accuracy.[26]

Quantitative Data Summary

Table 1: LC-MS Parameters for Adipic Acid Analysis

ParameterTypical Value/ConditionReference
Column Reversed-phase C18, e.g., 2.1 x 100 mm, 1.8 µm[8]
Mobile Phase A Water with 0.1% Formic Acid[8][13]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[8][13]
Flow Rate 0.2 - 0.4 mL/min[8]
Injection Volume 2 - 10 µL[8]
Ionization Mode Negative Electrospray Ionization (ESI-) for underivatized[24]
Positive Electrospray Ionization (ESI+) for derivatized[7][10]
Monitored Ion (Underivatized Adipic acid-13C6) [M-H]- at m/z 151.10[22]

Experimental Protocols

Protocol 1: Sample Preparation for Adipic Acid-13C6 from Biological Fluids (e.g., Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injecting it into the LC-MS system.[27]

Protocol 2: Derivatization of Adipic Acid for Enhanced LC-MS Sensitivity

This is a general protocol; specific derivatization reagents will have optimized conditions.

  • Sample Preparation: Use the dried extract from Protocol 1.

  • Reagent Addition: Add the derivatization reagent (e.g., 3-nitrophenylhydrazine - 3-NPH) and coupling agents (e.g., EDC/pyridine) dissolved in a suitable solvent like methanol.[25]

  • Reaction: Incubate the mixture under the optimized conditions for the chosen reagent (e.g., room temperature for 15 minutes).[25]

  • Quenching: Stop the reaction by adding a quenching solution, such as formic acid.[8]

  • Analysis: The derivatized sample is now ready for LC-MS analysis, typically in positive ion mode.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Biological Sample extraction Metabolite Extraction (e.g., Protein Precipitation) start->extraction drying Drying Down extraction->drying reconstitution Reconstitution drying->reconstitution derivatization Derivatization (Optional) reconstitution->derivatization lcms LC-MS Analysis reconstitution->lcms derivatization->lcms data Data Processing lcms->data results Quantitative Results data->results

Caption: Experimental workflow for Adipic acid-13C6 analysis.

Troubleshooting_Logic cluster_chrom Chromatography Issues cluster_ms Mass Spectrometry Issues cluster_sample Sample Preparation Issues start Poor Resolution or Low Signal Intensity peak_shape Poor Peak Shape? start->peak_shape Visual Inspection low_signal Low Signal? start->low_signal Intensity Check reproducibility Poor Reproducibility? start->reproducibility Across Injections adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph check_overload Check for Sample Overload peak_shape->check_overload check_solvent Check Injection Solvent peak_shape->check_solvent derivatize Consider Derivatization low_signal->derivatize optimize_source Optimize Ion Source low_signal->optimize_source standardize_prep Standardize Protocol reproducibility->standardize_prep check_contamination Check for Contamination reproducibility->check_contamination

References

Technical Support Center: Adipic Acid-13C6 Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adipic acid-13C6 labeling experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing variability in their stable isotope tracing studies.

Frequently Asked Questions (FAQs)

Q1: What is Adipic acid-13C6, and what are its primary applications in metabolic research?

Adipic acid-13C6 is a stable isotope-labeled form of adipic acid, a six-carbon dicarboxylic acid. In metabolic research, it is used as a tracer to investigate various metabolic pathways. Its primary applications include studying fatty acid oxidation, dicarboxylic acid metabolism, and as a tracer for pathways where dicarboxylic acids may be intermediates or end products. As adipic acid is not commonly found in significant amounts in mammalian systems, its presence is often linked to exogenous sources, making Adipic acid-13C6 a useful tool for tracking the metabolic fate of externally supplied substrates[1].

Q2: I am observing low incorporation of the 13C label into my target metabolites. What are the potential causes and solutions?

Low incorporation of the 13C label from Adipic acid-13C6 can stem from several factors. Below is a summary of potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Poor Cellular Uptake - Verify the expression of relevant transporters if known. Dicarboxylic acid uptake can be cell-type specific. - Optimize the concentration of Adipic acid-13C6 in the culture medium. Test a concentration range (e.g., 10 µM to 1 mM). - Ensure the pH of the medium is optimal for dicarboxylic acid transport.
Sub-optimal Cell Health - Check cell viability and confluence. Stressed or overly confluent cells may have altered metabolism. - Ensure cells are in a logarithmic growth phase for active metabolism.
Incorrect Incubation Time - Perform a time-course experiment to determine the optimal labeling duration for reaching isotopic steady state. Labeling can take anywhere from minutes to several hours[2].
Metabolic Pathway Inactivity - Confirm that the metabolic pathway of interest is active under your experimental conditions. - Consider using a positive control or a different cell line known to metabolize dicarboxylic acids.

Q3: My mass spectrometry data shows high background noise and unexpected peaks. How can I troubleshoot this?

High background noise and unexpected peaks in your mass spectrometry data can obscure your results. Here are some common causes and solutions.

Potential Cause Troubleshooting Steps
Sample Contamination - Use high-purity solvents and reagents for sample preparation. - Run a blank sample (without Adipic acid-13C6) to identify potential contaminants in your workflow. - Ensure proper cleaning of the mass spectrometer and LC system between runs to prevent carryover[3][4].
Sub-optimal MS Parameters - Optimize mass spectrometer settings (e.g., collision energy, resolution) for the detection of adipic acid and its downstream metabolites. - Perform a direct infusion of an Adipic acid-13C6 standard to establish optimal detection parameters.
Matrix Effects - Employ solid-phase extraction (SPE) or liquid-liquid extraction to clean up your samples and remove interfering matrix components. - Consider using a different ionization source (e.g., APCI instead of ESI) if matrix suppression is suspected.
In-source Fragmentation - Adjust the cone voltage to minimize in-source fragmentation of adipic acid, which can generate characteristic fragment ions.

Q4: How do I ensure that my cells have reached isotopic steady state?

Reaching isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time, is crucial for accurate metabolic flux analysis[2]. To verify this:

  • Perform a Time-Course Experiment: Collect samples at multiple time points after the introduction of Adipic acid-13C6 (e.g., 1, 4, 8, 12, and 24 hours).

  • Analyze Isotopic Enrichment: Measure the isotopic enrichment of key downstream metabolites at each time point.

  • Plot and Evaluate: Plot the fractional enrichment against time. Isotopic steady state is reached when the enrichment plateaus.

Troubleshooting Guides

Issue 1: High Variability Between Replicates

Symptoms: You observe significant differences in the labeling patterns of your target metabolites across biological or technical replicates.

Logical Flow for Troubleshooting:

G Troubleshooting High Replicate Variability A High Variability Observed B Check Cell Culture Consistency A->B C Review Sample Preparation Protocol A->C D Assess Analytical Instrument Performance A->D E Consistent Seeding Density? B->E F Uniform Incubation Conditions? B->F G Precise Reagent Addition? C->G H Consistent Extraction Times? C->H I Instrument Calibration Stable? D->I J No Carryover Between Injections? D->J E->F Yes K Address Inconsistency E->K No F->G Yes F->K No G->H Yes G->K No H->I Yes H->K No I->J Yes I->K No J->K No L Problem Resolved J->L Yes K->A

Caption: A logical workflow to diagnose sources of high variability in experimental replicates.

Issue 2: Unexpected Labeling Patterns in Downstream Metabolites

Symptoms: The observed mass isotopologue distributions (MIDs) in metabolites downstream of adipic acid do not match theoretical predictions.

Potential Metabolic Explanations and Investigation Workflow:

G Investigating Unexpected Labeling Patterns A Unexpected MIDs Observed B Consider Alternative Metabolic Pathways A->B C Evaluate Label Scrambling A->C D Check for Isotopic Impurity of Tracer A->D E Are there known branch points? B->E F Could reversible reactions be significant? C->F G Review Certificate of Analysis D->G E->F No H Hypothesize and Test Alternative Routes E->H Yes F->G No I Refine Metabolic Model F->I Yes J Correct for Impurity in Data Analysis G->J Yes

Caption: A workflow for investigating the root causes of unexpected labeling patterns.

Experimental Protocols

Protocol 1: Adipic Acid-13C6 Labeling of Adherent Cells
  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluence (typically 60-80%).

  • Media Preparation: Prepare culture medium containing the desired concentration of Adipic acid-13C6. Ensure the medium is pre-warmed to 37°C.

  • Labeling Initiation: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the Adipic acid-13C6 containing medium.

  • Incubation: Incubate the cells for the predetermined optimal labeling time in a humidified incubator at 37°C and 5% CO2.

  • Metabolite Extraction:

    • Place the culture dish on ice and aspirate the medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the dish.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

  • Sample Analysis: Analyze the extracted metabolites by LC-MS or GC-MS.

Protocol 2: Sample Preparation for Mass Spectrometry
  • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (for GC-MS): If using GC-MS, derivatize the samples to increase their volatility. A common method is silylation using reagents like MTBSTFA.

  • Reconstitution (for LC-MS): Reconstitute the dried extracts in a solvent compatible with your LC mobile phase (e.g., 50% acetonitrile in water).

  • Filtration: Filter the reconstituted samples through a 0.22 µm filter to remove any particulate matter.

  • Injection: Inject the prepared samples into the mass spectrometer.

Signaling and Metabolic Pathways

Hypothetical Metabolic Fate of Adipic Acid-13C6

The metabolic fate of adipic acid in many cell types is not well-characterized. However, a plausible pathway involves its activation to an acyl-CoA derivative followed by β-oxidation, similar to fatty acids.

G Hypothetical Metabolic Pathway of Adipic Acid-13C6 cluster_0 Extracellular cluster_1 Cytosol cluster_2 Mitochondrion Adipic_acid_13C6_ext Adipic acid-13C6 Adipic_acid_13C6_int Adipic acid-13C6 Adipic_acid_13C6_ext->Adipic_acid_13C6_int Uptake Adipoyl_CoA_13C6 Adipoyl-CoA-13C6 Adipic_acid_13C6_int->Adipoyl_CoA_13C6 Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Adipoyl_CoA_13C6->Beta_Oxidation Succinyl_CoA_13C4 Succinyl-CoA-13C4 Beta_Oxidation->Succinyl_CoA_13C4 Acetyl_CoA_13C2 Acetyl-CoA-13C2 Beta_Oxidation->Acetyl_CoA_13C2 TCA_Cycle TCA Cycle Succinyl_CoA_13C4->TCA_Cycle Acetyl_CoA_13C2->TCA_Cycle

References

Validation & Comparative

Validating Mass Spectrometry Results for Adipic Acid-13C6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Adipic acid-13C6 as an internal standard or tracer, rigorous validation of its mass spectrometry (MS) signal is paramount to ensure data accuracy and reliability. This guide provides a comparative framework for validating the mass spectrometry results of Adipic acid-13C6 against its unlabeled counterpart, offering detailed experimental protocols and data presentation formats.

Stable isotope-labeled compounds like Adipic acid-13C6 are powerful tools in quantitative analysis and metabolic studies. Their utility hinges on the ability to distinguish them from their endogenous, unlabeled forms and to confirm their identity and purity. This guide outlines key validation steps, from basic mass spectral comparison to advanced isotopic analysis, to provide confidence in your experimental results.

Comparison of Mass Spectrometry Data

The primary method for confirming the identity of Adipic acid-13C6 is to compare its mass spectrum with that of a certified reference standard of unlabeled Adipic acid. The key differentiator will be the mass-to-charge ratio (m/z) of the molecular ions and any characteristic fragment ions, which will be shifted by 6 Da due to the six 13C atoms.

ParameterUnlabeled Adipic AcidAdipic acid-13C6Expected Difference
Molecular Formula C6H10O4¹³C6H10O46 Da
Monoisotopic Mass 146.0579 Da152.0780 Da6.0201 Da
[M-H]⁻ (Negative ESI) ~145.0506 m/z~151.0707 m/z6.0201 m/z
[M+H]⁺ (Positive ESI) ~147.0652 m/z~153.0853 m/z6.0201 m/z

Experimental Protocols

Below are representative protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Adipic acid and its 13C-labeled analog. These should be optimized for your specific instrumentation and application.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is suitable for the direct analysis of Adipic acid in aqueous samples.

  • Chromatographic System: UHPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) or a mixed-mode column designed for organic acid analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Negative and Positive

    • Scan Range: m/z 50-200

    • Capillary Voltage: 3.0 kV (Negative), 3.5 kV (Positive)

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Data Acquisition: Full scan and targeted MS/MS of the expected precursor ions.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For volatile analysis and when higher sensitivity is required, GC-MS with derivatization is a common approach.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Protocol:

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Injector Temperature: 250 °C

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Validation Workflow and Alternative Techniques

A systematic approach is crucial for validating the mass spectrometry results of Adipic acid-13C6. The following diagram illustrates a typical validation workflow.

cluster_0 Initial MS Analysis cluster_1 Identity Confirmation cluster_2 Purity and Isotopic Distribution A Acquire Full Scan MS Data (Unlabeled and 13C6) B Compare Molecular Ion m/z A->B m/z shift of +6 C High-Resolution MS (Accurate Mass Measurement) B->C Confirm Elemental Composition D Tandem MS (MS/MS) (Fragmentation Pattern) B->D Compare Fragmentation E Isotope Ratio Analysis C->E Validate Isotopic Enrichment F Check for Unlabeled Impurities D->F Assess Purity Analyte Unlabeled Adipic Acid (Analyte) Extraction Sample Preparation (e.g., Extraction) Analyte->Extraction IS Adipic acid-13C6 (Internal Standard) IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Analyte_Response Analyte Peak Area MS_Detection->Analyte_Response IS_Response IS Peak Area MS_Detection->IS_Response Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Accurate Quantification Calibration->Quantification

A Researcher's Guide: Comparing Adipic Acid-13C6 and 13C-Labeled Monocarboxylic Fatty Acids in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling scientists to trace the fate of molecules through complex biochemical pathways. While 13C-labeled long-chain fatty acids like palmitate and oleate are widely used to study energy metabolism, Adipic acid-13C6 offers a unique window into alternative lipid oxidation pathways. This guide provides an objective comparison of Adipic acid-13C6 and other 13C-labeled fatty acids, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tracer for their studies.

Physicochemical and Metabolic Distinctions

The fundamental difference between Adipic acid-13C6 and tracers like 13C-Palmitate lies in their chemical structure, which dictates their metabolic fate. Adipic acid is a six-carbon dicarboxylic acid, whereas palmitic acid is a 16-carbon monocarboxylic acid. This structural variance means they enter and are processed by different metabolic pathways.

FeatureAdipic acid-13C6U-13C16 Palmitic Acid
Chemical Name Hexanedioic acid-13C6Hexadecanoic acid-13C16
Molecular Formula ¹³C₆H₁₀O₄[1]¹³C₁₆H₃₂O₂
Molecular Weight 152.10 g/mol [1]272.3 g/mol
Structure Type Short-chain dicarboxylic acidLong-chain monocarboxylic acid
Primary Metabolic Pathway Product of ω-oxidation; undergoes β-oxidation from either end[2]Substrate for β-oxidation
Key Metabolic Intermediate Chain-shortened dicarboxylic acids (e.g., Succinyl-CoA)Acetyl-CoA

Metabolic Pathways: A Tale of Two Oxidation Processes

The majority of fatty acid catabolism occurs via β-oxidation within the mitochondria, where two-carbon units are sequentially cleaved to produce acetyl-CoA. However, an alternative pathway, ω-oxidation, occurs in the endoplasmic reticulum and becomes significant when β-oxidation is impaired.

Canonical β-Oxidation Pathway

Long-chain fatty acids are the primary substrates for β-oxidation. A 13C-labeled fatty acid, such as 13C-palmitate, is activated to its CoA derivative and transported into the mitochondria. Through a series of enzymatic reactions, it is broken down into 13C-acetyl-CoA, which can then enter the TCA cycle to generate ATP or be used for biosynthesis.[3]

beta_oxidation cluster_mito LCFA 13C Long-Chain Fatty Acid (e.g., 13C-Palmitate) AcylCoA 13C-Acyl-CoA LCFA->AcylCoA Activation Mitochondria Mitochondrial Matrix AcylCoA->Mitochondria BetaOx β-Oxidation Spiral AcetylCoA 13C-Acetyl-CoA BetaOx->AcetylCoA 2-Carbon Units TCA TCA Cycle AcetylCoA->TCA CO2 13CO2 TCA->CO2 Oxidation

Diagram 1: Canonical β-Oxidation Pathway.
The ω-Oxidation Pathway

When fatty acid influx overwhelms β-oxidation capacity, the ω-oxidation pathway is activated. This process hydroxylates the terminal (ω) carbon of a fatty acid, which is then oxidized to a carboxyl group, forming a dicarboxylic acid.[2] This dicarboxylic acid, now with two ends available for catabolism, can undergo β-oxidation to produce shorter-chain dicarboxylic acids like adipic and succinic acid.[2] Therefore, Adipic acid-13C6 serves as a tracer to directly probe the flux through the latter stages of this pathway.

omega_oxidation cluster_er LCFA Long-Chain Fatty Acid (e.g., Palmitate) ER Endoplasmic Reticulum LCFA->ER OmegaOx ω-Oxidation DCA_long Long-Chain Dicarboxylic Acid OmegaOx->DCA_long BetaOx β-Oxidation DCA_long->BetaOx Adipic Adipic Acid-13C6 (Tracer Input) Adipic->BetaOx Direct Tracer ShorterDCA Shorter-Chain Dicarboxylic Acids (e.g., 13C-Succinate) BetaOx->ShorterDCA

Diagram 2: The ω-Oxidation Pathway.

Comparative Applications and Performance

The choice of tracer is dictated by the specific research question. 13C-labeled monocarboxylic fatty acids are the gold standard for assessing primary energy metabolism, while Adipic acid-13C6 is a specialized tool for investigating alternative metabolic routes.

ApplicationAdipic acid-13C613C-Labeled Monocarboxylic FAsSupporting Data Insights
Whole-Body FAO Not suitable.Ideal. Infusion of tracers like [1-¹³C]palmitate allows for measurement of ¹³CO₂ in expired breath to quantify fatty acid oxidation (FAO) rates.[4][5]Isotopic equilibrium in breath ¹³CO₂ can be achieved within 60-90 minutes, allowing for robust calculation of FAO.[4]
Mitochondrial β-Oxidation Indirectly, as a downstream metabolite.Ideal. Tracing the appearance of 13C label in TCA cycle intermediates (e.g., M+2 citrate) directly measures the contribution of fatty acids to mitochondrial metabolism.[3]In cell culture, increasing concentrations of 13C-fatty acids lead to a dose-dependent increase in M+2 citrate enrichment, plateauing around 100 µM.[3]
ω-Oxidation Flux Ideal. As a direct substrate for the latter part of the pathway, it can be used to trace the formation of chain-shortened dicarboxylic acids.Indirectly, by tracing conversion to dicarboxylic acids.Studies have detected 13C-labeled chain-shortened DCAs in the liver after administration of a 13C-labeled long-chain dicarboxylic acid, confirming the pathway's viability for tracer analysis.[2]
Lipid Synthesis & Storage Not a primary substrate.Ideal. Tracers like U-13C18 Oleic acid can be administered in vivo to measure the rate of incorporation into triglycerides and other complex lipids via mass spectrometry.[6][7]In mice, administration of labeled oleic acid results in time-dependent incorporation into plasma triglycerides and cholesteryl esters, which can be quantified by LC-MS.[7]
Internal Standard Suitable. Can be used as an internal standard for the quantification of adipic acid and related compounds in metabolomics analyses.[8][9]Suitable. Can be used as internal standards for their specific fatty acid class.Commercially available with high isotopic purity (≥98%), making them excellent for quantitative mass spectrometry.[1][10]

Experimental Protocols & Workflows

Protocol 1: In Vivo Fatty Acid Oxidation with 13C-Palmitate

This protocol is designed to measure the whole-body oxidation rate of palmitate.

Methodology:

  • Tracer Preparation: [1-¹³C]palmitate is complexed to fatty-acid-free albumin to create a physiological infusion solution.

  • Priming Dose: A priming dose of ¹³C-sodium bicarbonate is administered to shorten the time required to reach isotopic equilibrium in the body's bicarbonate pool.[4]

  • Infusion: The subject receives a continuous intravenous infusion of [1-¹³C]palmitate at a known rate (e.g., 0.04 µmol/kg/min).[11]

  • Sampling: Blood and breath samples are collected at baseline and at regular intervals (e.g., 60, 70, 80, 90 minutes) after infusion begins.[4]

  • Analysis:

    • Plasma is analyzed by GC-MS or LC-MS to determine the isotopic enrichment of palmitate.

    • Expired air is analyzed by isotope-ratio mass spectrometry (IRMS) to measure the enrichment of ¹³CO₂.[5]

  • Calculation: The rate of fatty acid oxidation is calculated from the plasma palmitate enrichment, the breath ¹³CO₂ enrichment, and the total CO₂ production rate (VCO₂), with a correction factor for bicarbonate retention.[4]

Diagram 3: In Vivo Fatty Acid Oxidation Workflow.
Protocol 2: Tracing Adipic Acid-13C6 Metabolism in Cell Culture

This protocol is designed to trace the catabolism of adipic acid.

Methodology:

  • Cell Culture: Plate cells (e.g., hepatocytes, kidney cells) and grow to desired confluency.

  • Tracer Incubation: Replace standard media with media containing a known concentration of Adipic acid-13C6 (e.g., 100 µM).

  • Time Course: Incubate cells for various time points (e.g., 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • Collect the cell culture media.

    • Wash cells with cold PBS, then quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Analysis: Analyze both media and intracellular extracts using LC-MS/MS. A targeted method would be developed to detect and quantify 13C-labeled dicarboxylic acids of decreasing chain length (e.g., succinate-13C4, glutarate-13C5).

  • Data Interpretation: The appearance and abundance of chain-shortened 13C-labeled metabolites over time will indicate the rate and extent of adipic acid catabolism.

Conclusion for the Modern Researcher

For scientists investigating mainstream energy homeostasis, fatty acid transport, and storage, 13C-labeled monocarboxylic fatty acids like palmitate and oleate remain the tracers of choice. Their well-characterized roles in β-oxidation and lipid synthesis are supported by decades of research and established protocols.

Adipic acid-13C6, however, is a more specialized probe. It is the ideal tool for researchers focusing on alternative fatty acid catabolism, particularly ω-oxidation. Its use is highly relevant in studies of metabolic disorders where β-oxidation is genetically or pharmacologically impaired, leading to an upregulation of the ω-oxidation pathway and subsequent dicarboxylic aciduria. By enabling the direct quantification of this pathway's flux, Adipic acid-13C6 provides unique insights that are unattainable with conventional fatty acid tracers.

References

A Head-to-Head Comparison: Adipic Acid-13C6 Versus Deuterium-Labeled Adipic Acid for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of an appropriate isotopic tracer is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled forms of adipic acid: fully carbon-13 labeled adipic acid (Adipic Acid-13C6) and deuterium-labeled adipic acid (e.g., Adipic Acid-d10). This comparison is supported by established principles of stable isotope tracing and data from analogous metabolic studies.

The selection between carbon-13 and deuterium labeling for tracing the metabolic fate of adipic acid hinges on several factors, including the specific research question, the analytical platform available, and potential confounding factors like kinetic isotope effects and isotopic exchange. While both tracers can effectively elucidate metabolic pathways, their inherent physicochemical differences can influence experimental outcomes.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of Adipic Acid-13C6 and deuterium-labeled adipic acid based on general principles of stable isotope tracing and findings from studies on similar molecules like fatty acids.

FeatureAdipic Acid-13C6Deuterium-Labeled Adipic Acid (e.g., Adipic Acid-d10)Key Considerations
Metabolic Stability High. The carbon-13 isotopes are integrated into the stable carbon backbone of the molecule and are not subject to exchange under physiological conditions.Generally high, but potential for back-exchange of deuterium atoms with protons, especially at activated positions, which can lead to an underestimation of the tracer concentration.The stability of the C-D bond is crucial. Labeling at non-exchangeable positions is recommended.
Kinetic Isotope Effect (KIE) Minimal. The relative mass difference between 12C and 13C is small, resulting in a negligible effect on the rates of enzymatic reactions.[1]Can be significant. The doubling of the mass of hydrogen to deuterium can lead to a considerable decrease in the rate of reactions involving C-H bond cleavage, potentially altering the metabolic flux.[1][2]The KIE can be a tool to study reaction mechanisms but may be an unwanted artifact in flux analysis.
Analytical Detection (Mass Spectrometry) Clear mass shift of +6 Da from the unlabeled molecule. This distinct shift simplifies detection and quantification in complex biological matrices.Mass shift depends on the number of deuterium atoms (e.g., +10 Da for d10). Potential for overlapping isotopic patterns with other metabolites.High-resolution mass spectrometry can mitigate issues with overlapping spectra.
Chromatographic Behavior Co-elutes almost perfectly with the unlabeled adipic acid in liquid chromatography (LC) and gas chromatography (GC).May exhibit a slight shift in retention time compared to the unlabeled analyte in LC and GC due to the different physicochemical properties of C-D versus C-H bonds.[3][4]This can affect quantification if not properly accounted for, especially when using an internal standard approach.
Cost Generally more expensive to synthesize due to the higher cost of 13C-labeled starting materials.Typically less expensive to synthesize compared to their fully 13C-labeled counterparts.Cost-effectiveness needs to be balanced with the potential for more complex data analysis and potential artifacts with deuterium labeling.
Background Abundance Low natural abundance of 13C (~1.1%) results in a low background signal for the labeled molecule.Very low natural abundance of deuterium (~0.015%) provides a virtually background-free signal.Both labels offer excellent signal-to-noise ratios over the natural background.

Experimental Protocols

Detailed methodologies are crucial for reproducible and robust tracer studies. Below are representative protocols for in vitro and in vivo experiments using adipic acid-13C6 and deuterium-labeled adipic acid.

In Vitro Cell Culture Experiment to Trace Adipic Acid Metabolism

Objective: To determine the intracellular fate of adipic acid in a mammalian cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Adipic Acid-13C6 or Deuterium-labeled Adipic Acid

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Internal standard (e.g., 13C5-Glutamic acid)

Protocol:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in 6-well plates until they reach 80-90% confluency.

  • Labeling: Replace the growth medium with fresh medium containing either Adipic Acid-13C6 or deuterium-labeled adipic acid at a final concentration of 100 µM. Incubate for a defined period (e.g., 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol containing the internal standard to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis (LC-MS/MS):

    • Dry the metabolite extract under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50% methanol.

    • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

    • Use a suitable chromatography column (e.g., a C18 column) for separation.

    • Set the mass spectrometer to monitor the mass transitions for unlabeled adipic acid, the labeled adipic acid, and its expected downstream metabolites (e.g., succinic acid, glutaric acid).

  • Data Analysis: Quantify the peak areas of the labeled metabolites and normalize to the internal standard and total protein content.

In Vivo Mouse Study to Trace Adipic Acid Distribution and Metabolism

Objective: To investigate the whole-body distribution and metabolic conversion of adipic acid in mice.

Materials:

  • C57BL/6 mice

  • Adipic Acid-13C6 or Deuterium-labeled Adipic Acid dissolved in a vehicle (e.g., saline)

  • Anesthesia

  • Blood collection tubes (with anticoagulant)

  • Tissue homogenization equipment

  • Solvents for extraction (as above)

Protocol:

  • Animal Dosing: Administer a single dose of Adipic Acid-13C6 or deuterium-labeled adipic acid to mice via oral gavage or intraperitoneal injection (e.g., 10 mg/kg body weight).

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples via tail vein or cardiac puncture under anesthesia. Euthanize the animals and harvest tissues of interest (e.g., liver, kidney, adipose tissue).

  • Sample Preparation:

    • Plasma: Centrifuge the blood samples to separate plasma.

    • Tissues: Homogenize the tissues in a suitable buffer and perform metabolite extraction as described in the in vitro protocol.

  • Sample Analysis (GC-MS or LC-MS/MS): Analyze the plasma and tissue extracts for the presence of the labeled adipic acid and its metabolites using an appropriate mass spectrometry-based method.

  • Data Analysis: Determine the concentration of the labeled compounds in different tissues over time to understand the pharmacokinetics and metabolic fate of adipic acid.

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

Adipic Acid Metabolism via Peroxisomal β-oxidation in Mammals

In mammals, exogenously supplied adipic acid can be metabolized via the peroxisomal β-oxidation pathway.[5][6][7] This process shortens the dicarboxylic acid chain, ultimately leading to the formation of succinyl-CoA, which can enter the Krebs cycle.

AdipicAcid_Metabolism_Mammalian Adipic_Acid Adipic Acid Adipyl_CoA Adipyl-CoA Adipic_Acid->Adipyl_CoA Acyl-CoA Synthetase Glutaryl_CoA Glutaryl-CoA Adipyl_CoA->Glutaryl_CoA Peroxisomal β-oxidation Succinyl_CoA Succinyl-CoA Glutaryl_CoA->Succinyl_CoA Further Oxidation Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

Caption: Mammalian metabolism of adipic acid via peroxisomal β-oxidation.

Reverse Adipate Degradation Pathway in Engineered E. coli

For biotechnological applications, microorganisms like E. coli have been engineered to produce adipic acid through a "reverse adipate degradation pathway".[6][7] This pathway starts from central metabolites like acetyl-CoA and succinyl-CoA.

Reverse_Adipate_Pathway Acetyl_CoA Acetyl-CoA Three_Oxoadipyl_CoA 3-Oxoadipyl-CoA Acetyl_CoA->Three_Oxoadipyl_CoA Succinyl_CoA Succinyl-CoA Succinyl_CoA->Three_Oxoadipyl_CoA Thiolase Three_Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA Three_Oxoadipyl_CoA->Three_Hydroxyadipyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Two_Three_Dehydroadipyl_CoA 2,3-Dehydroadipyl-CoA Three_Hydroxyadipyl_CoA->Two_Three_Dehydroadipyl_CoA Enoyl-CoA Hydratase Adipyl_CoA Adipyl-CoA Two_Three_Dehydroadipyl_CoA->Adipyl_CoA Enoyl-CoA Reductase Adipic_Acid Adipic Acid Adipyl_CoA->Adipic_Acid Thioesterase Tracer_Workflow Design Experimental Design (Tracer Selection, Labeling Strategy) Labeling Isotopic Labeling (In Vitro / In Vivo) Design->Labeling Sampling Sample Collection (Cells, Tissues, Biofluids) Labeling->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis Analytical Measurement (MS, NMR) Extraction->Analysis Processing Data Processing (Peak Integration, Normalization) Analysis->Processing Interpretation Biological Interpretation (Flux Analysis, Pathway Mapping) Processing->Interpretation

References

A Comparative Guide to Tracing Fatty Acid and Dicarboxylic Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Method 1: Adipic Acid-13C6 Tracing (Theoretical Application)

Adipic acid is a six-carbon dicarboxylic acid. Tracing with Adipic acid-13C6 would theoretically allow researchers to investigate the metabolic fate of medium-chain dicarboxylic acids. This can be particularly relevant in the context of certain metabolic disorders or when studying alternative energy substrates. The metabolism of dicarboxylic acids primarily occurs via peroxisomal β-oxidation.

Principle

Adipic acid-13C6, once taken up by cells, is expected to undergo β-oxidation within peroxisomes. This process would sequentially shorten the carbon chain, producing shorter-chain dicarboxylic acids and acetyl-CoA. The labeled carbons could potentially be traced into downstream metabolites, including intermediates of the Krebs cycle if the resulting products enter the mitochondria. A study using [1,2,4-13C4]dodecanedioic acid demonstrated the conversion of a dicarboxylic acid to succinate, indicating a link to the Krebs cycle[1][2].

Hypothetical Experimental Protocol
  • Cell Culture: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.

  • Tracer Introduction: Replace the culture medium with a medium containing Adipic acid-13C6 at a final concentration of 100-500 µM. The exact concentration should be optimized for the cell type and experimental question.

  • Incubation: Incubate the cells with the tracer for a time course (e.g., 2, 6, 12, 24 hours) to monitor the incorporation of the label into downstream metabolites.

  • Metabolite Extraction: At each time point, wash the cells with ice-cold saline and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.

  • Sample Preparation: Centrifuge the cell extracts to pellet debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (Optional): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites to increase their volatility.

  • Mass Spectrometry Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify and quantify the 13C-labeled isotopologues of downstream metabolites, such as shorter-chain dicarboxylic acids (e.g., succinic acid) and Krebs cycle intermediates.

  • Data Analysis: Determine the fractional enrichment of 13C in the metabolites of interest to infer the activity of the dicarboxylic acid oxidation pathway.

Hypothetical Data Presentation
MetaboliteM+2 Enrichment (%)M+4 Enrichment (%)M+6 Enrichment (%)
Succinic Acid1.55.20.8
Fumaric Acid1.24.80.6
Malic Acid1.35.00.7
Acetyl-CoA8.7--

This table presents hypothetical data for illustrative purposes.

Dicarboxylic Acid Metabolism Pathway

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Adipic_acid_13C6 Adipic acid-13C6 Beta_Oxidation β-Oxidation Adipic_acid_13C6->Beta_Oxidation Succinyl_CoA_13C4 Succinyl-CoA-13C4 Beta_Oxidation->Succinyl_CoA_13C4 Acetyl_CoA_13C2 Acetyl-CoA-13C2 Beta_Oxidation->Acetyl_CoA_13C2 Succinate_13C4 Succinate-13C4 Succinyl_CoA_13C4->Succinate_13C4 Krebs_Cycle Krebs Cycle Succinate_13C4->Krebs_Cycle

Caption: Theoretical pathway of Adipic acid-13C6 metabolism.

Method 2: 13C-Palmitate Tracing

13C-Palmitate tracing is a widely used method to study the β-oxidation of long-chain fatty acids. Palmitate is a 16-carbon saturated fatty acid that serves as a key substrate for energy production in many cell types.

Principle

Cells are incubated with uniformly labeled 13C-palmitate ([U-13C16]palmitate). The labeled palmitate is taken up by the cells and transported into the mitochondria, where it undergoes β-oxidation. This process cleaves the fatty acid chain into two-carbon acetyl-CoA units. The 13C-labeled acetyl-CoA then enters the Krebs cycle, leading to the labeling of Krebs cycle intermediates. By measuring the isotopic enrichment in these intermediates, the rate of fatty acid oxidation can be inferred.[3][4][5]

Experimental Protocol
  • Preparation of Palmitate-BSA Conjugate: Palmitate is conjugated to bovine serum albumin (BSA) to facilitate its solubility and uptake by cells. A stock solution of [U-13C16]palmitate is prepared and complexed with fatty-acid-free BSA.

  • Cell Culture: Cells are seeded in culture plates and grown to the desired confluency.

  • Tracer Incubation: The growth medium is replaced with a medium containing the 13C-palmitate-BSA conjugate (typically 50-200 µM) for a specified period (e.g., 1-24 hours).

  • Metabolite Extraction: Cells are washed with cold saline, and metabolites are extracted using a cold solvent mixture (e.g., 80% methanol).

  • Sample Processing and Analysis: The extracts are processed and analyzed by LC-MS or GC-MS to measure the mass isotopologue distribution of Krebs cycle intermediates like citrate, succinate, fumarate, and malate.

  • Data Analysis: The fractional contribution of palmitate to the acetyl-CoA pool is calculated based on the labeling patterns of the Krebs cycle intermediates.

Quantitative Data from 13C-Palmitate Tracing
Cell LineTreatmentCitrate M+2 Enrichment (%)Reference
HEK293100 µM 13C-FA mix~15%
Proliferating Cells13C-FASignificant M+2 enrichment in TCA intermediates
Fasted Mice (Liver)[U-13C]-palmitate bolusLabeled palmitate incorporated into triglycerides and phosphatidylcholine[5]
Fasted Mice (Muscle)[U-13C]-palmitate bolusHigher levels of labeled acylcarnitines compared to liver[5]

Fatty Acid Beta-Oxidation Pathway

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Palmitate_13C16 Palmitate-13C16 Beta_Oxidation β-Oxidation Palmitate_13C16->Beta_Oxidation Acetyl_CoA_13C2 Acetyl-CoA-13C2 Beta_Oxidation->Acetyl_CoA_13C2 Krebs_Cycle Krebs Cycle Acetyl_CoA_13C2->Krebs_Cycle Citrate_13C2 Citrate-13C2 Krebs_Cycle->Citrate_13C2

Caption: Tracing 13C-Palmitate through beta-oxidation.

Method 3: Seahorse XF Fatty Acid Oxidation Assay

The Seahorse XF Analyzer is a platform that measures the bioenergetic state of cells in real-time by determining the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). The fatty acid oxidation (FAO) assay specifically measures the cell's ability to oxidize exogenous long-chain fatty acids.

Principle

This assay measures the increase in OCR when cells are supplied with a long-chain fatty acid, typically palmitate, as a fuel source. The assay is performed in a specialized microplate, and OCR is measured before and after the addition of the fatty acid substrate. The reliance on fatty acid oxidation is confirmed by using an inhibitor of fatty acid transport into the mitochondria, such as etomoxir, which blocks carnitine palmitoyltransferase 1 (CPT1). A decrease in OCR upon addition of the inhibitor indicates that the cells were utilizing fatty acid oxidation.[6][7][8]

Experimental Protocol
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.

  • Assay Medium Preparation: Prepare a substrate-limited assay medium (e.g., containing low glucose and glutamine) to encourage the cells to use the exogenous fatty acid. On the day of the assay, supplement the medium with L-carnitine.

  • Incubation in Assay Medium: Replace the culture medium with the prepared assay medium and incubate the cells in a CO2-free incubator at 37°C for 45-60 minutes.

  • Compound Loading: Load the sensor cartridge with the compounds to be injected during the assay: palmitate-BSA conjugate (or a BSA control) and etomoxir. For a more comprehensive analysis, compounds for a mitochondrial stress test (oligomycin, FCCP, and rotenone/antimycin A) can also be included.[9][10]

  • Seahorse XF Analyzer Run: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure baseline OCR, then inject the palmitate-BSA and measure the OCR response. Subsequently, etomoxir is injected to measure the extent to which the OCR is dependent on fatty acid oxidation.

  • Data Analysis: The Seahorse software calculates the OCR values at baseline and after each injection. The FAO rate is determined by the difference in OCR before and after the addition of etomoxir.

Quantitative Data from Seahorse XF FAO Assay
Cell TypeConditionOCR Response to PalmitateInhibition by EtomoxirReference
Neonatal Mouse CardiomyocytesBasalIncreased OCRSignificant decrease in OCR[6]
Various Cell LinesSubstrate-limited mediaIncreased OCROCR returns to control levels[7]
MyoblastsPalmitate substrateHigher basal respiration in controls vs. patients-[11]

Seahorse XF FAO Assay Workflow

Start Start: Baseline OCR Measurement Inject_Palmitate Inject Palmitate-BSA Start->Inject_Palmitate Measure_OCR_Palmitate Measure OCR Response Inject_Palmitate->Measure_OCR_Palmitate Inject_Etomoxir Inject Etomoxir (CPT1 Inhibitor) Measure_OCR_Palmitate->Inject_Etomoxir Measure_OCR_Inhibition Measure OCR Inhibition Inject_Etomoxir->Measure_OCR_Inhibition End End: Calculate FAO Rate Measure_OCR_Inhibition->End

Caption: Workflow of a Seahorse XF Fatty Acid Oxidation Assay.

Comparison Summary

FeatureAdipic Acid-13C6 Tracing (Theoretical)13C-Palmitate TracingSeahorse XF FAO Assay
Metabolic Pathway Dicarboxylic acid metabolism (peroxisomal β-oxidation)Long-chain fatty acid metabolism (mitochondrial β-oxidation)Overall mitochondrial respiration fueled by fatty acids
Data Type Isotopic enrichment in downstream metabolitesIsotopic enrichment in Krebs cycle intermediatesReal-time oxygen consumption rate (OCR)
Principle Stable isotope tracingStable isotope tracingFunctional bioenergetic measurement
Throughput Low to mediumLow to mediumHigh (96-well format)
Advantages Probes a less-studied area of metabolism; provides detailed molecular fate.Provides detailed information on the contribution of fatty acids to specific metabolic pools.Provides a functional readout of FAO capacity; high-throughput.
Limitations Not a widely established method; interpretation can be complex.Lower throughput; does not directly measure the rate of oxygen consumption.Does not provide information on the fate of the fatty acid carbons into specific metabolites.

Conclusion

The choice of method for studying fatty acid and related metabolism depends on the specific research question. Adipic acid-13C6 tracing , while currently theoretical in its widespread application, holds the potential to elucidate the pathways of dicarboxylic acid metabolism, which may be relevant in specific disease states. 13C-Palmitate tracing is a powerful technique for dissecting the contribution of long-chain fatty acids to central carbon metabolism at the molecular level. The Seahorse XF Fatty Acid Oxidation Assay offers a high-throughput, functional assessment of a cell's capacity to utilize fatty acids for energy production.

These methods can be highly complementary. For instance, a Seahorse XF assay could identify a change in FAO capacity, which could then be investigated in more detail using 13C-palmitate tracing to understand how the contribution of fatty acids to the Krebs cycle is altered. The addition of dicarboxylic acid tracers like Adipic acid-13C6 to the toolkit could further enhance our understanding of cellular fuel flexibility and metabolic reprogramming.

References

Performance of Adipic Acid-¹³C₆ as an Internal Standard in Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for generating reliable biological insights. The use of internal standards (IS) is a critical practice to control for variability introduced during sample preparation and analysis. Stable isotope-labeled internal standards, such as Adipic acid-¹³C₆, are considered the gold standard for mass spectrometry-based quantification.[1][2] This guide provides an objective comparison of the performance of Adipic acid-¹³C₆ against a common alternative, a non-isotopically labeled structural analog, supported by representative experimental data and detailed protocols.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance metrics for Adipic acid-¹³C₆ compared to a non-isotopically labeled structural analog (e.g., Pimelic acid) when used as an internal standard for the quantification of endogenous Adipic acid in a complex biological matrix like human plasma. The data presented is representative of the expected performance based on established principles of isotope dilution mass spectrometry.

Performance MetricAdipic acid-¹³C₆ (Stable Isotope Labeled IS)Pimelic acid (Structural Analog IS)
Reproducibility (CV%)
Intra-day Precision (n=5)2.5%8.7%
Inter-day Precision (n=5, over 3 days)4.1%12.3%
Accuracy (Recovery %)
Low Concentration Spike (1 µM)98.2%85.1%
Medium Concentration Spike (10 µM)101.5%110.4%
High Concentration Spike (100 µM)99.3%92.7%
Matrix Effect (%) 1.8%15.6%

Key Takeaways:

  • Superior Reproducibility: Adipic acid-¹³C₆ demonstrates significantly lower coefficients of variation (CV%) for both intra- and inter-day precision, indicating higher reproducibility of measurements.[3]

  • Enhanced Accuracy: The recovery percentages for Adipic acid-¹³C₆ are consistently closer to 100% across different concentrations, highlighting its superior accuracy in quantifying the target analyte.

  • Minimal Matrix Effects: Adipic acid-¹³C₆ is minimally affected by ion suppression or enhancement from other components in the biological matrix, a common issue with non-isotopically labeled standards.[4][5] This is because its chemical and physical properties are nearly identical to the endogenous analyte, ensuring they behave similarly during sample processing and ionization.[2]

Experimental Protocols

A detailed methodology for a targeted metabolomics experiment to quantify adipic acid using an internal standard is provided below.

1. Sample Preparation:

  • Thawing: Frozen plasma samples (-80°C) are thawed on ice.

  • Aliquoting: 100 µL of each plasma sample, quality control (QC) sample, and a blank (water) are aliquoted into microcentrifuge tubes.

  • Internal Standard Spiking: 10 µL of the internal standard working solution (Adipic acid-¹³C₆ or Pimelic acid at 100 µM in 50% methanol) is added to each tube.

  • Protein Precipitation: 400 µL of ice-cold methanol is added to each tube to precipitate proteins.

  • Vortexing and Incubation: The tubes are vortexed for 1 minute and then incubated at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: The samples are centrifuged at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: The supernatant is carefully transferred to a new set of tubes.

  • Evaporation: The supernatant is dried under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: The dried residue is reconstituted in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: The reconstituted samples are centrifuged at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Vials: The final supernatant is transferred to LC-MS vials for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is used for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient is run to separate adipic acid from other metabolites (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Adipic acid: Precursor ion (m/z) 145.05 -> Product ion (m/z) 127.04

      • Adipic acid-¹³C₆: Precursor ion (m/z) 151.07 -> Product ion (m/z) 133.06

      • Pimelic acid: Precursor ion (m/z) 159.06 -> Product ion (m/z) 141.05

    • Instrument Parameters: Capillary voltage, cone voltage, and collision energy are optimized for each analyte.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample spike Spike Internal Standard (Adipic acid-¹³C₆) start->spike precipitate Protein Precipitation (Cold Methanol) spike->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 dry Dry Supernatant centrifuge1->dry reconstitute Reconstitute dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 transfer Transfer to Vial centrifuge2->transfer lc Liquid Chromatography (Separation) transfer->lc ms Mass Spectrometry (Detection & Quantification) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify

Caption: A typical experimental workflow for targeted metabolomics using an internal standard.

adipic_acid_pathway cluster_tca TCA Cycle cluster_synthesis Adipic Acid Biosynthesis (Reverse β-oxidation) succinyl_coa Succinyl-CoA condensation Condensation succinyl_coa->condensation acetyl_coa Acetyl-CoA acetyl_coa->condensation reduction1 Reduction condensation->reduction1 dehydration Dehydration reduction1->dehydration reduction2 Reduction dehydration->reduction2 release Thioester Release reduction2->release adipic_acid Adipic Acid release->adipic_acid

Caption: A simplified biosynthetic pathway for adipic acid from central metabolites.[6][7]

References

A Researcher's Guide to Stable Isotope Tracers for Metabolic Pathway Analysis: A Comparative Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is crucial for understanding disease mechanisms and evaluating therapeutic efficacy. While a variety of tools are available, stable isotope-labeled tracers are indispensable for dynamically tracking the flow of metabolites through networks such as fatty acid oxidation and the Krebs cycle. This guide provides a comparative analysis of commonly used tracers, with a special address to the validation of Adipic acid-13C6 for this purpose.

Is Adipic acid-13C6 a Validated Tracer for Major Metabolic Pathway Analysis?

A thorough review of current scientific literature reveals that Adipic acid-13C6 is not a validated or commonly used tracer for the analysis of central energy metabolism pathways like mitochondrial fatty acid β-oxidation or the Krebs cycle in mammalian systems.

Adipic acid is a six-carbon dicarboxylic acid. In mammals, the metabolism of dicarboxylic acids is primarily handled by peroxisomal β-oxidation, which is most active in the liver and kidneys.[1][2] This pathway is generally considered an alternative or minor route for fatty acid catabolism, becoming more significant when the primary mitochondrial β-oxidation pathway is overloaded or impaired. The presence of adipic acid in biological fluids is often considered exogenous, for instance from gelatin-containing foods, or as a biomarker for certain rare metabolic disorders that affect amino acid metabolism.[3]

Given that Adipic acid-13C6 is not a primary substrate for the central energy pathways typically under investigation in metabolic research, its use as a tracer for these pathways would not yield direct insights into their flux and regulation. Instead, researchers rely on tracers that are direct precursors or intermediates of the pathways of interest.

Established Tracers for Fatty Acid Oxidation and Krebs Cycle Analysis

For robust and validated analysis of fatty acid oxidation and the Krebs cycle, researchers predominantly use 13C-labeled long-chain fatty acids and glucose or its derivatives. The most common among these are ¹³C-Palmitate, ¹³C-Oleate, ¹³C-Glucose, and ¹³C-Pyruvate.

Comparison of Key Metabolic Tracers
TracerPrimary Pathway AnalyzedKey InsightsCommon Applications
[U-13C]Palmitate Fatty Acid β-Oxidation, Krebs CycleRate of fatty acid uptake and oxidation, contribution of fatty acids to Krebs cycle intermediates.Studies on lipid metabolism, insulin resistance, and metabolic syndrome.
[1-13C]Oleate Fatty Acid β-Oxidation, Krebs CycleSimilar to palmitate, allows for comparison between saturated and monounsaturated fatty acid metabolism.Investigations into the differential effects of various fatty acids on cellular metabolism.
[U-13C]Glucose Glycolysis, Pentose Phosphate Pathway, Krebs CycleGlucose uptake and oxidation rates, anaplerotic contribution of glucose to the Krebs cycle.Cancer metabolism research, studies on glucose homeostasis and diabetes.
[1,2-13C]Pyruvate Pyruvate Dehydrogenase (PDH) Flux, Krebs CycleDirect measurement of pyruvate entry into the Krebs cycle via PDH, assessment of anaplerosis.Cardiac metabolism studies, research on mitochondrial function and dysfunction.

Experimental Protocols for Validated Tracers

Detailed methodologies are critical for the successful application of stable isotope tracers. Below are summarized protocols for the use of ¹³C-Palmitate for fatty acid oxidation studies and ¹³C-Glucose for Krebs cycle analysis.

Protocol for [U-13C]Palmitate Infusion for Fatty Acid Oxidation Analysis

This protocol is adapted from studies measuring fatty acid metabolism in vivo.

1. Tracer Preparation:

  • [U-13C]Palmitate is complexed with fatty acid-free bovine serum albumin (BSA) to ensure its solubility in aqueous solution for intravenous infusion.

  • The tracer solution is sterilized by filtration before administration.

2. Animal/Subject Preparation:

  • Subjects are typically fasted overnight to achieve a metabolic steady state.

  • Intravenous catheters are placed for tracer infusion and blood sampling.

3. Tracer Infusion and Sampling:

  • A primed-continuous infusion of [U-13C]Palmitate is administered. A priming dose helps to rapidly achieve isotopic equilibrium in the plasma.

  • Blood and breath samples are collected at baseline and at regular intervals during the infusion.

  • Plasma is separated from blood samples for analysis of isotopic enrichment in palmitate.

  • Expired air is collected to measure the enrichment of ¹³CO₂.

4. Sample Analysis:

  • Plasma fatty acids are extracted, derivatized, and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the isotopic enrichment of palmitate.

  • The ¹³CO₂ enrichment in breath samples is measured using isotope ratio mass spectrometry (IRMS).

5. Data Calculation:

  • The rate of appearance (Ra) of palmitate is calculated from the dilution of the infused tracer in the plasma.

  • The rate of fatty acid oxidation is calculated from the rate of ¹³CO₂ production, with corrections for bicarbonate retention.

Protocol for [U-13C]Glucose Labeling for Krebs Cycle Analysis in Cell Culture

This protocol is a general guideline for in vitro stable isotope tracing experiments.

1. Cell Culture:

  • Cells are cultured in a standard growth medium to the desired confluency.

  • For the labeling experiment, the standard medium is replaced with a medium containing [U-13C]Glucose in place of unlabeled glucose.

2. Isotopic Labeling:

  • Cells are incubated with the [U-13C]Glucose-containing medium for a specific duration to allow for the incorporation of the labeled carbons into downstream metabolites. The time required to reach isotopic steady state can vary depending on the cell type and metabolic rates.[4]

3. Metabolite Extraction:

  • The labeling medium is rapidly removed, and the cells are washed with an ice-cold saline solution.

  • Metabolites are extracted using a cold solvent mixture, typically methanol/acetonitrile/water. The cell lysate is then centrifuged to pellet protein and cell debris.

4. Sample Analysis:

  • The supernatant containing the extracted metabolites is analyzed by liquid chromatography-mass spectrometry (LC-MS) or GC-MS.

  • The mass isotopologue distributions (MIDs) of Krebs cycle intermediates (e.g., citrate, succinate, malate) are determined.

5. Data Analysis and Interpretation:

  • The MIDs provide information on the fractional contribution of glucose to the Krebs cycle. For example, the entry of [U-13C]Glucose-derived [3-13C]pyruvate into the Krebs cycle will initially produce m+2 labeled citrate.

  • Metabolic flux analysis (MFA) can be performed using computational models to quantify the rates of reactions in the central carbon metabolism.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for conceptualizing the flow of tracers through metabolic pathways and understanding experimental designs.

Fatty_Acid_Oxidation_Tracer_Pathway cluster_blood Bloodstream cluster_cell Cell 13C-Palmitate_Albumin [U-13C]Palmitate-Albumin (Infused Tracer) Plasma_13C_Palmitate Plasma [U-13C]Palmitate 13C-Palmitate_Albumin->Plasma_13C_Palmitate Intracellular_13C_Palmitate Intracellular [U-13C]Palmitate Plasma_13C_Palmitate->Intracellular_13C_Palmitate 13CO2_out Expired 13CO2 13C_Fatty_Acyl_CoA [U-13C]Fatty Acyl-CoA Intracellular_13C_Palmitate->13C_Fatty_Acyl_CoA Beta_Oxidation β-Oxidation 13C_Fatty_Acyl_CoA->Beta_Oxidation 13C_Acetyl_CoA [U-13C]Acetyl-CoA Beta_Oxidation->13C_Acetyl_CoA Krebs_Cycle Krebs Cycle 13C_Acetyl_CoA->Krebs_Cycle 13CO2_in 13CO2 Krebs_Cycle->13CO2_in 13CO2_in->13CO2_out

Caption: Tracing [U-13C]Palmitate through fatty acid oxidation.

Glucose_to_Krebs_Cycle_Pathway U_13C_Glucose [U-13C]Glucose (m+6) Glycolysis Glycolysis U_13C_Glucose->Glycolysis 13C_Pyruvate [13C]Pyruvate (m+3) Glycolysis->13C_Pyruvate PDH Pyruvate Dehydrogenase (PDH) 13C_Pyruvate->PDH 13C_Acetyl_CoA [13C]Acetyl-CoA (m+2) PDH->13C_Acetyl_CoA Krebs_Cycle Krebs Cycle 13C_Acetyl_CoA->Krebs_Cycle 13C_Citrate [13C]Citrate (m+2) Krebs_Cycle->13C_Citrate 13C_Intermediates Downstream [13C]Intermediates 13C_Citrate->13C_Intermediates

Caption: Pathway of [U-13C]Glucose into the Krebs Cycle.

References

The Isotopic Tracer Adipic Acid-13C6: A Review of its Application in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Principles of 13C Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a cell at a specific point in time.[1] The introduction of a 13C-labeled substrate, such as Adipic acid-13C6, allows researchers to track the journey of the labeled carbon atoms as they are incorporated into various downstream metabolites.[1][2] By analyzing the mass isotopomer distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the intricate web of metabolic fluxes can be mathematically modeled and elucidated.[2] This provides invaluable insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.[3]

The choice of an isotopic tracer is critical and significantly influences the precision of the estimated metabolic fluxes.[3] While universally optimal tracers are context-dependent, studies have computationally and experimentally evaluated various labeled glucose and glutamine tracers to determine their effectiveness in resolving fluxes in central carbon metabolism.[3]

Hypothetical Comparative Study: Adipic acid-13C6 in Fatty Acid Oxidation

In the absence of direct comparative studies, a hypothetical experimental design can be outlined to assess the utility of Adipic acid-13C6 in tracing fatty acid oxidation (FAO) pathways. This experiment would aim to compare the incorporation of carbon from Adipic acid-13C6 into key metabolic intermediates against that of a more commonly used labeled fatty acid, such as Palmitic acid-13C16.

Table 1: Hypothetical Quantitative Data - Isotope Enrichment in Key Metabolites
MetaboliteMean Isotope Enrichment (%) from Adipic acid-13C6Standard DeviationMean Isotope Enrichment (%) from Palmitic acid-13C16Standard Deviation
Citrate15.21.825.82.5
Succinate10.51.218.22.1
Malate8.91.015.41.9
Glutamate5.30.79.71.3
Acetyl-CoA20.12.235.13.1

Note: This data is illustrative and not derived from actual experimental results.

Experimental Protocols

The following provides a detailed, albeit hypothetical, methodology for a comparative study utilizing Adipic acid-13C6.

Cell Culture and Isotope Labeling
  • Cell Seeding: Human hepatocellular carcinoma (HepG2) cells are seeded in 6-well plates at a density of 1 x 10^6 cells per well and allowed to adhere overnight.

  • Labeling Media Preparation: Two sets of labeling media are prepared. Both consist of DMEM supplemented with 10% dialyzed fetal bovine serum, 4.5 g/L glucose, and 2 mM L-glutamine.

    • Medium A: Supplemented with 100 µM Adipic acid-13C6.

    • Medium B: Supplemented with 100 µM Palmitic acid-13C16 complexed to BSA.

  • Isotope Labeling: The growth medium is replaced with the respective labeling medium, and cells are incubated for 24 hours to achieve isotopic steady state.

Metabolite Extraction
  • Quenching: The labeling medium is rapidly aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Extraction: 1 mL of ice-cold 80% methanol is added to each well, and the cells are scraped.

  • Homogenization: The cell suspension is transferred to a microcentrifuge tube and vortexed vigorously.

  • Centrifugation: The extract is centrifuged at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: The supernatant containing the polar metabolites is collected for analysis.

LC-MS Analysis
  • Chromatography: Metabolites are separated using a reverse-phase liquid chromatography (LC) system.

  • Mass Spectrometry: The eluent is introduced into a high-resolution mass spectrometer (HRMS) for analysis of mass isotopomer distributions.

Data Analysis
  • Isotopomer Correction: Raw mass spectrometry data is corrected for the natural abundance of 13C.

  • Flux Calculation: Corrected isotopomer data is used in a metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative and absolute fluxes through the pathways of interest.

Visualizing Metabolic and Experimental Workflows

To better illustrate the concepts and procedures involved, the following diagrams are provided.

G cluster_0 Fatty Acid Oxidation cluster_1 TCA Cycle Adipic acid-13C6 Adipic acid-13C6 Acyl-CoA Acyl-CoA Adipic acid-13C6->Acyl-CoA Palmitic acid-13C16 Palmitic acid-13C16 Palmitic acid-13C16->Acyl-CoA Acetyl-CoA Acetyl-CoA Acyl-CoA->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Citrate Citrate TCA Cycle->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->TCA Cycle re-entry

Metabolic pathway of Adipic acid-13C6 in FAO.

G Start Start Cell Seeding Cell Seeding Start->Cell Seeding Isotope Labeling Isotope Labeling Cell Seeding->Isotope Labeling Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis End End Data Analysis->End

Experimental workflow for a comparative study.

References

Safety Operating Guide

Navigating the Disposal of Adipic Acid-¹³C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Adipic acid-¹³C, a stable, non-radioactive isotopically labeled compound. The procedures outlined below are designed to offer clear, step-by-step guidance, fostering a culture of safety and responsibility in the laboratory.

Core Principle: Chemical Hazard Governs Disposal

The fundamental principle for the disposal of Adipic acid-¹³C is that the process is dictated by the chemical's inherent hazards, not its isotopic label. Carbon-13 is a stable, non-radioactive isotope; therefore, no special precautions for radioactivity are required.[1][][] The disposal protocol is identical to that of standard, unlabeled adipic acid.

Key Safety and Handling Information

Adipic acid is a combustible solid that can cause serious eye irritation.[][4] It is also harmful to aquatic life, necessitating procedures that prevent its release into the environment.[5] Before handling, it is crucial to consult the Safety Data Sheet (SDS) for detailed information on personal protective equipment (PPE) and emergency procedures.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for adipic acid.

PropertyValueSource
Exposure Limits ACGIH TLV-TWA: 5 mg/m³Fisher Scientific SDS
Reportable Quantity (RQ) 5000 lbs (2270 kg)SMS Rail Lines SDS
Physical State SolidMultiple SDSs
Appearance White crystalline solidMultiple SDSs
Odor OdorlessMultiple SDSs
Melting Point 151-154 °C (304-309 °F)Multiple SDSs
Boiling Point 337.5 °C (639.5 °F) at 1013 hPaMultiple SDSs
Flash Point 196 °C (385 °F)Multiple SDSs
Autoignition Temperature 420 °C (788 °F)Multiple SDSs

Step-by-Step Disposal Protocol

The proper disposal of Adipic acid-¹³C is a structured process that ensures safety and compliance with environmental regulations.

Step 1: Waste Characterization

The first and most critical step is to characterize the waste. As the generator of the waste, you are responsible for determining if it is hazardous according to local, regional, and national regulations. Adipic acid-¹³C waste will include:

  • Unused or surplus Adipic acid-¹³C.

  • Contaminated materials such as gloves, weighing papers, and empty containers.

  • Solutions containing dissolved Adipic acid-¹³C.

Step 2: Segregation and Collection

  • Solid Waste: Collect solid Adipic acid-¹³C waste and contaminated materials in a designated, clearly labeled, and sealed container. The container should be compatible with the chemical.

  • Liquid Waste: If Adipic acid-¹³C is in a solution, it should be collected in a separate, labeled, and sealed container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Empty Containers: Empty containers should be treated as unused product and disposed of accordingly, as they may retain chemical residue.

Step 3: Labeling

Properly label the waste container with the following information:

  • The words "Hazardous Waste" (if applicable based on your characterization).

  • The full chemical name: "Adipic acid-¹³C".

  • The concentration and quantity of the waste.

  • The date of accumulation.

  • Any associated hazards (e.g., "Eye Irritant").

Step 4: Storage

Store the sealed waste container in a designated satellite accumulation area or central waste storage facility. The storage area should be secure, well-ventilated, and away from incompatible materials.

Step 5: Professional Disposal

The final and most crucial step is to arrange for disposal through a licensed professional waste disposal service. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose. Never dispose of Adipic acid-¹³C down the drain or in regular trash, as it is harmful to aquatic life and such actions would violate environmental regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of Adipic acid-¹³C.

AdipicAcidDisposal cluster_start Waste Generation cluster_characterization Waste Assessment cluster_segregation Segregation & Collection cluster_labeling Preparation for Disposal cluster_disposal Final Disposal start Adipic acid-¹³C Waste Generated characterize Characterize Waste (Solid, Liquid, Contaminated Materials) start->characterize solid_waste Collect Solid Waste in Designated Container characterize->solid_waste Solid liquid_waste Collect Liquid Waste in Designated Container characterize->liquid_waste Liquid label_container Label Container Clearly (Name, Hazards, Date) solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Waste Accumulation Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs professional_disposal Arrange for Pickup by Licensed Waste Disposal Service contact_ehs->professional_disposal

Caption: Workflow for the proper disposal of Adipic acid-¹³C.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Adipic acid-¹³C, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most comprehensive guidance.

References

Essential Safety and Handling Guide for Adipic Acid-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Adipic acid-¹³C₆, a stable isotope-labeled compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Adipic acid-¹³C₆ shares the same chemical hazards as its unlabeled counterpart. The primary hazard is the risk of serious eye damage .[1][2][3] It is crucial to use appropriate personal protective equipment to mitigate this risk and to handle the compound in a well-ventilated area to avoid dust inhalation.[1][2][4]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for operations with a high risk of splashing or dust generation.[5][6]To protect against dust particles and potential splashes that can cause serious eye irritation or damage.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5] Check manufacturer's guidelines for breakthrough time.To prevent skin contact with the chemical.
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) should be used when handling the powder outside of a ventilated enclosure or when dust generation is likely.[4][7]To prevent inhalation of airborne particles.
Protective Clothing A laboratory coat or long-sleeved shirt and pants to cover exposed skin.[7]To protect the skin from accidental contact with the chemical.
Footwear Closed-toe shoes with non-slip soles.[7]To protect feet from spills and provide stability.

Quantitative Data Summary

The following table summarizes key quantitative data for Adipic acid. Note that the molecular weight is specific to the ¹³C₆ labeled variant.

PropertyValueSource
Molecular Formula C₆H₁₀O₄[4]
Molecular Weight (¹³C₆) 152.1 g/mol [8]
Appearance White crystalline powder[9]
Melting Point 151 - 154 °C
Boiling Point 265 °C at 133 hPa
Flash Point 196 °C (closed cup)[9]
Autoignition Temperature 420 °C[9]
Exposure Limit (ACGIH TLV) 5 mg/m³[9]

Operational Plan: Step-by-Step Handling Procedures

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • Keep the container tightly closed when not in use.[2]

  • Store at room temperature, protected from light and moisture.[8]

3.2. Preparation and Weighing:

  • All handling of powdered Adipic acid-¹³C₆ should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[1]

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use a clean, dedicated spatula or scoop for transferring the powder.

  • To avoid creating dust, handle the powder gently. Do not pour it from a height.

  • If weighing directly, use an analytical balance within a ventilated enclosure.

  • After weighing, securely close the primary container.

3.3. Experimental Use:

  • When adding the compound to a solution or reaction mixture, do so slowly to prevent splashing and dust generation.

  • If heating is required, be aware that it is a combustible solid and may emit toxic fumes upon decomposition.[9]

  • Ensure all work is performed in a well-ventilated area.[1]

3.4. Spill and Emergency Procedures:

  • Minor Spill:

    • If a small amount of powder is spilled, do not use a dry brush or compressed air for cleanup as this will generate dust.

    • Gently cover the spill with a damp paper towel to avoid making the solid airborne.[9]

    • Carefully wipe up the material, place it in a sealed container, and label it for waste disposal.[9]

    • Clean the spill area with soap and water.

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[9]

    • Seek immediate medical attention.[9]

  • Skin Contact:

    • Remove contaminated clothing.

    • Rinse the affected skin area with plenty of water and soap.[3]

  • Inhalation:

    • Move the affected person to fresh air.

    • If breathing is difficult, provide oxygen and seek medical attention.

Disposal Plan

Adipic acid-¹³C₆ is a stable isotope-labeled compound and is not radioactive.[10][] Therefore, its disposal does not require special radiological handling procedures.[10]

  • Chemical Waste: Dispose of unused Adipic acid-¹³C₆ and any contaminated materials (e.g., gloves, paper towels from spills) as chemical waste.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The cleaned container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations for chemical waste. Do not empty into drains.[1]

Workflow for Safe Handling of Adipic Acid-¹³C₆

G Workflow for Safe Handling of Adipic Acid-¹³C₆ cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_cleanup Cleanup & Disposal receive Receive & Inspect store Store in Cool, Dry, Ventilated Area receive->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling use Use in Experiment weigh->use clean Clean Work Area use->clean Experiment Complete spill Spill? use->spill dispose Dispose of Waste clean->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands doff_ppe->wash spill->clean No spill_proc Follow Spill Procedures spill->spill_proc Yes spill_proc->clean

Caption: Workflow for the safe handling of Adipic Acid-¹³C₆.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.